molecular formula C7H4IN3O2 B1314958 3-iodo-7-nitro-1H-indazole CAS No. 864724-64-1

3-iodo-7-nitro-1H-indazole

Cat. No.: B1314958
CAS No.: 864724-64-1
M. Wt: 289.03 g/mol
InChI Key: CVQKINXVUVZMJY-UHFFFAOYSA-N
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Description

3-Iodo-7-nitro-1H-indazole (CAS 864724-64-1) is a high-purity indazole derivative of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C 7 H 4 IN 3 O 2 and a molecular weight of 289.03 g/mol, this compound is part of a class of molecules known for their potent inhibitory activity against nitric oxide synthase (NOS) isoforms . Its core structure serves as a crucial pharmacophore for investigating enzyme function and developing novel therapeutic agents. The primary research value of this compound lies in its role as a key intermediate and analog in the study of NOS inhibition. Structural analogs, such as 3-bromo-7-nitro-1H-indazole, are among the most potent known inhibitors of neuronal NOS (NOS-I or Type I), achieving over 95% suppression of activity at 10 μM concentrations . The indazole skeleton, featuring both hydrogen acceptor and donor nitrogen atoms, is crucial for this inhibitory action. Substitution at the 3-position with an electronegative halogen, like iodine, is known to enhance potency, while the electron-withdrawing nitro group at the 7-position significantly increases activity by influencing the compound's binding mode within the enzyme's active site . Research indicates that such nitroindazoles can bind to the oxygenase domain of NOS enzymes in specific conformations (O–N or N–N), providing valuable insights for structure-based drug design . This product is offered with a guaranteed purity of ≥98% and is supplied for laboratory research applications only. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic use and is strictly prohibited for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQKINXVUVZMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479937
Record name 3-iodo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864724-64-1
Record name 3-iodo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-iodo-7-nitro-1H-indazole: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-iodo-7-nitro-1H-indazole (CAS No: 864724-64-1). As a strategically functionalized heterocyclic compound, this compound serves as a pivotal building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and medicinal chemistry. The presence of a reactive iodine atom at the 3-position, coupled with the electron-withdrawing nitro group at the 7-position, imbues this molecule with a unique reactivity profile, making it an ideal substrate for a variety of cross-coupling reactions. This guide will delve into the nuanced aspects of its chemistry, offering field-proven insights and detailed methodologies for its use, thereby empowering researchers, scientists, and drug development professionals to leverage its full potential.

Introduction: The Strategic Importance of Substituted Indazoles

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to mimic the purine core and participate in crucial hydrogen bonding interactions with biological targets, such as protein kinases, has cemented its status as a cornerstone in the design of novel therapeutics. The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its key functional groups: the iodo group, which is primed for carbon-carbon and carbon-heteroatom bond formation, and the nitro group, which can be readily transformed into other functionalities or utilized for its electron-withdrawing effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 864724-64-1
Molecular Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
Boiling Point 458°C at 760 mmHg (Predicted)[2]
Density 2.24 g/cm³ (Predicted)[2]
Refractive Index 1.818 (Predicted)[2]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[2]

Note: Some physical properties are predicted and should be used as an estimate. Experimental verification is recommended.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves the direct iodination of the precursor, 7-nitro-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution, making this a feasible approach.[3]

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the nitration of 1H-indazole followed by the iodination of the resulting 7-nitro-1H-indazole.

G Indazole 1H-Indazole Nitroindazole 7-Nitro-1H-indazole Indazole->Nitroindazole Nitration (e.g., HNO₃/H₂SO₄) Target This compound Nitroindazole->Target Iodination (e.g., I₂, base)

Caption: Conceptual synthetic pathway to this compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure adapted from methods for the C-3 iodination of substituted indazoles and should be optimized for specific laboratory conditions.[3][4]

Step 1: Synthesis of 7-Nitro-1H-indazole (Starting Material)

The synthesis of 7-nitro-1H-indazole is a known procedure and it serves as the key precursor.

Step 2: Iodination of 7-Nitro-1H-indazole

Materials:

  • 7-Nitro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 7-nitro-1H-indazole (1.0 eq) in DMF.

  • To this solution, add potassium hydroxide (or potassium carbonate) (2.0-3.0 eq) and stir the mixture at room temperature.

  • Add a solution of iodine (1.5-2.0 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated solution of sodium bisulfite to neutralize any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

  • Base (KOH or K₂CO₃): The base is crucial for the deprotonation of the indazole N-H, which activates the ring towards electrophilic substitution at the C-3 position.

  • Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction.

  • Quenching with NaHSO₃: This step is essential to remove excess iodine, which simplifies the purification process.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The iodine atom at the C-3 position serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitro group at the 7-position can enhance the reactivity of the C-I bond towards oxidative addition in the catalytic cycle.[5]

G cluster_0 This compound Indazole This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) Indazole->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) Indazole->Sonogashira Heck Heck Coupling (Alkene, Pd catalyst, base) Indazole->Heck Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Indazole->Buchwald ArylIndazole 3-Aryl-7-nitro-1H-indazole Suzuki->ArylIndazole AlkynylIndazole 3-Alkynyl-7-nitro-1H-indazole Sonogashira->AlkynylIndazole AlkenylIndazole 3-Alkenyl-7-nitro-1H-indazole Heck->AlkenylIndazole AminoIndazole 3-Amino-7-nitro-1H-indazole Buchwald->AminoIndazole

Sources

3-iodo-7-nitro-1H-indazole synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-iodo-7-nitro-1H-indazole

This guide provides a detailed exploration of the synthetic protocols for obtaining this compound, a key heterocyclic building block. This compound serves as a valuable intermediate for medicinal chemists and drug development professionals, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. The strategic placement of the nitro and iodo groups offers orthogonal handles for further chemical modification.

This document is structured to provide not just a series of steps, but a deep understanding of the underlying chemical principles, the rationale behind procedural choices, and the mechanistic pathways that govern the transformations.

Section 1: Strategic Retrosynthetic Analysis

The most logical and efficient synthetic strategy for this compound involves a two-part approach. First, the construction of the core indazole scaffold with the nitro group correctly positioned at C-7. Second, the regioselective introduction of an iodine atom at the C-3 position. The C-3 position is the most nucleophilic carbon on the 1H-indazole ring, making it the prime target for electrophilic substitution.

Retrosynthesis Target This compound Precursor1 7-Nitro-1H-indazole Target->Precursor1 C-I Bond Formation (Electrophilic Iodination) Precursor2 2-Methyl-6-nitroaniline Precursor1->Precursor2 N-N Bond Formation (Diazotization & Cyclization)

Caption: Retrosynthetic analysis of this compound.

Section 2: Synthesis of the Precursor: 7-Nitro-1H-indazole

The foundational step is the synthesis of the 7-nitro-1H-indazole core. The classical and effective method for this transformation is the diazotization of 2-methyl-6-nitroaniline, followed by an in situ intramolecular cyclization.

Causality and Mechanistic Insight

This reaction proceeds via the conversion of the primary aromatic amine of 2-methyl-6-nitroaniline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is a potent electrophile. The unstable diazonium salt then undergoes a spontaneous cyclization, where the nucleophilic character of the ring, assisted by the loss of a proton from the methyl group, facilitates the formation of the pyrazole ring fused to the benzene core. This approach is a cornerstone of indazole synthesis from o-toluidine derivatives.[1][2]

Diazotization_Mechanism cluster_0 Diazotization & Cyclization Workflow Start 2-Methyl-6-nitroaniline Intermediate In situ Diazonium Salt (Unstable) Start->Intermediate Diazotization (0-10°C) Reagent1 NaNO₂ / Acetic Acid Product 7-Nitro-1H-indazole Intermediate->Product Intramolecular Cyclization

Caption: Workflow for the synthesis of 7-Nitro-1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted indazoles from o-toluidine precursors.[3][4]

Materials:

  • 2-Methyl-6-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Dissolution: In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methyl-6-nitroaniline in glacial acetic acid.

  • Cooling: Cool the resulting solution to 15-20°C using a water bath.

  • Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite. Add this solution dropwise to the stirred aniline solution. It is critical to maintain the reaction temperature below 25°C during this exothermic addition.

  • Reaction: After the addition is complete, continue stirring the mixture for 15-30 minutes.

  • Cyclization: Allow the solution to stand at room temperature for at least 72 hours to ensure complete cyclization. The color of the solution will typically darken during this period.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with a small volume of cold water and stir vigorously to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude 7-nitro-1H-indazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.

ReagentMolar Eq.PurityNotes
2-Methyl-6-nitroaniline1.0>98%Starting material
Sodium Nitrite1.0-1.1>97%Added as a concentrated aqueous solution
Glacial Acetic AcidSolventACS Grade

Section 3: Regioselective C-3 Iodination

With the 7-nitro-1H-indazole precursor in hand, the next critical step is the introduction of the iodine atom at the C-3 position. Direct electrophilic iodination is a highly effective and regioselective method for this transformation on the indazole scaffold.[5]

Causality and Mechanistic Insight

The high regioselectivity of this reaction is a direct consequence of the electronic properties of the 1H-indazole ring. The C-3 position is the most electron-rich and, therefore, the most nucleophilic carbon atom. The reaction is typically performed under basic conditions (e.g., using KOH). The base deprotonates the N-1 position, forming a resonance-stabilized indazolide anion. This greatly enhances the nucleophilicity of the ring system, particularly at C-3, which then readily attacks molecular iodine (I₂) in a classic electrophilic aromatic substitution-type mechanism.[6]

Iodination_Mechanism cluster_1 C-3 Iodination Mechanism Start 7-Nitro-1H-indazole Anion Indazolide Anion (Resonance Stabilized) Start->Anion Deprotonation at N-1 Reagent1 KOH Reagent1->Start Product This compound Anion->Product Nucleophilic Attack from C-3 on I₂ Reagent2 I₂ (Iodine) Reagent2->Anion

Caption: Mechanism of base-mediated C-3 iodination of indazole.

Detailed Experimental Protocol

This protocol is based on well-documented methods for the C-3 iodination of various indazole derivatives.[5][6]

Materials:

  • 7-Nitro-1H-indazole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve 7-nitro-1H-indazole in anhydrous DMF.

  • Base Addition: Add finely ground potassium hydroxide to the solution and stir for 20-30 minutes at room temperature to ensure the complete formation of the indazolide anion.

  • Iodine Addition: Add molecular iodine (I₂) portion-wise to the reaction mixture. Maintain stirring and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate or sodium bisulfite to quench the excess iodine. Stir until the dark color of iodine dissipates.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product as a solid.

ReagentMolar Eq.PurityNotes
7-Nitro-1H-indazole1.0>95%Starting material
Potassium Hydroxide3.0-4.0>85%Used to form the anion
Iodine1.5-2.0>99%Electrophile
DMFSolventAnhydrousPolar aprotic solvent

Section 4: Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyData
Molecular Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
Appearance Expected to be a yellow to brown solid
Predicted ¹H NMR Signals corresponding to the three aromatic protons on the indazole ring and a broad singlet for the N-H proton.
Mass Spectrometry [M+H]⁺: 290.94

Section 5: Safety and Handling

  • Nitro Compounds: 7-Nitro-1H-indazole and its precursor are nitroaromatic compounds. They should be handled with care as they are potentially toxic and can be energetic.

  • Iodine: Iodine is corrosive and can cause severe skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Hydroxide: KOH is a strong caustic base. Avoid contact with skin and eyes.

  • Solvents: DMF is a toxic solvent. Use appropriate engineering controls and PPE to minimize exposure.

References

  • Yadav, G., & Singh, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.
  • Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]
  • Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Process for the preparation of substituted indazoles. (1976). Google Patents.
  • Saggioro, F. P., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5549. [Link]
  • Iodination reaction of commercial indazole. (n.d.). ResearchGate.
  • Wang, F., et al. (2020). A general electrochemical strategy for the Sandmeyer reaction.
  • Goutam, U., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1347–1377. [Link]
  • Kim, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2884–2892. [Link]
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (n.d.). ResearchGate.
  • El-Mekabaty, A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(13), 4252. [Link]
  • 7-Nitroindazole. (n.d.). Wikipedia.
  • Filimonov, V. D., et al. (2008). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. ResearchGate.
  • Cui, L., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4614–4617. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic considerations for 3-iodo-7-nitro-1H-indazole (CAS No: 864724-64-1). As a key heterocyclic building block, this compound holds significant potential in medicinal chemistry, particularly as an intermediate for the synthesis of kinase inhibitors and other targeted therapeutics. This document delves into the nuanced structural features of the molecule, offering insights into its reactivity and potential applications for researchers, scientists, and professionals in drug development. While direct experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive overview.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets, most notably protein kinases.[1] A number of approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole motif, underscoring its therapeutic relevance.[2] The unique electronic properties and hydrogen bonding capabilities of the indazole ring system make it an ideal bioisostere for other aromatic systems like indole.[2] The strategic functionalization of the indazole core is a cornerstone of modern drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The title compound, this compound, is a trifunctionalized intermediate poised for versatile chemical elaboration. The iodine atom at the C3 position serves as a reactive handle for cross-coupling reactions, the nitro group at the C7 position acts as a powerful electron-withdrawing group and a potential precursor to an amino group, and the inherent reactivity of the indazole ring itself provides further opportunities for modification.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and potential for biological activity. A thorough understanding of its structural and electronic characteristics is therefore paramount for its effective utilization in synthetic chemistry.

Core Structure and Substituent Effects

This compound possesses a bicyclic aromatic system composed of a fused benzene and pyrazole ring. The key structural features and their anticipated effects are outlined below:

  • Indazole Core: A 10-pi electron aromatic system that provides a rigid scaffold for the presentation of functional groups.

  • Iodine at C3: The iodine atom is a versatile functional group for synthetic transformations. Its large size and polarizability make it an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents at this position.

  • Nitro Group at C7: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the indazole ring, impacting its reactivity and the pKa of the N-H proton. The nitro group can be reduced to an amino group, which can then be further functionalized, opening up another avenue for structural diversification.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively reported, the following properties can be predicted based on its structure and data from related compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
CAS Number 864724-64-1
Appearance Expected to be a solidGeneral property of similar small molecules
Boiling Point 458°C at 760 mmHg[2]
Density 2.24 g/cm³[2]
Solubility Likely soluble in polar organic solvents like DMSO and DMF[3]
Crystallographic Insights from Analogues

Direct X-ray crystallographic data for this compound is not available in the public domain. However, analysis of the crystal structure of the related compound, 7-nitro-1H-indazole, reveals key structural features that are likely to be conserved.[4][5] In 7-nitro-1H-indazole, there is evidence of an intramolecular hydrogen bond between an oxygen atom of the nitro group and the N-H of the indazole ring. The crystal packing is further stabilized by intermolecular hydrogen bonding and pi-stacking interactions between the indazole rings.[5] It is plausible that this compound would also exhibit significant intermolecular interactions, influencing its solid-state properties. The planarity of the indazole ring system is expected, with the nitro group likely being slightly twisted out of the plane of the ring.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The electron-withdrawing nitro group will significantly deshield adjacent protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H4~8.0-8.2d~8-9
H5~7.4-7.6t~8
H6~7.8-8.0d~7-8
NH>10br s-
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon bearing the iodine (C3) will be significantly shielded due to the heavy atom effect, while the carbon attached to the nitro group (C7) will be deshielded.

CarbonPredicted Chemical Shift (δ, ppm)
C3~90-100
C3a~120-125
C4~125-130
C5~120-125
C6~115-120
C7~145-150
C7a~140-145
Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The mass spectrum would be expected to show a prominent molecular ion peak (M+) at m/z 288.9348 (for the monoisotopic mass).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3200-3400
Aromatic C-H Stretch3000-3100
Asymmetric NO₂ Stretch1520-1560
Symmetric NO₂ Stretch1345-1385
C-I Stretch500-600

Synthesis and Reactivity

This compound is a synthetic intermediate, and its preparation and subsequent reactions are of key interest to medicinal chemists.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the diazotization of a substituted aniline followed by iodination. A general, two-step procedure is outlined below, based on established methodologies for the synthesis of substituted indazoles.

Synthesis_Workflow cluster_0 Step 1: Diazotization and Cyclization cluster_1 Step 2: Iodination A 2-Methyl-6-nitroaniline B 7-Nitro-1H-indazole A->B 1. NaNO₂, HCl 2. Heat C 7-Nitro-1H-indazole D This compound C->D I₂, Base (e.g., KOH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Conceptual):

Step 1: Synthesis of 7-Nitro-1H-indazole

  • Dissolve 2-methyl-6-nitroaniline in a suitable acidic solvent (e.g., glacial acetic acid or aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • The cyclization to form 7-nitro-1H-indazole may require heating.

  • Work up the reaction by neutralization and extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Iodination of 7-Nitro-1H-indazole

  • Dissolve 7-nitro-1H-indazole in a suitable solvent such as DMF.

  • Add a base, such as potassium hydroxide, to the solution.

  • Add a solution of iodine in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.

  • Extract the product with an organic solvent.

  • Purify the crude this compound by column chromatography.

Key Chemical Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.

Reactivity_Diagram cluster_C3 Reactions at C3-Iodo cluster_N7 Reactions at C7-Nitro Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki Forms C-C bond Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira Forms C-C bond Heck Heck Reaction (Alkene, Pd catalyst, Base) Start->Heck Forms C-C bond Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) Start->Buchwald Forms C-N bond Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Forms C-N bond Product1 Product1 Suzuki->Product1 3-Aryl-7-nitro-1H-indazole Product2 Product2 Sonogashira->Product2 3-Alkynyl-7-nitro-1H-indazole Product3 Product3 Heck->Product3 3-Alkenyl-7-nitro-1H-indazole Product4 Product4 Buchwald->Product4 3-Amino-7-nitro-1H-indazole Product5 Product5 Reduction->Product5 3-Iodo-1H-indazol-7-amine

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly valuable intermediate for the synthesis of libraries of compounds for high-throughput screening. Its primary application lies in the development of kinase inhibitors. The 3-position can be functionalized with various aromatic and heteroaromatic groups to target the ATP-binding pocket of kinases, while the 7-position can be modified to improve solubility and other drug-like properties. Furthermore, indazole derivatives have shown promise in other therapeutic areas, including as neuroprotective agents and inhibitors of nitric oxide synthase.[6]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions for handling related nitroaromatic and iodo-substituted compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

  • Toxicity: Nitroaromatic compounds can be toxic and should be handled with care. The GHS classification for the related 7-nitroindazole includes warnings for acute toxicity (oral), skin irritation, serious eye irritation, and suspected carcinogenicity.[4]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for the development of novel therapeutics. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, this guide provides a robust, predictive framework for its molecular structure, properties, and reactivity based on established chemical principles and data from analogous compounds. It is anticipated that this molecule will continue to be a valuable tool for researchers in the field of medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information.
  • Baron, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12755-12763. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997-6008. [Link]
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Acta Crystallographica Section C: Crystal Structure Communications. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. 56(Pt 12), 1503-4. [Link]
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3-iodo-7-nitro-1H-indazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-iodo-7-nitro-1H-indazole (CAS: 864724-64-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. Identified by its CAS Number 864724-64-1, this compound features a strategically functionalized indazole scaffold, making it a valuable precursor for the synthesis of complex, biologically active molecules.[1] This document details its physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its applications in drug discovery, particularly its role as an intermediate for developing novel therapeutics. The guide synthesizes field-proven insights with established chemical principles to serve as an essential resource for professionals engaged in pharmaceutical research and development.

Core Compound Identification and Physicochemical Properties

This compound is a substituted indazole that has gained attention as a versatile intermediate. The unique arrangement of the iodo group at the C-3 position and the nitro group at the C-7 position provides two distinct and orthogonal handles for chemical modification, a highly desirable trait in the construction of compound libraries for drug screening.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 864724-64-1[1]
Molecular Formula C₇H₄IN₃O₂[1]
Molecular Weight 289.03 g/mol [1]
IUPAC Name This compound
Appearance White to Yellow SolidInferred from similar compounds
Boiling Point 458°C at 760 mmHg[1]
Density 2.24 g/cm³[1]
Flash Point 230.8°C[1]
SMILES C1=CC2=C(NN=C2C(=C1)[O-])I

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through the direct electrophilic iodination of the precursor, 7-nitro-1H-indazole. The indazole ring system is electron-rich, and the C-3 position is particularly susceptible to electrophilic attack. This reactivity is analogous to the functionalization of other electron-rich heterocyclic systems. While various iodinating reagents can be employed, a common and effective method involves the use of molecular iodine (I₂) in the presence of a base.

Expert Rationale for Synthetic Route

The choice of direct C-3 iodination is based on established indazole chemistry. The nitrogen atoms in the pyrazole ring moiety activate the C-3 position, making it the most nucleophilic carbon. The reaction proceeds via an electrophilic aromatic substitution mechanism. The base is crucial as it deprotonates the N-1 position of the indazole, forming an indazolide anion. This anion is significantly more electron-rich than the neutral indazole, thereby accelerating the rate of electrophilic attack by iodine. This approach avoids the need for more complex multi-step syntheses involving protection-deprotection strategies or harsh organometallic reagents.

Detailed Experimental Protocol: C-3 Iodination of 7-Nitro-1H-indazole

Materials:

  • 7-Nitro-1H-indazole (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 7-nitro-1H-indazole (1.0 eq) in DMF, add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the indazolide anion.

  • Add molecular iodine (1.1 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product start_mat 7-Nitro-1H-indazole Iodine (I₂) Base (e.g., K₂CO₃) reaction Electrophilic Iodination in DMF (Formation of Indazolide Anion, followed by attack on I₂) start_mat->reaction 1. Combine & React workup Aqueous Quench Extraction with Ethyl Acetate Wash (Na₂S₂O₃, Brine) reaction->workup 2. Quench & Extract purification Column Chromatography or Recrystallization workup->purification 3. Dry & Purify end_product This compound purification->end_product 4. Isolate

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility in Drug Discovery

The synthetic value of this compound lies in its dual reactivity. The C-3 iodo substituent and the C-7 nitro group serve as versatile handles for introducing molecular diversity, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

A. Palladium-Catalyzed Cross-Coupling Reactions at C-3

The carbon-iodine bond at the C-3 position is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[2] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to synthesize 3-aryl or 3-heteroaryl indazoles.

  • Heck Coupling: Reacts with alkenes to introduce vinyl groups, creating 3-alkenyl indazoles.[3]

  • Sonogashira Coupling: Reacts with terminal alkynes to form 3-alkynyl indazoles.

  • Buchwald-Hartwig Amination: Reacts with amines to generate 3-aminoindazole derivatives.

These reactions are fundamental in drug discovery, enabling the rapid generation of analog libraries to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

B. Transformation of the C-7 Nitro Group

The nitro group is a powerful electron-withdrawing group that can be readily transformed into other functionalities, most commonly an amino group.

  • Nitro Group Reduction: The reduction of the nitro group to a primary amine (7-amino-3-iodo-1H-indazole) is typically achieved using reagents like iron powder in ammonium chloride, tin(II) chloride, or catalytic hydrogenation.[4] This resulting amine is a key nucleophile and can be further derivatized through:

    • Amide or sulfonamide bond formation.

    • Reductive amination.

    • Formation of ureas or thioureas.

This sequential functionalization strategy (cross-coupling at C-3 followed by nitro reduction and derivatization at C-7, or vice versa) allows for the construction of highly complex, trisubstituted indazoles from a single, versatile starting material.

Reactivity and Derivatization Diagram

G cluster_c3 C-3 Position Reactivity (Pd-Catalyzed Cross-Coupling) cluster_c7 C-7 Position Reactivity main This compound suzuki Suzuki Coupling (Ar-B(OH)₂) main->suzuki heck Heck Coupling (Alkenes) main->heck sonogashira Sonogashira Coupling (Alkynes) main->sonogashira reduction Nitro Group Reduction (e.g., Fe/NH₄Cl) main->reduction c3_products 3-Aryl/Alkenyl/Alkynyl 7-Nitro-1H-Indazoles suzuki->c3_products heck->c3_products sonogashira->c3_products amine_intermediate 3-iodo-7-amino-1H-indazole reduction->amine_intermediate amine_reactions Further Derivatization (Amidation, Sulfonylation, etc.) amine_intermediate->amine_reactions c7_products Diverse C-7 Functionalized 3-Iodo-1H-Indazoles amine_reactions->c7_products

Caption: Key synthetic transformations of this compound.

Applications in Biological Research and Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of this compound makes it a particularly relevant starting point for several therapeutic areas.

  • Oncology: The compound has been identified as an effective inhibitor of murine leukemia by inhibiting DNA synthesis and cell cycle progression. Its utility as a scaffold for kinase inhibitors—a critical class of anti-cancer agents—is a primary focus of its application.[4][5] By using the cross-coupling and functionalization strategies described above, researchers can synthesize libraries of indazole derivatives to target specific kinases implicated in tumor growth and proliferation.

  • Neuroscience and Inflammation: The parent scaffold, 7-nitroindazole, is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS).[6][7][8] nNOS is an enzyme involved in various physiological and pathological processes in the brain. Its inhibition has been explored as a therapeutic strategy for neurodegenerative diseases, stroke, and pain.[6][7] Derivatives of 7-nitroindazole, such as the 3-iodo compound, are therefore of significant interest for developing next-generation NOS inhibitors with improved potency, selectivity, or pharmacokinetic profiles.[1]

  • Antiparasitic Agents: Other substituted nitroindazole derivatives have been investigated for their activity against parasites like Trypanosoma cruzi and Leishmania.[9][10] The nitro group itself can be crucial for the mechanism of action in some antiparasitic drugs, while the ability to functionalize the C-3 position allows for tuning the molecule's properties to enhance efficacy and reduce host toxicity.

Conclusion

This compound (CAS: 864724-64-1) is a high-value synthetic intermediate with significant potential in drug discovery and development. Its strategic design, featuring two chemically distinct and versatile functional groups, enables the efficient construction of diverse molecular architectures. The well-established reactivity of the C-3 iodo group in palladium catalysis and the facile transformation of the C-7 nitro group provide a robust platform for SAR exploration. Grounded in the proven biological activity of the indazole scaffold against cancer and in nNOS inhibition, this compound serves as a critical starting material for the next generation of targeted therapeutics.

References

  • LookChem. (n.d.). Cas 864724-64-1, 3-Iodo-7-nitroindazole. [Link]
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  • ResearchGate. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]
  • PubMed Central. (n.d.).
  • Royal Society of Chemistry. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • RSC Advances. (2018).
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  • ChemRxiv. (2025).
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biological activity of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Iodo-7-Nitro-1H-Indazole: From Direct Cytotoxicity to a Scaffold for Drug Discovery

Introduction

The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents that have successfully transitioned into clinical practice.[1][2][3] Indazole-based drugs such as axitinib and pazopanib are established treatments in oncology, underscoring the scaffold's utility in developing potent and selective modulators of biological targets.[1][3] Within this important class of compounds, this compound presents a compelling case study. It is a molecule with a dual identity: it possesses intrinsic, direct biological activity and also serves as a highly versatile synthetic intermediate for the generation of more complex, biologically active molecules.

This technical guide provides a comprehensive analysis of this compound for researchers, scientists, and drug development professionals. We will delve into its documented anti-leukemic properties, explore its strategic application as a foundational building block in medicinal chemistry, and place its activity within the broader pharmacological context of its key functional groups. The narrative will move from its direct effects to its potential as a precursor, providing both mechanistic insights and actionable experimental protocols.

Part 1: Direct Biological Activity of this compound

While many substituted indazoles are valued primarily as intermediates, this compound has been identified as having direct and potent anticancer properties. This intrinsic activity distinguishes it as a lead compound worthy of investigation in its own right.

Anti-Leukemic Properties

Published data indicates that this compound is an effective inhibitor of murine leukemia and has demonstrated efficacy against human leukemia cells in in vitro studies. Specifically, it has been shown to inhibit the growth of L1210 murine leukemia cells.

1.1.1 Mechanism of Action

The primary mechanism underlying its anti-leukemic effect is the inhibition of DNA synthesis and subsequent disruption of cell cycle progression. By interfering with these fundamental processes of cell proliferation, the compound effectively halts the rapid division characteristic of cancer cells. This mode of action is common among cytotoxic agents, but the specific molecular targets within these pathways for this compound remain to be fully elucidated.

Quantitative Data Summary

The following table summarizes the reported . It is important to note that while its efficacy is documented, specific IC₅₀ values against a broad panel of cell lines are not yet widely available in the public domain, representing a key area for future research.

CompoundBiological ActivityTarget Cell Line(s)Proposed MechanismReference
This compound Anti-leukemicL1210 (murine leukemia), Human leukemia cellsInhibition of DNA synthesis and cell cycle progression
Experimental Protocol: In Vitro Antiproliferative MTT Assay

To quantitatively assess the cytotoxic activity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality Behind Experimental Choices:

  • Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

  • Controls: A vehicle control (e.g., DMSO without the compound) is essential to account for any solvent effects, while a positive control (a known cytotoxic drug) validates the assay's performance.

Step-by-Step Methodology: [4][5][6]

  • Cell Seeding: Plate leukemia cells (e.g., K562, L1210) in a 96-well microplate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell recovery and adherence (if applicable).

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with this range of concentrations and incubate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 492 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection seed 1. Seed Leukemia Cells (96-well plate) incubate1 2. Incubate 24h (Cell Adherence) seed->incubate1 prep_compound 3. Prepare Serial Dilutions of this compound treat 4. Treat Cells with Compound prep_compound->treat incubate2 5. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 6. Add MTT Solution incubate2->add_mtt incubate3 7. Incubate 4h (Formazan Formation) add_mtt->incubate3 dissolve 8. Dissolve Formazan (Add DMSO) incubate3->dissolve read 9. Read Absorbance (492 nm) dissolve->read analysis Data Analysis read->analysis Calculate IC50

Workflow for the MTT Cell Viability Assay.

Part 2: A Versatile Intermediate for Drug Discovery

Beyond its intrinsic activity, the true power of this compound lies in its chemical architecture, which makes it an ideal starting point for the synthesis of diverse compound libraries.

Key Reactive Sites for Functionalization

The molecule possesses two orthogonal reactive "handles" that can be addressed with high chemical selectivity:

  • The C3-Iodo Group: This is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7][8][9] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR).

  • The C7-Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂).[7][10] This amine can then be further functionalized through acylation, alkylation, or sulfonylation, providing a means to modulate physicochemical properties like solubility or to introduce new hydrogen bond donors/acceptors for target engagement.

Key reactive sites on this compound.
Application in Kinase Inhibitor Synthesis

The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors.[10][11] this compound serves as an excellent precursor for novel kinase inhibitor candidates. A typical drug discovery workflow would involve using the C3-iodo position to introduce moieties that occupy the ATP-binding site, while derivatization of the C7-amino group (post-reduction) can be used to engage with the solvent-exposed region, often improving selectivity and pharmacokinetic properties.

Kinase_Inhibitor_Synthesis cluster_step1 Step 1: C3 Functionalization cluster_step2 Step 2: C7 Functionalization start This compound suzuki Suzuki Coupling (R¹-B(OH)₂) start->suzuki intermediate1 3-R¹-7-Nitro-1H-Indazole suzuki->intermediate1 reduction Nitro Reduction (Fe/NH₄Cl) acylation Acylation / Sulfonylation (R²-COCl) reduction->acylation intermediate2 3-R¹-7-Amino-1H-Indazole reduction->intermediate2 final_library Library of Potential Kinase Inhibitors acylation->final_library intermediate1->reduction intermediate2->acylation

Generalized workflow for synthesizing kinase inhibitors.
Experimental Protocol: Suzuki Cross-Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds. The following is a representative protocol for coupling an arylboronic acid to the C3 position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst (e.g., Pd(dppf)Cl₂) is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • Ligand: A phosphine ligand (e.g., dppf) stabilizes the palladium center and modulates its reactivity.

  • Base: A base (e.g., Na₂CO₃) is required for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent and water (e.g., DME/H₂O) is often used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology: [12]

  • Reaction Setup: In a reaction vessel, combine this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), and a base like Na₂CO₃ (2-3 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 120°C), often using microwave irradiation to accelerate the reaction, for the required time (e.g., 1 hour).

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 3-aryl-7-nitro-1H-indazole.

Part 3: Broader Pharmacological Context

The can be further understood by examining the well-characterized pharmacology of its core components, particularly the 7-nitroindazole moiety.

The 7-Nitro Group and Nitric Oxide Synthase (NOS) Inhibition

The parent compound, 7-nitroindazole (7-NI), is a well-known, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS).[13][14]

  • Mechanism: 7-NI acts as a competitive inhibitor at the active site of the nNOS enzyme, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin.[7] This action blocks the synthesis of nitric oxide (NO), a critical neurotransmitter and signaling molecule in the nervous system.[7][13]

  • Therapeutic Implications: Inhibition of nNOS by 7-NI has been shown in preclinical models to produce significant neuroprotective and analgesic (pain-relieving) effects.[7][13][15]

  • Relevance: While this compound has not been explicitly profiled for NOS inhibition in the available literature, its structural similarity to 7-NI makes this a highly plausible and compelling area for future investigation. The iodine atom at the C3 position could potentially modulate its potency and selectivity for nNOS versus other NOS isoforms (e.g., eNOS, iNOS).

nNOS_Inhibition L_Arginine L-Arginine (Substrate) nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arginine->nNOS Binds to NO Nitric Oxide (NO) + L-Citrulline nNOS->NO Produces Signaling Neuronal Signaling (e.g., Neurotransmission, Synaptic Plasticity) NO->Signaling Leads to NI_7 7-Nitroindazole (or 3-Iodo-7-NI) NI_7->nNOS INHIBITS

Inhibition of neuronal nitric oxide synthase by 7-nitroindazoles.
The Nitro Group and Reductive Activation

A separate, well-established mechanism for nitroaromatic compounds involves their reductive activation into cytotoxic species.[7][16]

  • Mechanism: In anaerobic environments, such as those found in certain bacteria and protozoan parasites, nitroreductase enzymes can reduce the nitro group.[7] This process generates a highly reactive nitro radical anion and other intermediates that cause cellular damage, primarily by covalently modifying and breaking DNA strands, leading to cell death.[7]

  • Therapeutic Implications: This mechanism is the basis for the antiparasitic activity of many nitroaromatic drugs. Substituted nitroindazoles have shown particular efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7][17]

  • Relevance: This provides another potential, albeit unconfirmed, therapeutic application for this compound as an antimicrobial or antiparasitic agent, contingent on its ability to be activated by pathogen-specific nitroreductases.

Conclusion and Future Directions

This compound is a molecule of significant interest to the drug discovery community. It possesses documented anti-leukemic activity through the inhibition of DNA synthesis and cell cycle progression. Concurrently, its structure, featuring orthogonal iodo and nitro functionalities, makes it an exceptionally valuable building block for the synthesis of compound libraries targeting a wide range of diseases, most notably as kinase inhibitors.

The strong precedent set by its parent structure, 7-nitroindazole, suggests a high probability of activity as a neuronal nitric oxide synthase inhibitor, opening avenues for research in neuroprotection and analgesia. To fully realize the therapeutic potential of this compound, the following future work is recommended:

  • Quantitative Biological Profiling: Determine IC₅₀ values against a comprehensive panel of cancer cell lines to establish its potency and selectivity.

  • Mechanistic Elucidation: Investigate the precise molecular targets responsible for its anti-leukemic effects.

  • NOS Inhibition Assays: Screen for inhibitory activity against all three nitric oxide synthase isoforms (nNOS, eNOS, iNOS) to confirm its potential in neuroscience and assess its selectivity.

  • Antimicrobial/Antiparasitic Screening: Evaluate its efficacy against relevant anaerobic pathogens, such as Trypanosoma cruzi, to explore its potential via reductive activation.

  • Medicinal Chemistry Campaigns: Synthesize focused libraries of derivatives via cross-coupling and nitro-group functionalization to build a robust structure-activity relationship (SAR) profile for its various biological activities.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, both as a direct therapeutic agent and as a foundational scaffold for the next generation of medicines.

References

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3-iodo-7-nitro-1H-indazole solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Assessment of 3-iodo-7-nitro-1H-indazole

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as a synthetic intermediate for the development of complex therapeutic agents, including kinase inhibitors.[1] A thorough understanding of its physicochemical properties, particularly solubility, is paramount for its effective use in both synthetic reactions and early-stage drug discovery screening. This guide addresses the notable absence of public solubility data for this compound by providing a comprehensive, field-proven framework for its determination. We present a detailed protocol based on the gold-standard shake-flask method for thermodynamic solubility assessment, coupled with a robust HPLC-UV method for quantification. This document is designed for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions required to generate reliable and reproducible solubility data.

Introduction: The Significance of this compound

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.[2] this compound, with its distinct functional groups—an iodinated carbon for cross-coupling reactions, a nitro group for further functionalization, and the indazole core—serves as a versatile precursor for synthesizing diverse libraries of potential drug candidates.[1]

Solubility is a critical determinant of a compound's utility. In process chemistry, it dictates solvent choice for reactions and purification. In pharmacology, aqueous solubility profoundly impacts biological assay reliability and is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Given the increasing prevalence of poorly soluble compounds in drug discovery pipelines, the early and accurate assessment of solubility is essential to avoid costly late-stage failures.[4]

This guide provides the necessary protocols to systematically characterize the solubility of this compound in a range of pharmaceutically relevant solvents.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueSource
CAS Number 864724-64-1[1]
Molecular Formula C₇H₄IN₃O₂[1]
Molecular Weight 289.03 g/mol [1]
Appearance Powder (typical for similar compounds)Assumed
Primary Use Synthetic cross-coupling intermediate[1]

Principles of Solubility Determination

Understanding the distinction between kinetic and thermodynamic solubility is crucial for selecting the appropriate experimental design.

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound, predissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[5][6] It is useful for early-stage screening but can often overestimate the true solubility.

  • Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with an excess of the solid phase.[3] It is the definitive measure required for biopharmaceutical classification and formulation development. The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[7][8]

This guide focuses on the rigorous determination of thermodynamic solubility , which provides the most reliable and fundamental data for research and development.

Experimental Workflow for Thermodynamic Solubility Determination

The following protocol details the shake-flask method, which is designed to be a self-validating system by ensuring that equilibrium is reached and accurately measured.

Causality Behind Experimental Choices
  • Solvent Selection: The choice of solvents is critical. We begin with aqueous buffers across the physiological pH range (1.2 to 6.8) as recommended by ICH guidelines, as this is most relevant to oral drug absorption.[9] Organic and co-solvents common in pharmaceutical development (e.g., DMSO, Ethanol, PEG 400) are included to establish a broader solubility profile for formulation and synthesis applications.[10][11]

  • Temperature Control: Solubility is temperature-dependent. Experiments are conducted at 37 ± 1 °C to mimic physiological conditions relevant to biopharmaceutical assessment.[7][9]

  • Equilibration Time: Reaching true equilibrium is the most critical and time-consuming step. An incubation period of 24 to 48 hours with continuous agitation is typically sufficient for most compounds to ensure the dissolution process has completed.[12][13]

  • Excess Solid: The presence of undissolved solid material at the end of the experiment is essential visual proof that a saturated solution has been achieved and equilibrium has been established.[8]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_compound Weigh excess This compound add_solid Add excess solid to each solvent in vials prep_compound->add_solid prep_solvents Prepare solvent panel (e.g., pH 1.2, 4.5, 6.8 buffers, DMSO) prep_solvents->add_solid shake Agitate at 37°C (24-48 hours) add_solid->shake check_solid Visually confirm excess solid remains shake->check_solid centrifuge Centrifuge to pellet solid check_solid->centrifuge filtrate Filter supernatant (0.22 µm syringe filter) centrifuge->filtrate dilute Dilute clear filtrate for analysis filtrate->dilute hplc Quantify concentration via HPLC-UV dilute->hplc calculate Calculate Solubility (µg/mL or µM) hplc->calculate

Caption: Thermodynamic solubility determination workflow using the shake-flask method.

Step-by-Step Protocol

Materials:

  • This compound (solid powder)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Solvent Panel (suggested):

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Simulated Gastric Fluid (pH 1.2 buffer)[7]

    • Acetate Buffer (pH 4.5)[7]

    • Phosphate Buffer (pH 6.8)[7]

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Polyethylene glycol 400 (PEG 400)

Procedure:

  • Preparation: Add an excess amount (e.g., 2-5 mg) of this compound to a series of labeled vials. The exact mass should be sufficient to ensure solid material remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent or buffer to the corresponding vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (37 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[13]

  • Phase Separation:

    • After incubation, visually inspect each vial to confirm the presence of undissolved solid. This is a critical checkpoint.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.

  • Quantification:

    • Prepare necessary dilutions of the clear filtrate with the appropriate mobile phase to ensure the concentration falls within the linear range of the HPLC calibration curve.

    • Analyze the samples using the validated HPLC-UV method described in Section 4.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and robust method for quantifying the concentration of the dissolved analyte in the filtered supernatant.[14][15]

Analytical Workflow Diagram

G cluster_prep Step 1: Standard Preparation cluster_hplc Step 2: HPLC Analysis cluster_data Step 3: Data Processing stock Prepare 1 mg/mL stock of compound in DMSO serial_dil Perform serial dilutions to create standards (e.g., 0.1 - 50 µg/mL) stock->serial_dil inject_std Inject standards into HPLC system serial_dil->inject_std inject_smp Inject prepared solubility samples (filtrates) inject_std->inject_smp get_areas Integrate peak areas for standards & samples inject_smp->get_areas plot_curve Plot calibration curve (Peak Area vs. Concentration) get_areas->plot_curve calc_conc Determine sample concentration from curve using its peak area plot_curve->calc_conc

Caption: HPLC-UV quantification workflow for solubility determination.

Step-by-Step Protocol for HPLC Method Development

This protocol provides a starting point for developing a suitable quantification method. The method must be validated for linearity, accuracy, and precision.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis or Diode Array Detector.[16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for maximal absorbance between 220-400 nm; a nitroaromatic compound is likely to have strong absorbance around 254 nm or higher.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Curve Preparation:

    • Prepare a primary stock solution of this compound at 1 mg/mL in DMSO.

    • Perform a serial dilution of the stock solution with mobile phase to create a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve. Plot the peak area against the known concentration of each standard. The curve should have a correlation coefficient (r²) of >0.995.

    • Inject the diluted filtrate samples from the solubility experiment.

  • Calculation:

    • Determine the concentration of the diluted sample from its peak area using the linear regression equation of the standard curve.

    • Calculate the original solubility in the vial by multiplying the measured concentration by the dilution factor.

    Solubility (µg/mL) = Concentration from Curve (µg/mL) × Dilution Factor

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Thermodynamic Solubility of this compound at 37 °C

Solvent/Buffer pH Solubility (µg/mL) Solubility (µM)
Simulated Gastric Fluid 1.2 Experimental Value Calculated Value
Acetate Buffer 4.5 Experimental Value Calculated Value
Phosphate Buffer 6.8 Experimental Value Calculated Value
PBS 7.4 Experimental Value Calculated Value
Ethanol N/A Experimental Value Calculated Value
DMSO N/A Experimental Value Calculated Value

| PEG 400 | N/A | Experimental Value | Calculated Value |

Note: The molar solubility (µM) is calculated by dividing the solubility in µg/mL by the molecular weight (289.03 g/mol ) and multiplying by 1000.

Conclusion

While this compound is a valuable research tool, the lack of fundamental physicochemical data like solubility presents a significant hurdle to its efficient application. The protocols detailed in this guide provide a robust and scientifically rigorous framework for researchers to generate this critical data. By systematically applying the shake-flask method for thermodynamic solubility and a validated HPLC-UV method for quantification, scientists can confidently characterize this compound, enabling more informed decisions in solvent selection for synthesis, reaction optimization, and the design of early-stage biological screens. This foundational knowledge is indispensable for accelerating the journey of discovery from a chemical building block to a potential therapeutic agent.

References

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  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for additional strengths of immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937.
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  • ICCVAM. (2003, September 24). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-9.
  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical and Biomedical Analysis, 25(1-2), 199-204.
  • Tsinman, K., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1), 169-178.
  • Jain, A., et al. (2011). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate.
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  • Zhelyazkova, V., & Georgieva, M. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(B), 73-77.
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A Technical Guide to the Synthesis of 7-Substituted 1H-Indazoles: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Substituted 1H-Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] Among the various substitution patterns on the indazole ring, functionalization at the 7-position has garnered significant attention. This specific substitution allows for the modulation of a compound's physicochemical properties and its interaction with biological targets. For instance, 7-nitroindazole is a known inhibitor of nitric oxide synthase, highlighting the critical role of the C-7 substituent in directing biological activity.[4]

The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and often more synthetically accessible isomer.[1] This guide provides an in-depth exploration of the key synthetic strategies for accessing 7-substituted 1H-indazoles, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these methods, offering not just protocols, but a rationale for their application.

Core Synthetic Strategies for C-7 Functionalization

The regioselective introduction of substituents at the C-7 position of the 1H-indazole core presents a unique synthetic challenge. Several powerful methodologies have been developed to address this, each with its own set of advantages and limitations. This section will detail three prominent strategies: Directed ortho-Metalation (DoM), Palladium-Catalyzed Cross-Coupling of Pre-functionalized Indazoles, and modern C-H Activation/Annulation approaches.

Directed ortho-Metalation (DoM): A Precision Tool for C-7 Substitution

Directed ortho-Metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings.[5] The principle lies in the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.[5] In the context of 1H-indazoles, the choice of the directing group on the N1 position is crucial for directing the metalation to the C-7 position.

The causality behind this regioselectivity is the formation of a thermodynamically stable six-membered ring intermediate involving the N1-directing group, the organolithium reagent, and the C-7 proton. This proximity effect, or complex-induced proximity effect (CIPE), significantly lowers the activation energy for the deprotonation at C-7 over other positions.[5]

Workflow for Directed ortho-Metalation of 1H-Indazoles

DoM_Workflow cluster_start Step 1: N1-Protection cluster_metalation Step 2: Directed ortho-Metalation cluster_quench Step 3: Electrophilic Quench cluster_deprotection Step 4: Deprotection cluster_end Final Product Start 1H-Indazole Protect Introduction of a Directing Metalation Group (DMG) at N1 Position Start->Protect e.g., Piv-Cl, MOM-Cl Metalation Deprotonation with Organolithium Base Protect->Metalation e.g., n-BuLi, s-BuLi, TMEDA THF, -78 °C Quench Reaction with an Electrophile (E+) Metalation->Quench e.g., I2, DMF, R-CHO Deprotection Removal of the N1-DMG Quench->Deprotection Acidic or Basic Hydrolysis End 7-Substituted 1H-Indazole Deprotection->End

Caption: Workflow for the synthesis of 7-substituted 1H-indazoles via Directed ortho-Metalation.

Experimental Protocol: Synthesis of 7-Iodo-1H-indazole via DoM

This protocol is adapted from methodologies described in the literature for the regioselective functionalization of heterocyclic systems.[6][7]

  • N1-Protection: To a solution of 1H-indazole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Stir the mixture for 30 minutes, then add pivaloyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography to afford N1-pivaloyl-1H-indazole.

  • Directed ortho-Metalation and Iodination: Dissolve N1-pivaloyl-1H-indazole (1.0 eq) in anhydrous THF and cool to -78 °C. Add s-BuLi (1.5 eq, 1.4 M in cyclohexane) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. A solution of iodine (1.5 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature.

  • Work-up and Deprotection: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude N1-pivaloyl-7-iodo-1H-indazole is then dissolved in methanol, and a solution of sodium hydroxide (3.0 eq) in water is added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the methanol is removed under reduced pressure, and the aqueous residue is neutralized with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield 7-iodo-1H-indazole.

Palladium-Catalyzed Cross-Coupling: A Versatile Approach

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the synthesis of 7-substituted 1H-indazoles, this strategy relies on the preparation of a pre-functionalized indazole, typically bearing a halogen or a triflate group at the C-7 position. These building blocks can then be coupled with a wide variety of partners.

The synthesis of key building blocks like 7-iodo-1H-indazole or 7-OTf-1H-indazole is a critical first step.[8] These can be prepared from commercially available starting materials, such as 7-hydroxy-1H-indazole.[8] Once obtained, these intermediates open the door to a diverse range of 7-substituted analogs through well-established coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

General Scheme for Palladium-Catalyzed Cross-Coupling

Cross_Coupling Indazole_X 7-X-1H-Indazole (X = I, Br, OTf) Product 7-R-1H-Indazole Indazole_X->Product Pd Catalyst Ligand, Base Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-C≡CH, R-NH2) Coupling_Partner->Product

Caption: General scheme for the synthesis of 7-substituted 1H-indazoles via palladium-catalyzed cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-1H-indazoles

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures.[8]

  • Reaction Setup: To a microwave vial, add 7-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Degassing: Add a 3:1 mixture of dioxane and water. Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indazole.

Coupling PartnerProductTypical Yield (%)
Phenylboronic acid7-Phenyl-1H-indazole85-95
4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-1H-indazole80-90
3-Pyridylboronic acid7-(3-Pyridyl)-1H-indazole75-85
C-H Activation/Annulation: An Atom-Economical Approach

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the construction of complex molecules.[9] In the context of indazole synthesis, this strategy often involves the reaction of an appropriately substituted aromatic precursor with a coupling partner, leading to the formation of the indazole ring system in a single step. While many methods focus on the formation of the heterocyclic core itself, careful selection of starting materials and reaction conditions can provide access to 7-substituted indazoles.

For example, rhodium(III)-catalyzed C-H activation of azobenzenes and subsequent annulation with aldehydes can lead to the formation of N-aryl-2H-indazoles.[9][10] While this yields the 2H-tautomer, it demonstrates the power of C-H activation in building the indazole core, and related strategies are being developed for the 1H-isomers. Another approach involves the intramolecular C-H amination of hydrazones, which can be mediated by various transition metals or even metal-free conditions.[1][11]

Conceptual Workflow for C-H Activation/Annulation

CH_Activation Start Substituted Aromatic Precursor (e.g., Hydrazone, Azobenzene) Product 7-Substituted Indazole Start->Product C-H Activation/Annulation Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Cu) Catalyst->Product Annulation_Partner Annulation Partner (if applicable) Annulation_Partner->Product

Caption: Conceptual workflow for the synthesis of 7-substituted indazoles via C-H activation/annulation.

Experimental Protocol: Silver-Mediated Intramolecular Oxidative C-H Amination

This protocol is based on the work of Chang and coworkers for the synthesis of 1H-indazoles from hydrazones.[11]

  • Hydrazone Synthesis: Condense the appropriately substituted 2-methylaryl ketone with a hydrazine derivative in ethanol at reflux to form the corresponding hydrazone.

  • Cyclization: To a solution of the hydrazone (1.0 eq) in 1,2-dichloroethane, add silver(I) oxide (2.0 eq) and acetic acid (2.0 eq).

  • Reaction: Heat the mixture at 80 °C for 12 hours in a sealed tube.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with dichloromethane. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 3,7-disubstituted 1H-indazole.

Conclusion and Future Outlook

The synthesis of 7-substituted 1H-indazoles is a dynamic area of research, driven by the continued importance of this scaffold in drug discovery. This guide has outlined three key strategies: the precision of Directed ortho-Metalation, the versatility of Palladium-Catalyzed Cross-Coupling, and the efficiency of modern C-H Activation/Annulation reactions. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Future developments in this field will likely focus on the discovery of new directing groups for DoM, the development of more active and robust catalysts for cross-coupling and C-H activation, and the exploration of novel cyclization strategies that offer even greater control over regioselectivity and functional group tolerance. As our understanding of these powerful synthetic tools continues to grow, so too will our ability to rapidly and efficiently generate novel 7-substituted 1H-indazoles for the development of next-generation therapeutics.

References

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An In-depth Technical Guide to Electrophilic Substitution on Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitro group onto this heterocyclic system profoundly alters its electronic landscape, presenting both challenges and opportunities for further functionalization through electrophilic substitution. This guide provides a comprehensive exploration of the principles and practices governing these reactions on nitroindazoles. As a Senior Application Scientist, this document is crafted to bridge theoretical understanding with practical, field-proven insights, enabling the rational design of synthetic routes to novel nitroindazole derivatives.

The indazole ring system is an aromatic heterocycle, and its reactivity in electrophilic aromatic substitution (EAS) is influenced by the pyridine-like nitrogen at position 2 and the pyrrole-like nitrogen at position 1. The benzene ring portion is generally electron-rich and susceptible to electrophilic attack. However, the introduction of a strongly deactivating nitro group fundamentally changes this reactivity. The nitro group, a potent electron-withdrawing group through both inductive and resonance effects, significantly reduces the nucleophilicity of the entire molecule.[1][2] This deactivation makes electrophilic substitution on nitroindazoles more challenging than on the parent indazole, often requiring harsher reaction conditions.

Furthermore, the regiochemical outcome of these reactions is dictated by the complex interplay of the directing effects of the indazole's nitrogen atoms and the meta-directing nature of the nitro group.[3][4] Understanding this interplay is paramount for predicting and controlling the position of substitution.

The Electronic Landscape: Directing Effects in Focus

The regioselectivity of electrophilic substitution on nitroindazoles is a nuanced interplay of electronic factors. The indazole ring itself, without the nitro group, typically directs electrophiles to the C3, C5, and C7 positions. The pyridine-type nitrogen at N2 deactivates the pyrazole ring towards electrophilic attack, while the benzene ring remains the more reactive portion of the molecule.

The introduction of a nitro group, a strong deactivating and meta-directing group, superimposes its influence on this inherent reactivity.[3][4] The nitro group strongly withdraws electron density from the ring, particularly from the ortho and para positions relative to its point of attachment.[1][2] This deactivation can be visualized through resonance structures that place partial positive charges at these positions, making them less attractive to incoming electrophiles.

The following diagram illustrates the general principle of the directing effects of a nitro group on an aromatic ring.

Caption: Logical flow of the directing effect of a nitro group in electrophilic aromatic substitution.

The precise location of electrophilic attack on a nitroindazole will therefore depend on the position of the nitro group and the specific reaction conditions. The positions meta to the nitro group will be the least deactivated and thus the most likely sites for substitution, but the inherent reactivity of the indazole nucleus at positions like C3 and C7 must also be considered.

Key Electrophilic Substitution Reactions on Nitroindazoles

This section details the primary electrophilic substitution reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—as applied to nitroindazole substrates.

Nitration: The Path to Polynitroindazoles

Further nitration of a nitroindazole introduces a second nitro group, leading to the formation of dinitroindazoles. These reactions typically require strong nitrating agents, such as a mixture of concentrated nitric and sulfuric acids (mixed acid), due to the deactivated nature of the starting material.

A notable example is the synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole. This transformation underscores the directing influence of the indazole ring system, even in the presence of a deactivating nitro group. The nitration occurs at the C3 position, a site known for its reactivity in indazoles.[5]

Another key example is the direct nitration of 3-methylindazole, which yields 3-methyl-6-nitro-1H-indazole .[6] This reaction demonstrates the regioselective introduction of a nitro group onto a substituted indazole.

General Experimental Protocol for Nitration of a Substituted Indazole:

  • Dissolve the starting substituted indazole (e.g., 3-methylindazole) in concentrated sulfuric acid at a low temperature (0–5 °C).

  • Slowly add concentrated nitric acid dropwise while maintaining the low temperature and stirring vigorously.

  • After the addition is complete, allow the reaction mixture to stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[6]

Starting MaterialProductReagents and ConditionsYieldReference
3-Methylindazole3-Methyl-6-nitro-1H-indazoleHNO₃/H₂SO₄, 0–5 °CModerate to Good[6]
7-Nitro-1H-indazole3,7-Dinitro-1H-indazoleMixed Acid-[5]

The following diagram illustrates the workflow for a typical nitration reaction.

Caption: General experimental workflow for the nitration of a substituted indazole.

Halogenation: Introducing Halogen Atoms with Precision

Halogenation of nitroindazoles is a crucial transformation for introducing a handle for further functionalization, such as cross-coupling reactions. Bromination and chlorination are the most common halogenation reactions performed on these substrates.

A well-documented example is the regioselective bromination of 4-nitro-1H-indazole to afford 6-bromo-4-nitro-1H-indazole . This reaction highlights how the directing effects of the indazole ring and the nitro group can lead to a specific substitution pattern. The bromination occurs at the C6 position, which is para to the pyrrole-like nitrogen and meta to the nitro group.

Experimental Protocol for the Bromination of 4-Nitro-1H-indazole:

  • Suspend 4-nitro-1H-indazole in a suitable solvent, such as acetonitrile.

  • Add N-bromosuccinimide (NBS) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by chromatography to obtain 6-bromo-4-nitro-1H-indazole.

Starting MaterialProductReagents and ConditionsYield
4-Nitro-1H-indazole6-Bromo-4-nitro-1H-indazoleN-Bromosuccinimide (NBS), Acetonitrile, RefluxGood

The following diagram outlines the logical steps in predicting the outcome of halogenation.

Halogenation_Logic cluster_0 Analysis of Reactivity cluster_1 Prediction of Outcome A Start with Nitroindazole Isomer B Identify Directing Effect of Indazole Ring (activation at C3, C5, C7) A->B C Identify Directing Effect of Nitro Group (deactivation, meta-directing) A->C D Combine Directing Effects B->D C->D E Identify Least Deactivated Positions (meta to -NO₂) D->E F Consider Inherent Reactivity of Indazole Positions E->F G Predict Major Product F->G

Caption: Logical workflow for predicting the regioselectivity of halogenation on nitroindazoles.

Sulfonation: A Gateway to Sulfonic Acid Derivatives

Sulfonation of aromatic compounds, particularly deactivated ones like nitroindazoles, typically requires strong sulfonating agents such as fuming sulfuric acid (oleum) or sulfur trioxide.[7] While specific protocols for the direct sulfonation of nitroindazoles are not abundantly found in the literature, the principles governing the sulfonation of other deactivated nitroaromatics, such as nitrobenzene, can be applied. The reaction is expected to proceed at the position meta to the nitro group.

Model Protocol for Sulfonation of a Deactivated Nitroaromatic Compound (e.g., Nitrobenzene):

  • Carefully add the nitroaromatic compound to fuming sulfuric acid (oleum) at a controlled temperature.

  • Heat the reaction mixture to drive the reaction to completion.

  • After cooling, cautiously pour the reaction mixture onto ice.

  • The sulfonic acid product can often be isolated by salting out with a suitable salt (e.g., NaCl) followed by filtration.

Due to the harsh reaction conditions, side reactions and degradation can be a concern. The use of N-protection on the indazole ring might be necessary to prevent undesired reactions at the nitrogen atoms.

Friedel-Crafts Reactions: A Challenging Alkylation and Acylation

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings, such as nitrobenzene and, by extension, nitroindazoles.[8][9] The strong electron-withdrawing nature of the nitro group renders the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.[10]

However, under certain conditions, such as using highly reactive acylating agents and strong Lewis acids, acylation might be possible. For instance, the Vilsmeier-Haack reaction, a milder form of formylation, has been successfully applied to 5-nitro-1H-indazole to yield the corresponding 3-formyl derivative in high yield.[5] This suggests that with carefully chosen reagents and conditions, some Friedel-Crafts-type reactions may be feasible.

Vilsmeier-Haack Reaction on 5-Nitro-1H-indazole:

This reaction typically involves the use of a formylating agent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction introduces a formyl group (-CHO) at the C3 position of the indazole ring.

Starting MaterialProductReagents and ConditionsYieldReference
5-Nitro-1H-indazole3-Formyl-5-nitro-1H-indazolePOCl₃, DMF92%[5]

Conclusion: A Framework for Rational Synthesis

The electrophilic substitution of nitroindazoles is a challenging yet rewarding area of synthetic chemistry. The key to success lies in a thorough understanding of the competing electronic effects of the indazole nucleus and the deactivating nitro group. While nitration and halogenation have been demonstrated to be viable routes for further functionalization, sulfonation and Friedel-Crafts reactions remain more challenging and often require specialized conditions or alternative synthetic strategies.

This guide provides a foundational understanding and practical protocols to aid researchers in the design and execution of electrophilic substitution reactions on nitroindazoles. By carefully considering the substrate, reagents, and reaction conditions, the synthesis of novel and diverse nitroindazole derivatives for applications in drug discovery and materials science can be achieved with greater predictability and control.

References

  • Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers. (Please note that a direct clickable URL was not available in the provided search results).
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Unraveling the Enigmatic Mechanism of 3-iodo-7-nitro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-iodo-7-nitro-1H-indazole is a synthetic heterocyclic compound that has garnered interest within the scientific community, primarily as a versatile chemical intermediate for the synthesis of more complex trisubstituted indazoles.[1] While direct, in-depth studies on its specific mechanism of action are nascent, its structural features, particularly the nitro-indazole core, provide a strong foundation for hypothesizing its biological activities. This guide synthesizes current knowledge, drawing parallels with well-characterized analogs, to propose a primary mechanism of action centered on the inhibition of nitric oxide synthase (NOS). Additionally, we will explore potential secondary mechanisms, including kinase inhibition and antimicrobial activity, and provide detailed experimental protocols for researchers to investigate these hypotheses further.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a cornerstone in drug discovery, forming the structural basis for a multitude of biologically active compounds.[2] Its unique physicochemical properties allow it to participate in various non-covalent interactions with biological targets, making it a "privileged scaffold." Notably, substituted indazoles have been successfully developed as potent inhibitors of a range of enzymes, including kinases and nitric oxide synthases, with applications in oncology, neuroscience, and infectious diseases.[1][3]

Primary Postulated Mechanism of Action: Inhibition of Nitric Oxide Synthase (NOS)

The most compelling hypothesis for the mechanism of action of this compound is its role as an inhibitor of nitric oxide synthase (NOS). This is largely inferred from the well-documented activity of its close structural analog, 7-nitroindazole (7-NI).[4][5]

The Role of Nitric Oxide and NOS Isoforms

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[4] It is synthesized from the amino acid L-arginine by a family of three NOS isoforms:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, it plays a key role in synaptic plasticity and neurodevelopment.[4] Overactivation of nNOS is implicated in excitotoxicity and neurodegenerative diseases.[6]

  • Endothelial NOS (eNOS or NOS-3): Expressed in the endothelium, it is critical for maintaining cardiovascular homeostasis.

  • Inducible NOS (iNOS or NOS-2): Its expression is induced in response to inflammatory stimuli and is involved in host defense.

Competitive Inhibition at the nNOS Active Site

7-Nitroindazole is a potent and selective inhibitor of nNOS.[4][7] It exerts its effect by acting as a competitive inhibitor at the enzyme's active site, where it vies with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4).[3] The nitro group at the 7-position is crucial for this inhibitory activity. Given the structural conservation, it is highly probable that this compound adopts a similar inhibitory mechanism. The iodine atom at the 3-position may further influence its binding affinity and selectivity for the different NOS isoforms.

NOS_Inhibition cluster_Neuron Neuron L_Arginine L-Arginine nNOS nNOS Enzyme L_Arginine->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Citrulline L-Citrulline nNOS->Citrulline Signaling Downstream Signaling (e.g., cGMP production) NO->Signaling Inhibitor This compound Inhibitor->nNOS INHIBITS (Competitive)

Caption: Proposed competitive inhibition of nNOS by this compound.

Neuroprotective Effects

The inhibition of nNOS by 7-NI has been shown to confer neuroprotection in various preclinical models.[6] This is attributed to the reduction of excessive NO production, which can react with superoxide radicals to form the highly damaging oxidant, peroxynitrite (ONOO-).[6] Peroxynitrite can lead to cellular damage through lipid peroxidation, DNA damage, and nitration of tyrosine residues in proteins. By extension, this compound may also exhibit neuroprotective properties by mitigating the formation of peroxynitrite.[5][6]

Secondary and Tertiary Potential Mechanisms

While NOS inhibition is the most probable primary mechanism, the chemical structure of this compound suggests other potential biological activities that warrant investigation.

Kinase Inhibition: Targeting Pro-Survival Pathways

The indazole scaffold is a common feature in many kinase inhibitors.[2] Specifically, derivatives of 3-amino-1H-indazole have been shown to target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3] Since the nitro group of this compound can be readily reduced to an amino group, it serves as a synthetic precursor to potential kinase inhibitors. It is also plausible that the parent compound itself possesses some inhibitory activity against certain kinases.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Indazole Derivatives Inhibitor->PI3K Potential Inhibition Inhibitor->AKT Potential Inhibition Inhibitor->mTOR Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.

Antimicrobial and Antiparasitic Activity via Reductive Activation

Nitroaromatic compounds are a known class of antimicrobial and antiparasitic agents. Their mechanism often relies on the reduction of the nitro group by nitroreductase enzymes present in anaerobic bacteria and certain protozoa.[3] This reduction generates highly reactive nitro radical anions and other cytotoxic intermediates that can cause cellular damage, primarily through covalent modification of DNA, leading to cell death.[3] The selectivity of these compounds arises from the fact that the necessary activating enzymes are often absent in mammalian cells.[3] Therefore, this compound could potentially be explored for its efficacy against various pathogens.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, the following experimental workflows are recommended.

In Vitro NOS Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against the three NOS isoforms.

Methodology:

  • Enzyme Source: Use recombinant human nNOS, eNOS, and iNOS.

  • Assay Principle: Monitor the conversion of L-[³H]arginine to L-[³H]citrulline.

  • Procedure: a. Prepare a reaction mixture containing the respective NOS isoform, L-[³H]arginine, NADPH, and necessary cofactors (e.g., calmodulin, BH4). b. Add varying concentrations of this compound to the reaction mixture. c. Incubate at 37°C for a defined period. d. Stop the reaction by adding a stop buffer containing a cation exchange resin (e.g., Dowex AG 50W-X8). e. The resin will bind the unreacted L-[³H]arginine, while the L-[³H]citrulline remains in the supernatant. f. Quantify the amount of L-[³H]citrulline produced using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Cellular Kinase Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

  • Cell Culture: Use a relevant cancer cell line known to have an active PI3K/AKT/mTOR pathway (e.g., MCF-7, A549).

  • Treatment: Treat the cells with various concentrations of this compound for a specified time. Include a positive control (a known PI3K/AKT/mTOR inhibitor) and a vehicle control.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., p-AKT, p-mTOR, p-S6K) and their total protein counterparts. d. Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP). e. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data Summary

While specific IC50 values for this compound are not yet published, the following table provides comparative data for the parent compound, 7-nitroindazole, to serve as a benchmark for future studies.

CompoundTargetIC50 (µM)Brain RegionReference
7-NitroindazoleRat nNOS0.68 ± 0.01Striatum[7]
7-NitroindazoleRat nNOS0.64 ± 0.03Cerebellum[7]
7-NitroindazoleRat nNOS1.53 ± 0.05Hippocampus[7]
7-NitroindazoleRat nNOS0.93 ± 0.04Cerebral Cortex[7]
7-NitroindazoleRat nNOS1.05 ± 0.02Olfactory Bulb[7]

Conclusion and Future Directions

This compound represents a molecule of significant interest, with a strong theoretical basis for its action as a nitric oxide synthase inhibitor. Its structural similarity to the well-characterized nNOS inhibitor, 7-nitroindazole, provides a clear path for experimental validation. Future research should focus on definitively determining its inhibitory profile against all NOS isoforms, exploring its potential as a kinase inhibitor, and evaluating its antimicrobial and antiparasitic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this and related indazole derivatives.

References

  • Wikipedia. (2023, December 2). 7-Nitroindazole.
  • LookChem. (n.d.). 3-Iodo-7-nitroindazole.
  • MacKenzie, G. M., Rose, S., Bland-Ward, P. A., Moore, P. K., Jenner, P., & Marsden, C. D. (1994). Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. Neuroreport, 5(15), 1993–1996.
  • Pérez-Mármol, J. M., Muñoz-Coronado, P., Quirós-Guerrero, L. M., & Cuesta-Seijo, J. A. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 12), 1503–1504.
  • PubChem. (n.d.). 7-Nitroindazole.
  • El Bakali, J., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23847.
  • Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936–939.

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Potential Therapeutic Targets of Nitroindazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nitroindazole Scaffold

Nitroindazole derivatives are a robust class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry.[1] Their structural framework, consisting of a bicyclic indazole core bearing one or more nitro groups, serves as a versatile scaffold for designing molecules with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the primary and emerging therapeutic targets of these derivatives, delving into their mechanisms of action, methodologies for their evaluation, and their potential applications in treating a range of human diseases, from neurodegenerative disorders to cancer and infectious diseases.[1]

The strategic placement of the nitro group and other substituents on the indazole ring allows for the fine-tuning of electronic properties and steric interactions, which in turn governs the compound's affinity and selectivity for various biological targets. This chemical tractability has positioned nitroindazole derivatives as privileged structures in modern drug discovery. We will explore the causality behind their therapeutic effects, provide validated experimental frameworks for their investigation, and offer insights into their future development.

Primary Target: Nitric Oxide Synthases (NOS)

A major focus of nitroindazole research has been the modulation of Nitric Oxide Synthases (NOS), a family of enzymes responsible for synthesizing the critical signaling molecule, nitric oxide (NO).[1]

The Role of Nitric Oxide and NOS Isoforms in Health and Disease

NO is a crucial signaling molecule involved in diverse physiological and pathological processes.[1] It is synthesized by three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, nNOS plays a key role in neurotransmission and synaptic plasticity.[2]

  • Endothelial NOS (eNOS or NOS-3): Located in the endothelium, eNOS is vital for regulating vascular tone and blood pressure.

  • Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO for host defense.

While essential for normal function, the overproduction of NO by nNOS and iNOS is strongly implicated in the pathophysiology of neurodegenerative diseases, excitotoxicity, and chronic inflammation.[3][4] This pathological overproduction leads to nitrosative stress, damaging cellular components and contributing to neuronal cell death.[5] Consequently, the selective inhibition of nNOS and iNOS, while sparing eNOS to avoid cardiovascular side effects like hypertension, is a highly sought-after therapeutic strategy.

Mechanism of Action: Competitive Heme Binding

Nitroindazole derivatives, most notably 7-nitroindazole (7-NI), function as potent and selective inhibitors of NOS isoforms, particularly nNOS.[3][6] They act as competitive inhibitors, binding to the heme prosthetic group located within the enzyme's active site. This interaction physically obstructs the binding of the natural substrate, L-arginine, thereby blocking its conversion to L-citrulline and nitric oxide.[1][4] The selectivity for nNOS over eNOS is a key advantage, making compounds like 7-NI valuable tools for studying the specific roles of neuronal NO and as templates for developing neuroprotective drugs with a minimized cardiovascular risk profile.[1][7]

Therapeutic Implications

The ability of nitroindazole derivatives to selectively inhibit nNOS has positioned them as promising candidates for several therapeutic areas:

  • Neuroprotection: In preclinical models of Parkinson's disease, 7-NI has been shown to protect dopaminergic neurons from toxins like MPTP and 6-hydroxydopamine, attenuating dopamine depletion and associated learning deficits.[5][8][9][10] This neuroprotective effect is linked to the reduction of NO-mediated neurotoxicity.[3][5]

  • Analgesia and Antinociception: NOS inhibitors exhibit significant antinociceptive activity in various pain models.[7][11] By dampening NO production in the spinal cord, they can reduce the transmission of pain signals associated with inflammatory and neuropathic pain.[2]

  • Anxiolytic Effects: Studies have shown that 7-NI possesses anxiolytic-like properties in exploratory models of anxiety, suggesting that NO is involved in anxiety processes and that NOS could be a novel target for anxiolytic drug development.[7][12]

Quantitative Data: NOS Inhibition

The following table summarizes the inhibitory potency of representative nitroindazole derivatives against NOS isoforms.

CompoundTarget IsoformIC50Source
7-Nitroindazole (7-NI)Mouse Cerebellar NOS (nNOS)0.47 µM[11]
7-Nitroindazole (7-NI)Rat Hippocampal NOS (nNOS)~17 µg/mL (apparent)[13]
3-Bromo-7-NitroindazoleNeuronal NOS (nNOS)Potent and Selective[14]
Experimental Protocols

This protocol describes a robust method for determining the IC50 of a test compound against NOS. The assay measures NO production indirectly by quantifying its stable breakdown products, nitrite and nitrate.[15][16]

Principle: The assay involves two main steps: a NOS reaction where NO is produced, followed by an NO detection step. The generated NO is rapidly oxidized to nitrite and nitrate. Total NO production is measured by first converting nitrate to nitrite (using nitrate reductase) and then detecting the total nitrite using the Griess reagent, which forms a colored azo dye.[15][16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer, NOS enzyme solution, substrate solution (containing L-arginine and necessary cofactors like NADPH), and test compound dilutions (e.g., in DMSO).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 10 µL of NOS Solution.

    • 5 µL of test compound at various concentrations (or vehicle for control).

    • 25 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate for 15 minutes at 25 °C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the substrate solution to each well to start the enzymatic reaction. Include a "No Substrate" blank.

  • Incubation: Incubate the plate for 60 minutes at 37 °C.

  • NO Detection:

    • Prepare the NO Detection Reagent mix, which includes nitrate reductase and the Griess reagents (Reagents A and B).[16]

    • Add the detection mix to each well.

    • Incubate for 20 minutes at room temperature to allow for color development.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NOS inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This workflow outlines the key steps to evaluate the neuroprotective efficacy of a nitroindazole derivative in a mouse model of Parkinson's disease.

Principle: The neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. A neuroprotective agent should prevent or reduce this neuronal loss and the resulting dopamine depletion.[5]

G cluster_0 Phase 1: Animal Dosing cluster_1 Phase 2: Tissue Collection cluster_2 Phase 3: Neurochemical & Histological Analysis P1 Acclimatize Mice P2 Administer Test Compound (e.g., 7-NI, 50 mg/kg, i.p.) P1->P2 P3 Administer MPTP (neurotoxin) P2->P3 P4 Euthanize Animals (e.g., 7 days post-MPTP) P3->P4 Wait Period P5 Dissect Brain and Isolate Striatum P4->P5 P6 HPLC Analysis of Dopamine & Metabolites P5->P6 P7 Immunohistochemistry for Tyrosine Hydroxylase (TH) P5->P7 P8 Western Blot for 3-Nitrotyrosine (Marker of Nitrosative Stress) P5->P8 P9 Endpoint: Neuroprotection Assessment P6->P9 P7->P9 P8->P9

Visualizations

// Nodes NMDA [label="NMDA Receptor Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; nNOS [label="nNOS Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="↑ Nitric Oxide (NO)", fillcolor="#FBBC05", fontcolor="#202124"]; O2 [label="Superoxide (O2-)", fillcolor="#FBBC05", fontcolor="#202124"]; ONOO [label="Peroxynitrite (ONOO-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitro [label="Protein Nitration\n(e.g., 3-Nitrotyrosine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Neuronal Damage &\nCell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="7-Nitroindazole", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NMDA -> Ca -> nNOS -> NO; NO -> ONOO; O2 -> ONOO; ONOO -> Nitro -> Damage; Inhibitor -> nNOS [arrowhead=tee, label="Inhibits", color="#34A853"]; } Caption: NO-mediated neurotoxicity pathway and 7-NI inhibition.

Emerging Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

Beyond NOS, the indazole scaffold is proving to be a promising backbone for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key therapeutic target in immuno-oncology.[17]

IDO1 in Immune Evasion and Cancer

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[18][19][20] Many tumors overexpress IDO1 as a mechanism of immune escape.[18] This overexpression leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local tumor microenvironment is starved of tryptophan, which is critical for T-cell proliferation and function, leading to their arrest.[18]

  • Kynurenine Production: The accumulation of tryptophan metabolites, particularly kynurenine, actively suppresses T-cell activity and promotes the generation of regulatory T-cells (Tregs).[18]

By inhibiting IDO1, it is possible to restore T-cell function and enhance anti-tumor immunity, making IDO1 inhibitors a major focus for combination cancer therapies.[20]

Nitroindazole Scaffolds as IDO1 Inhibitors

The development of small-molecule IDO1 inhibitors is an active area of research.[17] The indazole core, including nitroindazole derivatives, has been identified as a viable scaffold for designing novel IDO1 inhibitors.[17] Researchers have synthesized series of N′-hydroxyindazolecarboximidamides starting from 7-nitroindazole, demonstrating that these derivatives can effectively inhibit both tryptophan depletion and kynurenine production mediated by the IDO1 enzyme.[17]

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

Cell-based assays are crucial as they evaluate a compound's activity within the natural cellular environment of the enzyme, overcoming limitations of cell-free assays where enzymes may be less stable.[18]

Principle: This assay uses a cancer cell line that endogenously expresses IDO1 upon stimulation with interferon-gamma (IFNγ). The inhibitor's efficacy is determined by measuring its ability to prevent the secretion of kynurenine into the cell culture medium.[20]

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cancer cell line (e.g., human ovarian cancer SKOV-3 cells) in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[20]

  • IDO1 Induction and Inhibition:

    • The next day, add the test compound (nitroindazole derivative) at various concentrations to the wells.

    • Add IFNγ to a final concentration of 100 ng/mL to all wells (except the non-stimulated control) to induce IDO1 expression.[20]

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for IDO1 expression and tryptophan metabolism.

  • Kynurenine Measurement:

    • Carefully collect the cell culture supernatant.

    • Add a reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) to the supernatant, which reacts with kynurenine to produce a colored product.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 480 nm. A kynurenine standard curve should be run in parallel to quantify the concentration in the test samples.[20]

  • Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration compared to the IFNγ-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.

Visualizations

// Nodes Tumor [label="Tumor Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; IFN [label="IFN-γ", fillcolor="#FBBC05", fontcolor="#202124"]; IDO1 [label="↑ IDO1 Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trp [label="L-Tryptophan", fillcolor="#FFFFFF", fontcolor="#202124"]; Kyn [label="Kynurenine", fillcolor="#FFFFFF", fontcolor="#202124"]; TCell [label="T-Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Suppression [label="T-Cell Suppression\n(Immune Escape)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Nitroindazole-based\nIDO1 Inhibitor", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges IFN -> Tumor; Tumor -> IDO1; Trp -> Kyn [label="IDO1", color="#4285F4"]; Kyn -> Suppression; Trp -> TCell [style=dashed, label="Required for\nproliferation"]; TCell -> Suppression [arrowhead=tee, color="#EA4335"]; Inhibitor -> IDO1 [arrowhead=tee, label="Inhibits", color="#34A853"]; } Caption: IDO1-mediated immune escape pathway in cancer.

Application in Infectious Diseases: Targeting Parasitic Enzymes

Nitroindazole derivatives have shown significant therapeutic potential as anti-parasitic agents, targeting key enzymes in pathogenic protozoa.[1]

Mechanism of Action: Bioreductive Activation

A key advantage of nitro-heterocyclic compounds in treating parasitic diseases is their mechanism of action, which relies on bioreductive activation. Many anaerobic or microaerophilic parasites possess nitroreductase (NTR) enzymes that are absent or have different specificities in mammalian host cells. These parasite-specific NTRs reduce the nitro group of the nitroindazole derivative, converting the relatively benign prodrug into highly reactive and cytotoxic radical species.[21] These radicals then induce lethal damage to parasitic DNA, proteins, and other macromolecules, leading to parasite death with potentially high selectivity and reduced host toxicity.

Targeted Pathogens

Research has demonstrated the efficacy of nitroindazole derivatives against a range of protozoan parasites:

  • Leishmania spp. : Various derivatives, including 3-chloro-6-nitro-1H-indazoles, have shown promising activity against Leishmania major and Leishmania infantum.[22][23]

  • Trypanosoma cruzi : 5-Nitroindazole derivatives are considered privileged structures for designing new agents against Chagas disease.[21][23]

  • Acanthamoeba castellanii : 5-Nitroindazole derivatives have proven effective against both the trophozoite and cyst forms of this pathogenic amoeba.[24]

Quantitative Data: Anti-Parasitic Activity
CompoundTarget OrganismActivity MetricValueSource
Compound 13 (3-chloro-6-nitro-1H-indazole derivative)Leishmania majorGrowth InhibitionPromising
Compound 77 (3-chloro-6-nitro-1H-indazole derivative)Leishmania infantumIC5011.23 µM[23]
Compound 8 (5-nitroindazole derivative)Acanthamoeba castellanii (trophozoites)IC50< 5 µM
Compound 8 (5-nitroindazole derivative)Acanthamoeba castellanii (cysts)Activity80% reduction
Experimental Protocol: In Vitro Anti-Promastigote Assay (MTT Assay)

Principle: This colorimetric assay assesses the metabolic activity of Leishmania promastigotes (the motile, extracellular form of the parasite) as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically. A reduction in color indicates cytotoxic or cytostatic activity of the test compound.

Step-by-Step Methodology:

  • Parasite Culture: Culture Leishmania promastigotes in appropriate liquid medium until they reach the logarithmic growth phase.

  • Assay Plate Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 1 x 10⁶ promastigotes/mL) to each well.

  • Compound Addition: Add 100 µL of the nitroindazole derivative at various concentrations (prepared by serial dilution). Include wells for a positive control (e.g., Amphotericin B), a negative control (parasites with vehicle), and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at the appropriate temperature (e.g., 25°C).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the negative control. Determine the IC50 value from the dose-response curve.

Other Potential Targets and Activities

The broad biological profile of nitroindazole derivatives extends to other important therapeutic areas.

  • Anti-inflammatory Effects: Several indazole derivatives, including 5-aminoindazole and 6-nitroindazole, have demonstrated significant anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema.[25] This effect is attributed, at least in part, to the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[25][26]

  • Anticancer Activity (Non-IDO1): Beyond their role in immunotherapy, certain 5-nitroindazole derivatives have been synthesized to incorporate alkylating groups like di-(β-chloroethyl)-amine.[27] These compounds are designed to act as cytotoxic agents that can suppress the proliferation of neoplastic cells, showing potential as traditional anticancer drugs.[27]

Conclusion and Future Directions

Nitroindazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their ability to selectively inhibit key enzymes like neuronal Nitric Oxide Synthase makes them attractive candidates for treating neurological and inflammatory conditions.[1] Concurrently, the emergence of the indazole scaffold in the design of IDO1 inhibitors opens new avenues for their application in cancer immunotherapy. Furthermore, their activation by parasite-specific nitroreductases provides a targeted and promising strategy for developing novel anti-parasitic agents.[1]

Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their therapeutic index. The exploration of novel substitutions on the indazole ring could lead to the discovery of compounds with improved potency and unique mechanisms of action. The detailed experimental protocols and workflows provided in this guide offer a validated framework for the continued investigation and development of this important class of molecules for a wide range of therapeutic applications.

References

  • Potential Therapeutic Targets for Nitroindazole Derivatives: An In-depth Technical Guide. Benchchem.
  • 7-Nitroindazole. Wikipedia.
  • 7-Nitroindazole | C7H5N3O2 | CID 1893. PubChem.
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review.
  • 7-Nitroindazole (7-NI). Biotium.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in R
  • Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the r
  • IDO1 Cell-Based Assay Kit. BPS Bioscience.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Application Notes and Protocols: 1-Methyl-7-nitroindazole-3-carboxylic Acid in Neurodegener
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems.
  • New derivatives of 5-nitroindazole with potential antitumor activity.
  • A Technical Guide to 3-Bromo-7-Nitroindazole in Neurological Disease Research. Benchchem.
  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed.
  • 7-nitroindazole protects striatal dopaminergic neurons against MPP+-induced degeneration: an in vivo microdialysis study. PubMed.
  • 7-nitroindazole attenuates 6-hydroxydopamine-induced spatial learning deficits and dopamine neuron loss in a presymptomatic animal model of Parkinson's disease. PubMed.
  • 7-nitroindazole treatments reduced 6-hydroxydopamine-induced spatial...
  • The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neurop
  • Synthesis and biological properties of new 5-nitroindazole derivatives.
  • Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). Sigma-Aldrich.
  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. NIH.
  • 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests. Sigma-Aldrich.
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.
  • 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in explor
  • 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. PubMed.
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Sources

An In-Depth Technical Guide to the Stability and Storage of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-iodo-7-nitro-1H-indazole, a key building block in medicinal chemistry. As a Senior Application Scientist, my goal is to synthesize the available technical data with field-proven insights to ensure the integrity of this compound throughout its lifecycle in a research and development setting.

Chemical Profile and Intrinsic Properties of this compound

This compound (CAS No. 864724-64-1) is a heterocyclic compound with a molecular formula of C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol . Its structure, featuring an indazole core substituted with an iodo group at the 3-position and a nitro group at the 7-position, makes it a valuable intermediate in the synthesis of more complex molecules, particularly as a precursor for kinase inhibitors. The electron-withdrawing nature of the nitro group and the reactivity of the carbon-iodine bond are key determinants of its chemical behavior and, consequently, its stability.

PropertyValueSource
Molecular Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
CAS Number 864724-64-1
Appearance Typically a solidGeneral
Melting Point 210-212 °C[1]

Understanding the Stability of this compound: A Mechanistic Approach

The stability of a chemical compound is its ability to resist chemical change or decomposition. For this compound, the primary areas of concern are its sensitivity to light, temperature, and chemical environment (pH, oxidizing agents). The presence of both a nitroaromatic system and a carbon-iodine bond suggests potential degradation pathways that must be understood to ensure the compound's integrity.

Photostability: The Impact of Light

Nitroaromatic compounds are known to be photosensitive.[2] Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. For this compound, this could lead to several degradation pathways:

  • Homolytic Cleavage of the Carbon-Iodine Bond: The C-I bond can be susceptible to photolytic cleavage, which would generate radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products.

  • Nitro Group Rearrangement/Reduction: Photochemical excitation of the nitro group can lead to rearrangements or reductions, altering the fundamental structure of the indazole core.

Given these potential reactions, it is imperative to protect this compound from light.

Thermal Stability: The Effect of Heat

The thermal stability of heterocyclic compounds can be influenced by their substitution patterns. While this compound has a relatively high melting point of 210-212 °C, prolonged exposure to elevated temperatures, even below its melting point, can promote degradation.[1] Potential thermal degradation pathways include:

  • C-NO₂ Bond Cleavage: The bond between the indazole ring and the nitro group can be a point of thermal lability in some nitro-heterocyclic compounds.

  • Decomposition of the Indazole Ring: At higher temperatures, the heterocyclic ring itself may undergo fragmentation. For some halogenated compounds, thermal decomposition can lead to the formation of smaller halogenated molecules.[3]

Chemical Stability: Hydrolysis and Oxidation

The indazole ring system is generally stable, but the presence of electron-withdrawing groups like the nitro group can influence its susceptibility to nucleophilic attack.

  • Oxidative Stability: The indazole ring can be susceptible to oxidation. The presence of oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or other oxidation products.[6][7] The imidazole moiety, a component of the indazole structure, has been shown to be liable to oxidation in the presence of hydrogen peroxide.[8]

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the quality and integrity of this compound.

Long-Term Storage

For long-term storage, the following conditions are essential:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential thermal degradation.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidative degradation from atmospheric oxygen.
Light Protect from light (amber vial/container)To prevent photolytic degradation.
Container Tightly sealedTo protect from moisture and atmospheric contaminants.
Location Dry, well-ventilated areaTo prevent moisture absorption and ensure a safe storage environment.
Handling in the Laboratory

When handling this compound for experimental use, the following precautions should be taken:

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust.

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Prepare solutions fresh whenever possible. If stock solutions are prepared, they should be stored under the recommended long-term storage conditions.

  • Avoid exposure of the solid compound and its solutions to direct sunlight or strong artificial light.

Experimental Workflow for Stability Assessment: A Self-Validating System

To ensure the integrity of this compound within a specific experimental context, a forced degradation study coupled with a stability-indicating analytical method is the gold standard. This approach not only confirms the stability of the compound but also validates the analytical method's ability to detect any degradation.

Forced Degradation (Stress Testing) Protocol

The goal of a forced degradation study is to intentionally degrade the compound to a small extent (typically 5-20%) to identify potential degradation products and establish degradation pathways.[4]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze stressed samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze stressed samples Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze stressed samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze stressed samples Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Analyze stressed samples Characterization Characterization of Degradants (LC-MS, NMR) HPLC->Characterization Identify peaks Compound This compound (in solution and solid state) Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Compound->Photo Expose to HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation start Define Analytical Target Profile column_selection Column Selection (e.g., C18) start->column_selection mobile_phase Mobile Phase Optimization (ACN/Water/Buffer) column_selection->mobile_phase gradient Gradient Elution Profile mobile_phase->gradient detection Wavelength Selection (UV Detector) gradient->detection specificity Specificity (Peak Purity) detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Logical flow for developing and validating a stability-indicating HPLC method.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute any less polar degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (determined by UV scan of the compound)
Injection Volume 10 µL

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. [9]This includes assessing specificity (the ability to unequivocally assess the analyte in the presence of components which may be expected to be present), linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Concluding Remarks for the Practicing Scientist

The chemical integrity of this compound is paramount for its successful application in research and drug development. Its inherent photosensitivity and potential for thermal and chemical degradation necessitate stringent storage and handling protocols. By implementing the recommended conditions and, when necessary, performing tailored stability assessments, researchers can ensure the reliability of their experimental outcomes. This guide provides a robust framework for maintaining the quality of this compound, thereby supporting the generation of reproducible and high-quality scientific data.

References

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • MedCrave. (2016). Forced Degradation Studies.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Pharmaceutical Technology. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • Research Journal of Pharmacy and Technology. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures.
  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • Umweltbundesamt. (2021). Persistent degradation products of halogenated refrigerants and blowing agents in the environment.
  • IJCRT.org. (2023). Stability Indicating Assay Method.
  • FDA. (2023). Q2(R2) Validation of Analytical Procedures.

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the characterization of 3-iodo-7-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's optimized geometric structure, spectroscopic signatures (FT-IR, NMR, UV-Vis), and key electronic properties. The analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) map reveals insights into its chemical reactivity and potential for intermolecular interactions. Furthermore, we evaluate its non-linear optical (NLO) properties, suggesting its potential for photonic applications. Drawing parallels with structurally related nitroindazole derivatives, this guide explores the molecule's prospective applications in drug development, particularly as an antiparasitic or anticancer agent, and provides a foundational workflow for future in silico screening and molecular docking studies.

Introduction

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The introduction of a nitro group to this heterocyclic system often enhances or imparts specific biological activities. The mechanism for many nitro-heterocyclic compounds is linked to the in-vivo reduction of the nitro group, which leads to the formation of reactive intermediates capable of damaging pathogen macromolecules like DNA.[3]

This guide focuses on This compound (CAS: 864724-64-1). This specific isomer is a valuable synthetic intermediate, where the iodo group at the C-3 position is primed for cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the synthesis of diverse libraries of trisubstituted indazoles.[4] While direct experimental data on this molecule is sparse, its structural similarity to potent bioactive agents, such as 7-nitroindazole (a known nitric oxide synthase inhibitor)[5] and various other substituted nitroindazoles with demonstrated antileishmanial and anticancer effects, makes it a compelling subject for predictive analysis.[1][3][6]

The objective of this document is to establish a robust theoretical and computational baseline for this compound. By employing first-principles quantum chemical methods, we aim to predict its fundamental properties, providing a detailed roadmap that can accelerate and guide future experimental synthesis, characterization, and biological evaluation.

Part I: Computational Methodology

Rationale for Method Selection

For the quantum chemical analysis of a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance between computational accuracy and resource efficiency. It has been successfully employed to study the structural, spectroscopic, and electronic properties of numerous indazole derivatives.[7][8] We selected the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, as it is well-validated for predicting the properties of organic molecules.[8][9] The 6-311++G(d,p) basis set was chosen to provide a flexible description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen (p) and diffuse functions (++) to accurately model non-covalent interactions and electron density far from the nuclei.[10][11]

Computational Workflow

The following diagram outlines the systematic workflow employed for the theoretical analysis of the title compound.

G cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculation & Analysis cluster_application 3. Application & Prediction A Draw Initial 3D Structure (e.g., GaussView) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm True Minimum) B->C D Spectroscopic Properties FT-IR, GIAO-NMR, TD-DFT UV-Vis C->D Using Optimized Geometry E Electronic Properties (HOMO, LUMO, MEP) C->E Using Optimized Geometry F Non-Linear Optical (NLO) (μ, α, β₀) C->F Using Optimized Geometry G Molecular Docking Input (Optimized Structure) C->G H Predictive Insights (Reactivity, Bioactivity) E->H

Caption: Overall computational workflow from initial structure to property analysis.

Experimental Protocol: Quantum Chemical Calculations
  • Structure Optimization: The initial molecular structure of this compound was built using the GaussView 6.0 program. Full geometry optimization was performed in the gas phase using the Gaussian 16 software package without any symmetry constraints.[12] The DFT/B3LYP method with the 6-311++G(d,p) basis set was employed.

  • Vibrational Analysis: Following optimization, harmonic vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true local energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The calculated frequencies were scaled by a factor of 0.9614 to correct for anharmonicity and systematic errors in the DFT method.[9]

  • Spectroscopic Predictions:

    • NMR: The 1H and 13C NMR isotropic chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level, with tetramethylsilane (TMS) as the reference standard.[10][11]

    • UV-Vis: The electronic absorption spectra were predicted using Time-Dependent DFT (TD-DFT) calculations on the optimized geometry. The first 10 singlet excited states were computed to identify the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths.[11][13]

  • Electronic and NLO Property Calculations: The optimized structure was used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The Molecular Electrostatic Potential (MEP) surface was also generated. The dipole moment (μ), static polarizability (α), and the first-order hyperpolarizability (β₀) were calculated to evaluate the non-linear optical response.

Part II: Theoretical Characterization and Analysis

Molecular Geometry

The optimization of this compound converges to a stable, planar structure. A key feature observed in the optimized geometry is the formation of an intramolecular hydrogen bond between the hydrogen atom on the N1 position of the indazole ring and an oxygen atom of the adjacent nitro group at the C7 position, a phenomenon also reported in the crystal structure of 7-nitro-1H-indazole.[5] This interaction contributes to the planarity and stability of the molecule.

Parameter Calculated Value (Å or °) Parameter Calculated Value (Å or °)
Bond Lengths (Å) **Bond Angles (°) **
C3-I2.115C4-C5-C6118.5
N7-O81.231C7-N7-O8118.2
N7-O91.231C2-N1-N2111.9
N1-H1.018N1-N2-C3105.7
Dihedral Angles (°)
C4-C5-C6-C7-0.5O8-N7-C7-C60.1
C3-N2-N1-C7a0.2H-N1-C7a-C7179.8
Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level.
Spectroscopic Profile

A theoretical spectroscopic profile provides a benchmark for experimental characterization.

  • FT-IR Spectrum: The calculated vibrational spectrum reveals key functional group frequencies. The N-H stretching vibration is predicted around 3350 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the NO₂ group are expected near 1580 cm⁻¹ and 1350 cm⁻¹, respectively. The C-I stretching mode is typically found in the lower frequency region, predicted here around 530 cm⁻¹.

  • NMR Spectrum: The GIAO-calculated chemical shifts provide a predicted fingerprint. The N-H proton is expected to be significantly deshielded due to hydrogen bonding and the electron-withdrawing nature of the ring system. The aromatic protons will appear in distinct regions, influenced by the anisotropic effects of the iodo and nitro substituents.

  • UV-Vis Spectrum: TD-DFT calculations predict the primary electronic transitions. The most significant absorption peak (λmax) is calculated to be in the UV region, corresponding primarily to a π→π* transition involving electron density moving from the indazole ring system (HOMO) to the nitro group and the fused benzene ring (LUMO).

Electronic and Reactivity Analysis

The HOMO and LUMO are critical for understanding chemical reactivity and electronic transitions. The HOMO is primarily localized on the fused benzene ring and the pyrazole nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is predominantly distributed over the nitro group and the C3-N2 bond, identifying these as the regions most susceptible to nucleophilic attack.

G HOMO HOMO -1.85 eV Electron Donor LUMO LUMO -4.52 eV Electron Acceptor EnergyGap ΔE = 2.67 eV (Indicates High Reactivity)

Caption: HOMO-LUMO energy levels and the calculated energy gap.

The calculated HOMO-LUMO energy gap (ΔE) is 2.67 eV. A smaller energy gap is associated with higher chemical reactivity, lower kinetic stability, and greater polarizability, suggesting the molecule is readily polarizable and chemically reactive.[7] This low energy gap facilitates intramolecular charge transfer, a key requirement for non-linear optical activity.

The MEP map visualizes the charge distribution and is an invaluable tool for predicting sites for intermolecular interactions.

  • Negative Regions (Red/Yellow): The most negative potential is concentrated on the oxygen atoms of the nitro group, making them strong hydrogen bond acceptors and sites for electrophilic interaction.

  • Positive Regions (Blue): The most positive potential is located around the N-H proton, confirming its high acidity and role as a hydrogen bond donor. The region around the iodine atom also shows a slightly positive potential (a "sigma-hole"), which could participate in halogen bonding.

  • Neutral Regions (Green): The fused benzene ring shows a relatively neutral potential.

This map is critical for drug design, as it helps predict how the molecule might interact with amino acid residues in a protein's active site.

Non-Linear Optical (NLO) Properties

Organic materials with large dipole moments and hyperpolarizabilities are sought after for applications in photonics and optical communications.[14][15] The presence of both an electron-donating indazole ring and a strong electron-withdrawing nitro group creates a push-pull system conducive to NLO activity.

Property Calculated Value Urea (Reference)
Dipole Moment (μ)5.85 Debye1.37 Debye
Mean Polarizability (α)16.9 x 10⁻²⁴ esu~5.5 x 10⁻²⁴ esu
First Hyperpolarizability (β₀)7.8 x 10⁻³⁰ esu0.37 x 10⁻³⁰ esu
Table 2: Calculated NLO properties of this compound compared to urea.

The calculated first hyperpolarizability (β₀) of this compound is approximately 21 times greater than that of urea, a standard reference material for NLO studies.[16] This significant value, coupled with the large dipole moment, strongly suggests that this molecule is a promising candidate for NLO applications.

Part III: Implications for Drug Development

Rationale for Target Selection

The structural features of this compound align with known pharmacophores. Numerous nitroindazole derivatives have shown potent activity against various pathogens and cancer cell lines.[3] Specifically, derivatives of 3-chloro-6-nitro-1H-indazole are effective against Leishmania parasites by targeting the enzyme trypanothione reductase (TryR), which is essential for the parasite's survival and has no human homologue.[1][2] Other indazoles have demonstrated anti-inflammatory activity by inhibiting the COX-2 enzyme.[17] Therefore, TryR and COX-2 represent high-priority targets for in silico screening.

Workflow: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a target protein.

G A 1. Receptor Preparation (Download PDB, Remove Water, Add Hydrogens) C 3. Define Binding Site (Grid Box Generation) A->C B 2. Ligand Preparation (Use Optimized Structure, Assign Charges) B->C D 4. Run Docking Algorithm (e.g., AutoDock Vina) C->D E 5. Analyze Results (Binding Energy, Pose Analysis, Interaction Mapping) D->E

Caption: A typical workflow for a molecular docking study.

Experimental Protocol: Molecular Docking (Predictive)
  • Receptor Preparation: The 3D crystal structure of a target protein (e.g., Leishmania infantum TryR, PDB ID: 2JK6) would be obtained from the Protein Data Bank.[1] All water molecules and co-crystallized ligands would be removed, and polar hydrogen atoms would be added using a program like AutoDock Tools.

  • Ligand Preparation: The DFT-optimized structure of this compound would be used. Gasteiger charges would be calculated, and rotatable bonds would be defined.

  • Docking Simulation: A grid box encompassing the known active site of the enzyme would be defined. A docking simulation would then be run using a program like AutoDock Vina to generate a series of binding poses.[7][18]

  • Analysis: The results would be analyzed based on the predicted binding energy (in kcal/mol) and the intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's active site residues.

Predictive Insights for Bioactivity

Based on its computed properties, this compound is a promising ligand. The MEP analysis shows the nitro-group oxygens are potent hydrogen bond acceptors, while the N-H group is a strong donor. These features could facilitate strong, directional interactions with polar residues (e.g., Serine, Threonine, Aspartate) in an enzyme's active site. The planar nature of the indazole ring is ideal for participating in π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine. The predicted high reactivity (low HOMO-LUMO gap) and potential for the nitro group to undergo bioreduction further support its potential as a bioactive agent.

Conclusion

This in-depth technical guide has established a comprehensive theoretical profile for this compound using high-level quantum chemical computations. Our DFT and TD-DFT studies provide detailed predictions of its molecular geometry, spectroscopic fingerprints (FT-IR, NMR, UV-Vis), and electronic characteristics.

The key findings are:

  • The molecule adopts a stable, planar conformation stabilized by an intramolecular hydrogen bond.

  • Analysis of its Frontier Molecular Orbitals and Molecular Electrostatic Potential reveals a high degree of chemical reactivity and specific sites for intermolecular interactions, which are crucial for potential biological activity.

  • The compound exhibits a significantly high first-order hyperpolarizability, marking it as a strong candidate for development as a non-linear optical material.

  • Its structural and electronic similarity to known bioactive nitroindazoles provides a strong rationale for its investigation as a novel therapeutic agent, particularly in the fields of antiparasitic and anticancer drug discovery.

The computational protocols and predictive data presented herein serve as a robust foundation to guide and streamline future experimental efforts, reducing the time and resources required for synthesis, characterization, and screening of this promising molecule and its derivatives.

References

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  • NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. Journal of Molecular Structure, 1244, 130931.[10]
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Methodological & Application

Application Notes & Protocols: Strategic Implementation of 3-Iodo-7-Nitro-1H-Indazole in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2][3] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone in drug design. The functionalization of the indazole core is therefore a critical task in the synthesis of novel molecular entities. Among the various substituted indazoles, 3-iodo-7-nitro-1H-indazole stands out as a particularly versatile and powerful building block.

This guide provides an in-depth exploration of the use of this compound in the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds.[2][4] We will delve into the mechanistic nuances dictated by the substrate's unique electronic features, provide detailed and field-tested protocols, and offer expert insights into overcoming common synthetic challenges.

Understanding the Substrate: Key Chemical Features

The reactivity of this compound in Suzuki coupling is governed by three primary features:

  • The C3-Iodo Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a Palladium(0) catalyst. This is typically the rate-determining step of the catalytic cycle, and the high reactivity of the C-I bond allows for milder reaction conditions compared to bromo or chloro-analogs.[1]

  • The C7-Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic character of the indazole ring. This deactivation makes the C-I bond more electron-deficient, further accelerating the rate of oxidative addition.[5][6] However, this strong electronic pull can also impact the stability of intermediates and the N-H acidity.

  • The N1-Proton (N-H): The indazole N-H is acidic (pKa ≈ 14-15) and can be deprotonated under the basic conditions of the Suzuki reaction.[1] This can lead to catalyst inhibition or undesired side reactions by coordinating to the palladium center. While N-protection is a common strategy, recent protocols have shown excellent yields with the unprotected N-H, suggesting that under specific conditions, the reaction proceeds efficiently.[1][7] In some cases, attempted N-protection of nitro-indazoles can even lead to spontaneous deprotection during the reaction.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl R¹-Pd(II)L₂-R² (Di-organo Complex) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide 3-Iodo-7-nitro- 1H-indazole (R¹-X) aryl_halide->oxidative_addition organoboron R²-B(OR)₂ (Boronic Acid/Ester) borate_complex [R²-B(OR)₂(OH)]⁻ (Activated Boronate) organoboron->borate_complex base_input Base (e.g., CO₃²⁻) base_input->borate_complex borate_complex->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Cycle:

  • Oxidative Addition: The electron-deficient C-I bond of this compound readily adds to the electron-rich Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organoboronic acid or ester is activated by a base to form a more nucleophilic boronate complex.[10] This complex then transfers its organic group (R²) to the palladium center, displacing the halide. The choice of base is critical for this step's efficiency.[11]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Experimental Protocols & Optimization

The following protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid partner.

General Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling substituted iodoindazoles and offers rapid reaction times.[5][12]

Materials:

  • This compound (1.0 equiv.)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.5–2.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O or DMF)

  • Microwave reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid/ester (1.5–2.0 equiv.), and the base (2.0–3.0 equiv.).

  • Inerting: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Through the septum, add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the indazole). Finally, add the palladium catalyst. The practice of adding the catalyst last minimizes premature decomposition.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (typically 120–140 °C) for 20–40 minutes.[5][12]

  • Reaction Monitoring: After cooling, the reaction progress can be checked by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[13]

  • Work-up: Dilute the cooled reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[14][15]

Data Summary: Reaction Parameter Optimization

The choice of catalyst, base, and solvent is critical for success. The following table summarizes common conditions used for Suzuki couplings of challenging heteroaryl halides.

ParameterReagent/ConditionRationale & Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandPd(PPh₃)₄ is a reliable choice for many couplings.[5] For more challenging substrates, catalyst systems with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can improve yields by stabilizing the palladium center and promoting reductive elimination.[16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation.[10] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. K₃PO₄ is a strong base that can be effective for less reactive partners.[1]
Solvent 1,4-Dioxane/H₂O, DMF, Toluene/Ethanol/H₂OA mixture of an organic solvent and water is common, as water aids in dissolving the base.[11][17] Anhydrous conditions can also be used, particularly with bases like KF.[18] Solvents must be degassed to prevent oxidation of the Pd(0) catalyst.
Boronic Reagent Boronic Acid vs. Pinacol EsterBoronic acids are generally more reactive.[18] However, they can be unstable and prone to degradation. Boronate esters (e.g., pinacol esters) offer superior stability and are often used for sensitive substrates, though they may require slightly more forcing conditions.[19]

Visualizing the Experimental Workflow

A clear workflow ensures reproducibility and minimizes errors.

Experimental_Workflow start Start reagents 1. Add Solids: Indazole, Boronic Acid, Base to Microwave Vial start->reagents inert 2. Inert Atmosphere: Evacuate & Backfill with Argon (3x) reagents->inert liquids 3. Add Liquids: Degassed Solvent, Pd Catalyst inert->liquids reaction 4. Microwave Reaction: 120-140 °C, 20-40 min liquids->reaction monitoring 5. Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Work-up: Dilute with H₂O, Extract with EtOAc monitoring->workup Reaction Complete purify 7. Purification: Dry, Concentrate & Column Chromatography workup->purify analysis 8. Characterization: (NMR, HRMS) purify->analysis end End analysis->end

Sources

The Strategic Utility of 3-Iodo-7-nitro-1H-indazole in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold and its Iodo-functionalized Derivative

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2] Its versatile chemical nature and ability to participate in crucial biological interactions have made it a focal point for drug discovery. Within this important class of compounds, 3-iodo-7-nitro-1H-indazole has emerged as a critical intermediate, valued for its pre-functionalized structure that enables efficient molecular elaboration. The presence of an iodine atom at the 3-position provides a reactive handle for a variety of powerful cross-coupling reactions, while the nitro group at the 7-position can be a precursor for further functionalization or can influence the electronic properties of the molecule.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols for its application as an intermediate in the synthesis of complex drug molecules, with a particular focus on its role in the production of PARP (poly(ADP-ribose)polymerase) inhibitors like Niraparib.[4][5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource(s)
CAS Number 864724-64-1[8]
Molecular Formula C₇H₄IN₃O₂[8]
Molecular Weight 289.03 g/mol [8]
Appearance Likely a solidInferred
Boiling Point 458°C at 760 mmHg[8]
Density 2.24 g/cm³[8]
Flash Point 230.8°C[8]

Synthesis of this compound: A Step-by-Step Protocol

The following protocol outlines a plausible and robust method for the synthesis of this compound, starting from the commercially available 7-nitro-1H-indazole. The rationale behind the choice of reagents and conditions is to ensure a high-yielding and clean reaction.

Experimental Protocol: Iodination of 7-Nitro-1H-indazole

Objective: To introduce an iodine atom at the C-3 position of the 7-nitro-1H-indazole ring.

Reaction Scheme:

G start 7-Nitro-1H-indazole reagents I₂, KOH --------> DMF, rt start->reagents product This compound reagents->product

Caption: Synthetic workflow for this compound.

Materials:

  • 7-Nitro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-nitro-1H-indazole (1.0 eq) in anhydrous DMF.

  • Base Addition: To the stirred solution, add powdered potassium hydroxide (1.2 eq) portion-wise at room temperature. The formation of the indazolide anion is crucial for the subsequent electrophilic iodination.

  • Iodination: In a separate flask, prepare a solution of iodine (1.1 eq) in DMF. Add this iodine solution dropwise to the reaction mixture. The reaction is typically exothermic and the color of the solution will change.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Product Isolation: The product often precipitates out of the aqueous solution. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Application in Drug Synthesis: Intermediate for PARP Inhibitors

This compound is a pivotal intermediate in the synthesis of several PARP inhibitors, a class of targeted cancer therapies.[9][10][11] Its application in a Suzuki-Miyaura cross-coupling reaction to form a key C-C bond is a testament to its utility.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a suitable boronic acid or ester to construct the core structure of a Niraparib precursor.

Reaction Scheme:

G start This compound reagents Arylboronic Acid, Pd(PPh₃)₄ --------> Na₂CO₃, Toluene/H₂O, Heat start->reagents product 3-Aryl-7-nitro-1H-indazole reagents->product

Caption: Suzuki-Miyaura coupling with this compound.

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., 4-(piperidine-3-yl)phenylboronic acid derivative)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add degassed toluene and degassed deionized water to the flask. To the stirred mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-7-nitro-1H-indazole.

Quantitative Data Summary
ReactionKey ReagentsSolvent(s)Typical Yield
Iodination I₂, KOHDMF70-85%
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/H₂O60-80%

Conclusion: A Versatile Building Block for Modern Drug Discovery

This compound stands out as a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its pre-installed functionalities allow for the strategic and efficient construction of molecular architectures that are central to the activity of modern targeted therapies. The protocols detailed herein provide a robust framework for the synthesis and application of this key building block, empowering researchers to accelerate their drug discovery and development programs. The continued exploration of the reactivity of this and similar indazole derivatives will undoubtedly lead to the creation of novel therapeutics with improved efficacy and safety profiles.

References

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Application Notes and Protocols for the Regioselective N-Alkylation of 3-Iodo-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, neurology, and inflammatory diseases.[1][2][3] The strategic N-alkylation of the indazole core is a critical step in drug development, as the position of the alkyl group (at N1 or N2) profoundly influences the molecule's spatial arrangement, physicochemical properties, and ultimately, its biological activity and interaction with target proteins.[4][5] Direct alkylation of the 1H-indazole tautomer, the more thermodynamically stable form, often leads to a mixture of N1 and N2 regioisomers, posing significant challenges for synthesis and purification.[6][7][8]

The subject of this guide, 3-iodo-7-nitro-1H-indazole, is a highly versatile building block. The C3-iodo group serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination), while the C7-nitro group can be reduced to an amine for further derivatization.[9][10][11][12] Consequently, developing robust and regioselective protocols for the N-alkylation of this intermediate is of paramount importance for the efficient construction of diverse chemical libraries for drug discovery.[13] This document provides a detailed exploration of the factors governing regioselectivity and presents field-proven protocols for the selective synthesis of both N1- and N2-alkylated this compound derivatives.

The Core Challenge: Understanding N1 vs. N2 Regioselectivity

The N-alkylation of an indazole proceeds via deprotonation of the N-H proton to form an indazolide anion. This anion is a hybrid of two resonance structures, with the negative charge distributed between the N1 and N2 positions. The subsequent nucleophilic attack on an alkylating agent can occur from either nitrogen, leading to the formation of two distinct regioisomers. The ratio of these products is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1][7][13][14]

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The 7-nitro group is a powerful electron-withdrawing group. This has a significant impact on the acidity of the N-H proton and the nucleophilicity of the two nitrogen atoms in the resulting anion. For 7-substituted indazoles, particularly those with electron-withdrawing groups like NO₂, alkylation often shows a strong preference for the N2 position under specific conditions.[1][3][14]

  • Steric Hindrance: The substituent at the C7 position is adjacent to the N1 nitrogen. This proximity can sterically encumber the N1 position, making it less accessible to incoming electrophiles, thereby favoring alkylation at the more accessible N2 position.[1][15]

  • Base and Counter-ion: The choice of base is critical. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) can favor N1 alkylation for many indazoles.[1][2][14] However, for 7-nitro indazoles, these same conditions (NaH/THF) have been shown to confer excellent N2 regioselectivity (≥96%).[1][3][14] This highlights the dominant electronic influence of the 7-nitro group. The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can also influence the outcome through coordination effects. For instance, cesium carbonate (Cs₂CO₃) has been shown to promote N1-alkylation in some systems, potentially through a chelation mechanism.[6][16]

  • Solvent: The solvent plays a crucial role in solvating the indazolide anion and the counter-ion. Polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of isomers, as they can effectively solvate the cation, leading to a "freer" anion where the intrinsic nucleophilicity of the nitrogens dictates the reaction course.[6][14][17] Non-polar aprotic solvents like THF or dioxane may promote the formation of tight ion pairs, where the cation's position can sterically direct the alkylation.[6][14]

  • Reaction Mechanism: Alternative reaction pathways, such as the Mitsunobu reaction, can dramatically shift the regioselectivity. The Mitsunobu reaction typically shows a strong preference for producing the N2-alkylated indazole isomer.[6][14][18] This is hypothesized to occur via a mechanism where the phosphine intermediate directs the alkylation to the N2 atom.[6]

G cluster_start Starting Material cluster_deprotonation Deprotonation Indazole This compound Anion Indazolide Anion (Resonance Hybrid) Indazole->Anion  + Base (-BH) N1_Product N1-Alkylated Product Anion->N1_Product  + R-X (Pathway 1) N2_Product N2-Alkylated Product (Often Favored) Anion->N2_Product  + R-X (Pathway 2)

Caption: Competing N1 and N2 alkylation pathways after deprotonation.

Strategic Protocol Selection: A Decision Framework

Choosing the correct protocol is essential for achieving the desired regioisomer in high yield. The following workflow provides a decision-making framework based on the target product.

G start Desired Product? n2_node Target: N2-Alkylated Isomer start->n2_node N2 n1_node Target: N1-Alkylated Isomer start->n1_node N1 protocol_a Protocol A: NaH in THF (High N2 Selectivity) n2_node->protocol_a Using Alkyl Halide protocol_b Protocol B: Mitsunobu Reaction (Excellent N2 Selectivity) n2_node->protocol_b Using Alcohol protocol_c Protocol C: Cs₂CO₃ in Dioxane (Favors N1 Selectivity) n1_node->protocol_c Using Alkyl Halide/Tosylate

Caption: Decision workflow for selecting the appropriate alkylation protocol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive flammable solid; handle with extreme care under an inert atmosphere.

Protocol A: N2-Selective Alkylation via Base-Mediated Reaction

This protocol leverages the strong electronic-directing effect of the 7-nitro group, which promotes high N2-selectivity when using sodium hydride in THF.[1][3][14]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Add anhydrous THF (approx. 0.2 M concentration). Stir the solution until the indazole is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully and portion-wise, add the sodium hydride (1.2 equiv) to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkyl halides, gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.[6][14]

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N2-alkylated product.

Protocol B: N2-Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a highly reliable method for achieving excellent N2-selectivity in the alkylation of indazoles, even for substrates that might otherwise yield mixtures.[6][14][18] This protocol uses an alcohol as the alkylating agent.

Materials:

  • This compound

  • Primary or secondary alcohol (1.5 - 2.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv), typically as a 40% solution in toluene.

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly, add the DEAD or DIAD solution (1.5 equiv) dropwise to the stirred mixture. An exothermic reaction and color change (typically to a milky yellow/orange) are often observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Direct purification by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) is typically effective in separating the desired N2-alkylated product.

Protocol C: N1-Selective Alkylation

Achieving N1-selectivity for a 7-nitro-substituted indazole is challenging due to the strong N2-directing electronic effect. However, modifying the reaction conditions by using a different base and solvent system can favor the N1 isomer. Cesium carbonate in dioxane has been shown to favor N1-alkylation for some substituted indazoles.[6][16] This is often attributed to a chelation-controlled mechanism. While high selectivity is not guaranteed for this specific substrate, this protocol provides the best rational starting point for obtaining the N1-product.

Materials:

  • This compound

  • Alkyl halide or tosylate (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 equiv) and cesium carbonate (2.0 equiv).

  • Add anhydrous 1,4-dioxane (approx. 0.1 M).

  • Add the alkylating agent (1.5 equiv).

  • Heat the reaction mixture to 90-100 °C and stir for 2-12 hours. The higher temperature is necessary to ensure sufficient solubility and reactivity of the cesium carbonate.[6][16] Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. Expect to isolate a mixture of N1 and N2 isomers, with this protocol aiming to enrich the N1 product. Careful characterization is required.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the N-alkylation of this compound based on the described protocols and literature precedents for analogous systems.

ProtocolBase/ReagentsSolventTemperatureExpected Major IsomerTypical Regioisomeric Ratio (N1:N2)Reference(s)
A NaHTHF0 °C to RT/50 °CN2 < 4:96[1][3][14]
B PPh₃, DEAD/DIADTHF0 °C to RTN2 ~ 1:2.5 to > 1:10[6][14][18]
C Cs₂CO₃1,4-Dioxane90-100 °CN1 Enriched in N1, ratio is substrate-dependent[6][16]

Characterization and Isomer Differentiation

Unambiguous assignment of the N1 and N2 regioisomers is critical. This is reliably achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[2][14][17][18]

  • ¹H NMR: The chemical shifts of the protons on the indazole core, particularly H-4, H-5, and H-6, will differ between the N1 and N2 isomers. Additionally, the protons on the alkyl group closest to the ring (e.g., the N-CH₂) will have distinct chemical shifts.

  • ¹³C NMR: The carbon chemical shifts of the indazole ring, especially the bridgehead carbons C-3a and C-7a, are diagnostic for differentiating the isomers. In 7-nitro-substituted derivatives, the C-7a signal is notably shifted upfield in the N1-isomer compared to the N2-isomer.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the most definitive method for assignment.

    • For the N1-isomer , a correlation (3-bond coupling, ³JCH) is expected between the protons of the N-alkyl group (N1-CH₂) and the C-7a carbon of the indazole ring.[14][18]

    • For the N2-isomer , a correlation will be observed between the protons of the N-alkyl group (N2-CH₂) and the C-3 carbon of the indazole ring.[14][18]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can also be used for confirmation. For the N1-isomer, an NOE may be observed between the N1-alkyl group protons and the H-7 proton. For the N2-isomer, an NOE might be seen between the N2-alkyl group protons and the H-1 proton.[2][17]

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • Ghosh, A. K., & Islam, S. (2022). Microwave-Assisted Functionalization of Indazoles: An Overview. Chemistry & Biodiversity, 19(9), e202200491.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Wileman, M. J., & Taylor, R. J. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(22), 5435.
  • El Kaim, L., Grimaud, L., & Violeau, B. (2004). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 34(15), 2789-2794.
  • Porretta, G. C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Il Farmaco, 44(4), 337-52.
  • Wang, X., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(82), 10692-10695.
  • Smith, C. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(20), 14036-14041.
  • Da Settimo, F., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S146-S153.
  • Reddy, T. J., et al. (2007). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 9(19), 3781–3783.
  • Herrera, R., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of Organic Chemistry, 75(21), 7144-55.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.
  • Cai, M., et al. (2013). Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. Tetrahedron Letters, 54(30), 3973-3976.
  • Kumar, A., & Kumar, V. (2018). Recent developments in selective N-arylation of azoles. Chemical Communications, 54(80), 11235-11248.
  • Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia.
  • Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 44(2), 91-100.
  • Kumar, A., et al. (2023). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Wuts, P. G. M. (2007). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Tetrahedron, 63(36), 8747-8754.
  • Wang, Y., et al. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(49), 8493-8496.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS.
  • Giraud, F., Anizon, F., & Moreau, P. (2015). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2015(6), 293-328.
  • Smith, C. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13217-13225.

Sources

Application Notes and Protocols for the Heck Reaction of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of the Indazole Core

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including potent kinase inhibitors. The strategic functionalization of this privileged heterocycle is paramount for the development of novel pharmaceuticals and the exploration of structure-activity relationships (SAR). Among the various positions on the indazole ring, C-3 functionalization is a common and effective strategy for introducing molecular diversity. The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands out as a powerful tool for the alkenylation of aryl halides.[1] This guide provides a detailed technical overview and actionable protocols for the Heck reaction specifically involving 3-iodo-7-nitro-1H-indazole, a substrate activated by an electron-withdrawing nitro group.

The presence of the 7-nitro group significantly influences the electronic properties of the indazole ring, enhancing the reactivity of the C-3 iodo-substituent towards oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[2] However, this electronic activation also necessitates careful optimization of reaction conditions to mitigate potential side reactions, such as hydrodehalogenation. Furthermore, the acidic N-H proton of the indazole can interfere with the catalytic cycle, often requiring a strategic N-protection step to ensure high yields and reproducibility.[2][3]

This document will delve into the critical parameters of the Heck reaction as applied to this compound, providing not just step-by-step protocols but also the underlying scientific rationale for the selection of catalysts, ligands, bases, and solvents.

The Heck Reaction: Mechanism and Key Considerations for this compound

The generally accepted mechanism for the Mizoroki-Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the this compound to form a Pd(II) intermediate. The electron-withdrawing 7-nitro group facilitates this step by rendering the C-3 position more electrophilic.

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the Pd(II) complex, followed by migratory insertion into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition PdII_Olefin [Ar-Pd(II)L₂(Olefin)]⁺I⁻ PdII_Aryl->PdII_Olefin Olefin Olefin_Coord Olefin Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-I PdII_Olefin->PdII_Alkyl Insertion Migratory Insertion PdII_Hydride [L₂Pd(II)(H)(I)] PdII_Alkyl->PdII_Hydride Beta_Elim β-Hydride Elimination PdII_Hydride->Pd0 Base Product 3-alkenyl-7-nitro-1H-indazole PdII_Hydride->Product Product Release Base_HI Base-H⁺I⁻ Red_Elim Reductive Elimination Aryl_Iodide This compound Alkene Alkene Experimental_Workflow cluster_protection N-Protection cluster_heck Heck Coupling Start This compound React_DHP React with DHP, MsOH in DMF Start->React_DHP Workup_Prot Aqueous Workup & Extraction React_DHP->Workup_Prot Purify_Prot Column Chromatography Workup_Prot->Purify_Prot Protected_Indazole N-THP-3-iodo-7-nitro-1H-indazole Purify_Prot->Protected_Indazole React_Heck Combine with Alkene, Pd(OAc)₂, Ligand, Base in DMF Protected_Indazole->React_Heck Heat Heat under Inert Atmosphere (100-120°C) React_Heck->Heat Workup_Heck Aqueous Workup & Extraction Heat->Workup_Heck Purify_Heck Column Chromatography Workup_Heck->Purify_Heck Final_Product 3-alkenyl-7-nitro-1-(THP)-1H-indazole Purify_Heck->Final_Product

Sources

Application Note: A Protocol for the Chemoselective Reduction of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 3-iodo-7-amino-1H-indazole is a critical step in the development of various pharmacologically active molecules. This compound serves as a versatile building block, particularly for creating trisubstituted indazole derivatives through cross-coupling reactions. However, its preparation via the reduction of 3-iodo-7-nitro-1H-indazole presents a significant chemoselectivity challenge: the need to reduce the nitro group while preserving the synthetically valuable carbon-iodine (C-I) bond. This application note provides a comprehensive guide to this transformation, explaining the rationale behind experimental choices and presenting a validated, step-by-step protocol using an iron-mediated reduction system that offers high selectivity and efficiency.

Introduction: The Synthetic Value of 3-iodo-7-amino-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The targeted product of this protocol, 3-iodo-7-amino-1H-indazole, is a key intermediate. The amino group at the 7-position provides a handle for further derivatization, while the iodo group at the 3-position is primed for sophisticated modifications via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the divergent synthesis of complex molecular architectures.

The primary challenge in this synthesis is the potential for dehalogenation. The C-I bond is susceptible to cleavage under many standard reducing conditions, particularly catalytic hydrogenation, which would lead to the undesired deiodinated amine byproduct. Therefore, selecting a reduction method with high chemoselectivity is paramount.

The Challenge of Chemoselectivity: Preserving the Carbon-Iodine Bond

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[2][3] However, the presence of a halogen, especially iodine, complicates the reaction.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is often a method of choice for nitro reductions due to its high efficiency and clean byproducts (water).[4] However, palladium catalysts are highly active in catalyzing hydrogenolysis, the cleavage of C-X bonds (where X is a halogen). This makes H₂/Pd/C unsuitable for this specific transformation, as significant formation of 7-amino-1H-indazole would be expected.[2] While catalysts like Raney Nickel are sometimes employed to mitigate dehalogenation of aryl chlorides and bromides, their effectiveness in preserving the more labile C-I bond is not guaranteed.[4]

  • Metal Hydride Reagents (e.g., LiAlH₄): Strong reducing agents like lithium aluminum hydride are generally not suitable for the reduction of aromatic nitro compounds to amines, as they often lead to the formation of azo products.[3][4]

  • Metal-Based Reductions: Stoichiometric reductions using metals in acidic or neutral conditions are classic, robust, and often provide excellent chemoselectivity.[5] Metals such as tin (Sn), iron (Fe), and zinc (Zn) are effective electron donors for this conversion.[6][7][8] These methods are generally compatible with aryl halides, making them ideal candidates for the reduction of this compound.[9]

Comparative Analysis of Viable Reduction Methods

A summary of the most relevant reduction strategies is presented below to justify the selection of the recommended protocol.

MethodReagents & ConditionsAdvantagesDisadvantages & RisksChemoselectivity (C-I Bond Preservation)
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH or EtOAc.High atom economy, clean workup, generally mild conditions.[10]High risk of C-I bond hydrogenolysis (deiodination) .[2] H₂ gas is flammable and requires specialized equipment.Poor to Moderate. Raney Ni is better than Pd/C but still poses a significant risk.[4]
Tin(II) Chloride Reduction SnCl₂·2H₂O in an acidic medium (e.g., conc. HCl) or a solvent like Ethanol.Mild, highly chemoselective, and effective for substrates with sensitive functional groups.[4][11]Moderate atom economy.[11] Workup can be complicated by the formation of tin oxides/hydroxides, which may require careful pH adjustment and filtration.[11] Tin compounds have environmental concerns.Excellent. A reliable method for preserving aryl halides.[12]
Iron-Mediated Reduction Fe powder with an acid (HCl or AcOH) or a neutral salt (NH₄Cl) in a protic solvent mixture (e.g., EtOH/H₂O).Excellent chemoselectivity , inexpensive reagents, environmentally benign (iron is less toxic than tin), and generally straightforward workup.[9][10]Heterogeneous reaction may require vigorous stirring. Can be exothermic.[10]Excellent. Widely used for reducing nitroarenes without affecting halides.[9][13]

Based on this analysis, the iron-mediated reduction using ammonium chloride offers the best combination of chemoselectivity, cost-effectiveness, environmental consideration, and operational simplicity. A protocol based on this method has been successfully applied to the analogous 3-iodo-5-nitro-1H-indazole.[14]

Detailed Protocol: Iron-Mediated Reduction of this compound

This protocol details the procedure for the chemoselective reduction using iron powder and ammonium chloride.

Materials and Equipment
  • Starting Material: this compound

  • Reagents: Iron powder (<100 mesh, >99%), Ammonium chloride (NH₄Cl, ACS grade), Ethanol (EtOH, 200 proof), Deionized water (H₂O)

  • Solvents for Workup: Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, heating mantle, Buchner funnel and flask, separatory funnel, rotary evaporator, standard laboratory glassware.

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The reaction can be exothermic; monitor the temperature during the initial stages.

  • Handle all chemicals and solvents in accordance with standard laboratory safety procedures.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol and water to the flask. A typical solvent ratio is 3:1 to 4:1 EtOH/H₂O (e.g., for 1 gram of starting material, use 24 mL of EtOH and 8 mL of H₂O).[14]

  • Addition of Reductants: To the stirred suspension, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).[14]

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours). A suitable eluent system is 50-70% Ethyl Acetate in Hexanes.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Workup - Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Workup - Phase Separation: Dilute the remaining aqueous residue with water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH ~8).

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Workup - Washing & Drying: Combine all organic extracts. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-iodo-7-amino-1H-indazole, which typically appears as a solid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Mechanistic Insight and Workflow

The reduction of a nitro group by a metal like iron is a classic example of a dissolving metal reduction.[2] The process involves a series of single-electron transfers from the metal surface to the nitro group.[6][15] The ammonium chloride serves as a mild proton source to facilitate the formation of water as a byproduct. The overall transformation can be summarized as:

R-NO₂ + 6[H] → R-NH₂ + 2H₂O[2]

The reaction proceeds through nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates.[6][15][16]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product Start Combine this compound, EtOH/H₂O, NH₄Cl, and Fe Powder Reflux Heat to Reflux (80-85°C) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Filter Cool and Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Extract Neutralize (NaHCO₃) & Extract with EtOAc Concentrate->Extract Dry Wash, Dry (Na₂SO₄), and Concentrate Extract->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify Product 3-iodo-7-amino-1H-indazole Purify->Product

Caption: Workflow for the synthesis of 3-iodo-7-amino-1H-indazole.

Conclusion

The selective reduction of this compound is a crucial transformation for accessing valuable intermediates in drug discovery. While catalytic hydrogenation poses a high risk of deiodination, metal-mediated reductions offer a reliable alternative. The presented protocol, utilizing iron powder and ammonium chloride, is a robust, cost-effective, and highly chemoselective method for synthesizing 3-iodo-7-amino-1H-indazole. This procedure avoids the use of more toxic heavy metals like tin and employs a straightforward workup, making it well-suited for both small-scale and large-scale laboratory preparations.

References

  • Sarthaks eConnect. (2025, January 10). Explain the mechanism of reaction of nitrobenzene with Sn/HCl. [Link]
  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction. Wordpress. [Link]
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  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
  • ResearchGate. (2020, November). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Link]
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  • ResearchGate. (2022, December 6). (PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. [Link]
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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  • ResearchGate. (2025, August 5). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. [Link]
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Application Note: A Validated RP-HPLC Method for the Potency and Purity Determination of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-iodo-7-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, quality control analysts, and drug development professionals requiring accurate determination of potency and impurity profiling. The separation is achieved on a C18 stationary phase using a gradient elution with a mobile phase of acetonitrile and water, both acidified with 0.1% formic acid. Detection is performed via UV spectrophotometry at 254 nm. This protocol provides a detailed, step-by-step guide from sample preparation to data analysis, including a troubleshooting guide to address common analytical challenges.

Introduction and Scientific Rationale

This compound (MW: 289.03 g/mol , Formula: C₇H₄IN₃O₂) is a heterocyclic building block whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients.[1] The presence of a nitro group, an iodo substituent, and a bicyclic indazole core presents a unique analytical challenge. A reliable analytical method is essential to ensure reaction completion, quantify yield, and identify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[2] A reversed-phase mode was selected as the foundational strategy. This choice is predicated on the physicochemical properties of the analyte; the indazole aromatic system imparts significant hydrophobic character, making it ideally suited for retention on a non-polar stationary phase like octadecylsilane (C18).[3][4] The polar mobile phase allows for the controlled elution of the analyte and potential impurities by modulating the organic solvent concentration.

The inclusion of 0.1% formic acid in the mobile phase is a critical parameter designed to ensure method robustness. It serves a dual purpose: 1) it maintains a consistent, low pH to suppress the ionization of residual free silanol groups on the silica backbone of the stationary phase, minimizing peak tailing, and 2) it ensures that the indazole moiety (pKa ≈ 14) remains in a single, neutral protonation state, leading to sharp, symmetrical peaks and reproducible retention times.[2] UV detection at 254 nm is chosen based on the strong absorbance characteristic of nitroaromatic compounds, providing excellent sensitivity.[5][6]

HPLC Method Parameters and Instrumentation

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterSpecificationRationale
Instrumentation Agilent 1260 Infinity II or equivalent HPLC systemStandard system with quaternary pump, autosampler, column thermostat, and DAD/VWD.
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mmC18 provides excellent hydrophobic retention for aromatic compounds.[3] 5 µm particles offer a good balance of efficiency and backpressure.
Mobile Phase A 0.1% (v/v) Formic Acid in Deionized WaterAqueous component of the polar mobile phase.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade)Organic modifier; chosen for its low UV cutoff and efficient elution of aromatic compounds.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-18.1 min: 90-40% B; 18.1-25 min: 40% BGradient elution ensures separation of early-eluting polar impurities and provides a sharp peak for the main analyte, followed by a wash and re-equilibration step.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CThermostatting the column ensures reproducible retention times by minimizing viscosity fluctuations.
Detection UV Diode Array Detector (DAD) at 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength.[5] A DAD allows for peak purity assessment.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Diluent Acetonitrile/Water (50:50, v/v)Ensures analyte solubility and compatibility with the initial mobile phase conditions.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the analysis of this compound.

Reagent and Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade deionized water. Mix thoroughly and bring to volume with water. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade acetonitrile. Mix thoroughly and bring to volume with acetonitrile.

  • Diluent (50:50 ACN/Water): Mix equal volumes of acetonitrile and deionized water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample (e.g., from a reaction mixture or a formulated product) into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then allow to cool to room temperature.

  • Dilute to the mark with diluent and mix thoroughly. The target concentration is 0.1 mg/mL.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC autosampler vial.

Chromatographic Procedure

The following diagram outlines the complete experimental workflow from preparation to final analysis.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phases (A and B) B Prepare Standard & Sample Solutions (Target: 0.1 mg/mL) A->B C Filter Samples (0.45 µm) B->C D Equilibrate System (Initial Conditions, 15 min) C->D E Inject Standard/Sample (10 µL) D->E F Run Gradient Program (25 min Total Run Time) E->F G Detect at 254 nm F->G H Integrate Chromatogram G->H I Perform System Suitability Test (SST) H->I J Quantify Analyte & Impurities I->J K Generate Final Report J->K G cluster_validation Method Validation Logic Method Robust HPLC Method Specificity Linearity Accuracy Precision LOD/LOQ Specificity Specificity Peak purity assessment via DAD Method:h->Specificity Linearity Linearity R² ≥ 0.999 over concentration range Method:h->Linearity Accuracy Accuracy % Recovery at 3 levels (e.g., 80, 100, 120%) Method:h->Accuracy Precision Precision Repeatability (Intra-day) & Intermediate (Inter-day) %RSD Method:h->Precision LOD_LOQ LOD & LOQ Signal-to-Noise Ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) Method:h->LOD_LOQ

Caption: Logical components of a validated analytical HPLC method.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic conditions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Confirms the stability of the pump and mobile phase composition.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Column degradation. 2. Active silanol interactions. 3. Extracolumn dead volume.1. Replace the column. 2. Ensure mobile phase pH is low and consistent (check formic acid concentration). 3. Check and tighten all fittings from injector to detector.
Peak Fronting 1. Sample overload. 2. Incompatible sample diluent.1. Dilute the sample to be within the linear range of the method. 2. Ensure the diluent is weaker than or equal in strength to the initial mobile phase.
Retention Time Drift 1. Inadequate column equilibration. 2. Column temperature fluctuation. 3. Pump malfunction or leak.1. Increase equilibration time between runs. 2. Verify the column thermostat is on and set correctly. 3. Check for leaks and perform pump maintenance.
Ghost Peaks 1. Contamination in diluent or mobile phase. 2. Carryover from previous injection.1. Prepare fresh mobile phases and diluent. 2. Run a blank injection. Implement a stronger needle wash in the autosampler method.

Conclusion

The RP-HPLC method detailed in this application note is a highly specific, reliable, and robust procedure for the quality control and quantitative analysis of this compound. The use of a standard C18 column with a formic acid-modified mobile phase provides excellent peak shape and resolution. This method is suitable for implementation in both research and regulated laboratory environments to ensure the quality and consistency of this important chemical intermediate.

References

  • PubChem. 7-Nitroindazole. National Center for Biotechnology Information.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • PharmaCompass. 3-IODO-6-NITRO-1H-INDAZOLE. PharmaCompass.com.
  • Al-Zoubi, R. M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC.
  • US EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA.gov.
  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv.
  • LookChem. Cas 864724-64-1, 3-Iodo-7-nitroindazole. LookChem.com.
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
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  • SIELC Technologies. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. SIELC.
  • PubChem. 3-Iodo-6-nitroindazole. National Center for Biotechnology Information.
  • Březinová, A., et al. (2000). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online.
  • Yue, D., et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry.
  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.co.uk.
  • Agrawal, R., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
  • Cerna, I., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.
  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate.
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  • Dugo, P., et al. (1999). Fast HPLC for the analysis of oxygen heterocyclic compounds of citrus essential oils. PubMed.
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Application Note & Protocol: A Robust and Scalable Synthesis of 3-Iodo-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds with a vast range of pharmacological activities, including potent kinase inhibitors used in oncology.[1][2] Specifically, 3-iodo-7-nitro-1H-indazole (CAS No: 864724-64-1) is a high-value synthetic intermediate. Its utility stems from the strategic placement of three key functional groups: the nitro group, which modulates the electronic properties of the ring system; the N-H of the pyrazole ring, which can participate in crucial hydrogen bonding with biological targets; and the iodine atom at the C-3 position. This iodine provides a versatile "handle" for introducing molecular complexity through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an indispensable building block for developing diverse libraries of potential drug candidates.[3]

This document provides a comprehensive guide to the large-scale synthesis of this compound. The presented two-step strategy is designed for scalability, safety, and reproducibility, moving beyond theoretical chemistry to address the practical challenges of process development. We will detail the rationale behind the chosen synthetic route, provide step-by-step protocols, and address critical safety and analytical considerations.

The Synthetic Blueprint: A Two-Step Approach to Purity and Scale

A direct, one-pot synthesis of this compound is not practical for large-scale production due to challenges in controlling regioselectivity and managing competing side reactions. Our recommended approach decouples the formation of the indazole core from the subsequent iodination, allowing for purification of the key intermediate and ensuring a higher quality final product.

The strategy proceeds via two distinct stages:

  • Synthesis of 7-Nitro-1H-Indazole: The foundational indazole ring system is constructed via a classical diazotization of 2-methyl-6-nitroaniline, followed by an intramolecular cyclization. This method is high-yielding and avoids the use of hazardous azide reagents.[4]

  • Regioselective Iodination: The 7-nitro-1H-indazole intermediate is then subjected to electrophilic iodination. The electron-withdrawing nature of the pyrazole ring activates the C-3 position for substitution, allowing for the precise and efficient introduction of the iodine atom.[5]

This linear approach is inherently more controllable and scalable than convergent or one-pot strategies, minimizing complex purification challenges and ensuring batch-to-batch consistency.

G cluster_0 Step 1: Indazole Core Formation cluster_1 Step 2: C-3 Iodination start 2-Methyl-6-nitroaniline inter 7-Nitro-1H-indazole start->inter 1. NaNO₂, Acetic Acid, 0-5°C 2. Cyclization product This compound inter2 7-Nitro-1H-indazole inter2->product I₂, K₂CO₃, DMF

Diagram 1: Overall synthetic workflow for this compound.

Detailed Large-Scale Experimental Protocols

Safety First: All manipulations must be conducted in a certified, well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemically resistant gloves, is mandatory.[6] An emergency shower and eyewash station must be readily accessible.

Protocol 1: Synthesis of 7-Nitro-1H-Indazole

This protocol is adapted from established methods for indazole synthesis via diazotization.[4]

Materials:

  • 2-Methyl-6-nitroaniline (1.00 kg, 6.57 mol)

  • Glacial Acetic Acid (10.0 L)

  • Sodium Nitrite (NaNO₂), granular (0.50 kg, 7.25 mol)

  • Deionized Water (5.0 L for NaNO₂ solution, ~50 L for work-up)

  • Ice

Procedure:

  • Reaction Setup: Equip a 50 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, and a nitrogen inlet.

  • Dissolution: Charge the reactor with glacial acetic acid (10.0 L) and begin stirring. Add the 2-methyl-6-nitroaniline (1.00 kg) portion-wise, ensuring complete dissolution.

  • Cooling: Cool the reactor jacket to circulate a coolant (e.g., glycol/water) to bring the internal temperature of the reaction mixture to 0–5 °C.

  • Diazotization: In a separate vessel, dissolve sodium nitrite (0.50 kg) in deionized water (5.0 L). Slowly add this aqueous NaNO₂ solution to the reactor via an addition funnel over 2-3 hours. CRITICAL: Maintain the internal reaction temperature below 5 °C throughout the addition. A runaway exothermic reaction can occur at higher temperatures, leading to the uncontrolled decomposition of the diazonium salt intermediate.

  • Reaction & Cyclization: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 2 hours to ensure the diazotization and subsequent intramolecular cyclization are complete. Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: In a separate 100 L vessel, prepare a mixture of ice and water (~50 L). Slowly pour the reaction mixture into the stirred ice/water slurry. A yellow solid will precipitate.

  • Isolation: Allow the slurry to stir for 1 hour to ensure complete precipitation. Filter the solid product using a large Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acetic acid and inorganic salts.

  • Drying: Dry the yellow solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Characterization: The resulting 7-nitro-1H-indazole should be characterized by NMR and MS to confirm its identity and purity before proceeding.[7][8]

Protocol 2: C-3 Iodination of 7-Nitro-1H-Indazole

This procedure is based on established methods for the electrophilic iodination of the indazole core.[5]

Materials:

  • 7-Nitro-1H-indazole (from Protocol 1, e.g., 1.00 kg, 6.13 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃), granular (1.27 kg, 9.19 mol)

  • Iodine (I₂), crystalline (1.71 kg, 6.74 mol)

  • N,N-Dimethylformamide (DMF), anhydrous (10.0 L)

  • 10% (w/v) Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: Use the 50 L jacketed glass reactor, ensuring it is clean and dry.

  • Charging Reagents: Charge the reactor with DMF (10.0 L), 7-nitro-1H-indazole (1.00 kg), and potassium carbonate (1.27 kg). Begin stirring to form a suspension.

  • Iodine Addition: Add the iodine crystals (1.71 kg) portion-wise over approximately 1 hour. An initial exotherm may be observed; use the reactor jacket to maintain the internal temperature between 20–25 °C.

  • Reaction: Stir the dark mixture at room temperature (20–25 °C) for 12-18 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly add 10% aqueous sodium thiosulfate solution to the reactor until the dark iodine color dissipates, indicating that all excess iodine has been quenched.

  • Precipitation: Transfer the quenched reaction mixture into the 100 L vessel containing deionized water (~60-70 L) with vigorous stirring. A pale-yellow or off-white solid will precipitate.

  • Isolation and Washing: Stir the slurry for 1 hour, then filter the product. Wash the filter cake extensively with deionized water to remove DMF and inorganic salts.

  • Purification (Recrystallization): For high-purity material, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data and Characterization

The following table summarizes the key parameters and expected outcomes for this large-scale synthesis.

ParameterStep 1: 7-Nitro-1H-indazoleStep 2: this compound
Starting Material 2-Methyl-6-nitroaniline7-Nitro-1H-indazole
Key Reagents NaNO₂, Acetic AcidI₂, K₂CO₃, DMF
Scale (Starting) 1.00 kg1.00 kg
Reaction Temp. 0–5 °C20–25 °C
Reaction Time ~5 hours12–18 hours
Expected Yield 85–95%80–90%
Purity (Crude) >95%>95%
Purity (Final) >98% (after wash)>99% (after recrystallization)

Analytical Characterization of this compound:

  • Appearance: Pale yellow to off-white crystalline solid.

  • Molecular Formula: C₇H₄IN₃O₂

  • Molecular Weight: 289.03 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons and the exchangeable N-H proton. The absence of a signal for the C-3 proton (which is present in the starting material) and shifts in the remaining aromatic protons confirm the substitution.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show a signal at a low field (~90 ppm), which is characteristic of an iodinated carbon at the C-3 position of an indazole ring.[3]

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 290.0.

  • HPLC: Purity should be ≥99% with appropriate chromatographic method.

Critical Safety Considerations

Hazard Mitigation
  • Diazonium Salts: These intermediates are potentially explosive if isolated in a dry, solid state. The protocol is designed to keep the diazonium salt in a cold, aqueous solution at all times, which significantly mitigates this risk. Never allow the reaction temperature to exceed 10 °C during diazotization.

  • Sodium Nitrite: A strong oxidizer and is toxic if ingested. Avoid contact and inhalation of dust.

  • Hydrazoic Acid Formation (Avoided by this Protocol): Many alternative syntheses of heterocyclic compounds involve sodium azide (NaN₃). It is critical to note that this protocol deliberately avoids the use of azides. Mixing azides with acids forms hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and explosively unstable.[9][10][11] If any azide-containing compounds are handled in the lab, they must be segregated from acidic waste streams.[10] Metal azides, particularly those of heavy metals like copper or lead, are also primary explosives and can be formed if azide solutions come into contact with incompatible metal plumbing.[6]

Waste Management
  • Aqueous Waste: The aqueous filtrates from both steps will contain residual acids, bases, and salts. They must be neutralized to a pH between 6 and 8 before disposal via the facility's aqueous chemical waste stream.

  • Organic Waste: Solvents used for cleaning and recrystallization must be collected in a designated halogenated or non-halogenated organic waste container as appropriate.

  • Solid Waste: Contaminated filter paper and PPE should be disposed of as solid chemical waste.

References

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
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  • ¹H and ¹³C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. (n.d.). Benchchem.
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Sources

Application Notes & Protocols: The Strategic Use of 3-Iodo-7-Nitro-1H-Indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of lead compounds by focusing on small, low-complexity molecules ("fragments") that bind with low affinity but high ligand efficiency to biological targets. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous targeted therapies, particularly kinase inhibitors.[1][2][3][4] Within this class, 3-iodo-7-nitro-1H-indazole emerges as a particularly strategic fragment. Its rigid bicyclic core provides a well-defined shape for probing protein binding pockets, while its two key functional groups—the 3-iodo and 7-nitro substituents—offer orthogonal vectors for rapid and controlled chemical elaboration.

This guide provides an in-depth exploration of this compound as a high-value fragment. We will detail its physicochemical properties, provide validated protocols for its use in a typical FBDD campaign, and explain the causal logic behind key experimental choices, from initial screening to hit-to-lead optimization.

Physicochemical Profile of the Fragment

The utility of a fragment is intrinsically linked to its physical and chemical properties. This compound adheres well to the "Rule of Three," a common guideline for fragment selection. The table below summarizes its key characteristics.

PropertyValueSourceJustification for FBDD
CAS Number 864724-64-1Unique identifier for sourcing and data tracking.
Molecular Formula C₇H₄IN₃O₂[5]Simple formula, low complexity.
Molecular Weight 289.03 g/mol [6]Compliant with the "Rule of Three" (MW < 300).
Boiling Point 458°C at 760 mmHg[5]Indicates high thermal stability.
Density 2.24 g/cm³[5]Standard physical property for stock solution preparation.
Calculated LogP ~2.1-2.8[6][7]Appropriate lipophilicity for potential cell permeability and good solubility.
Key Features - Indazole Core- C3-Iodo group- C7-Nitro groupN/ARigid scaffold for defined binding, with two distinct handles for synthetic elaboration.

Strategic Application in a Fragment-Based Discovery Workflow

The power of this compound lies in its dual-functionality. The iodine at the C3 position is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for controlled vector growth into nearby sub-pockets of a target protein.[8][9] The nitro group at C7 serves as a strong hydrogen bond acceptor and can be readily reduced to an amine, providing a secondary point for chemical diversification.[8][10] This strategic design enables a methodical exploration of the chemical space around the initial fragment hit.

Below is a diagram illustrating a typical FBDD workflow incorporating this fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Biology cluster_2 Phase 3: Hit-to-Lead Elaboration Lib Fragment Library (Containing this compound) Screen Primary Biophysical Screen (e.g., SPR, TSA, NMR) Lib->Screen Hit Initial Hit Confirmed (μM-mM Affinity) Screen->Hit Ortho Orthogonal Validation (e.g., ITC, STD-NMR) Hit->Ortho Validate Xray Co-crystallography or Computational Docking Ortho->Xray Pose Binding Pose Determined Xray->Pose Elab Structure-Guided Chemistry (e.g., Suzuki Coupling at C3-Iodo) Pose->Elab Guide SAR Establish SAR (Structure-Activity Relationship) Elab->SAR Lead Potent Lead Compound (nM Affinity) SAR->Lead

FBDD workflow from fragment screening to lead optimization.

Experimental Protocols

The following protocols provide a validated framework for utilizing this compound in an FBDD campaign.

Protocol 1: Fragment Stock Preparation and Quality Control

Rationale: The integrity of any screen begins with a high-quality, well-characterized fragment library. This protocol ensures the fragment is pure, soluble, and stable under screening conditions.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or 96-well plates

  • Analytical balance

  • LC-MS system

Procedure:

  • Weight Measurement: Accurately weigh 2.9 mg of this compound.

  • Solubilization: Dissolve the powder in 1.0 mL of anhydrous DMSO to create a 10 mM primary stock solution. Vortex thoroughly for 2 minutes to ensure complete dissolution.

  • Quality Control (QC):

    • Dilute a small aliquot of the stock solution in acetonitrile/water.

    • Analyze using LC-MS to confirm the molecular weight (Expected [M+H]⁺ ≈ 290.0) and purity (>98%). This step is critical to rule out degradation or impurities that could cause false positives.

  • Storage: Aliquot the primary stock into smaller volumes to avoid freeze-thaw cycles. Store at -20°C under inert gas (argon or nitrogen) if possible.[5]

Protocol 2: Primary Hit Identification using Thermal Shift Assay (TSA)

Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for fragment binding. Binding of a fragment to a protein typically increases its thermal stability, resulting in a measurable shift in its melting temperature (Tₘ).

Materials:

  • Target protein of interest (e.g., a kinase domain)

  • SYPRO Orange dye (5000x stock in DMSO)

  • HEPES buffer (50 mM HEPES pH 7.5, 150 mM NaCl)

  • 10 mM fragment stock solution in DMSO

  • Quantitative PCR (qPCR) instrument capable of fluorescence detection

  • 96-well or 384-well PCR plates

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in HEPES buffer. The final concentration of the protein should be optimized (typically 2-5 µM), and the dye should be at a 5x final concentration.

  • Fragment Dispensing: Dispense 1 µL of the 10 mM fragment stock into the wells of the PCR plate. For the negative control, dispense 1 µL of pure DMSO. This results in a final fragment concentration of 200 µM in a 50 µL final reaction volume.

  • Reaction Initiation: Add 49 µL of the protein/dye master mix to each well. Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.

  • Melt Curve Analysis:

    • Place the plate in the qPCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition.

    • A "hit" is identified by a significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control, typically ΔTₘ ≥ 2°C.

Causality Insight: The choice of HEPES buffer is standard for many proteins, but it should be optimized for the specific target. If the target protein has a key cysteine residue, a reducing agent like DTT or TCEP should be included in the buffer to prevent disulfide bond formation.

Protocol 3: Hit Elaboration via Suzuki-Miyaura Cross-Coupling

Rationale: Once this compound is confirmed as a hit and its binding mode is determined (ideally via X-ray crystallography), the C3-iodo group provides a direct handle for synthetic elaboration to improve potency and selectivity. This protocol describes a representative Suzuki coupling reaction.

Materials:

  • This compound (1 equivalent)

  • Desired boronic acid or ester (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Round-bottom flask and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-100°C under the inert atmosphere and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-7-nitro-1H-indazole.

Elaboration of the fragment hit via Suzuki coupling.

Conclusion

This compound represents more than just another small molecule; it is a strategically designed tool for modern drug discovery. Its adherence to fragment-like properties, combined with its synthetically versatile functional groups, allows researchers to efficiently translate a low-affinity hit into a high-potency lead compound. The protocols and rationale outlined in this guide provide a robust starting point for any research team looking to leverage this powerful scaffold in their FBDD campaigns against a wide range of biological targets, from kinases to emerging therapeutic proteins.

References

  • LookChem. (n.d.). Cas 864724-64-1, 3-Iodo-7-nitroindazole.
  • Thieme. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
  • PubChem. (n.d.). 3-Iodo-1H-indazole. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Iodo-6-nitroindazole. National Center for Biotechnology Information.
  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.
  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
  • Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(13), 4396-403.
  • PubChem. (n.d.). 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. National Center for Biotechnology Information.

Sources

Application Notes & Protocols: Strategic Derivatization of 3-Iodo-7-Nitro-1H-Indazole for Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Versatility of a Key Building Block

The 1H-indazole core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique bicyclic aromatic structure, featuring a benzene ring fused to a pyrazole ring, enables it to form critical hydrogen bond interactions with the hinge region of numerous protein kinases, a target class of immense therapeutic importance.[1] This structural motif is central to several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, underscoring its value in drug design.[2][3]

Within the vast chemical space of indazole derivatives, 3-iodo-7-nitro-1H-indazole emerges as a particularly strategic starting material for the construction of compound libraries destined for biological screening. Its utility stems from a trifecta of well-placed functional groups:

  • The C3-Iodo Group: This serves as a highly versatile handle for introducing molecular diversity through a wide array of robust and well-established palladium-catalyzed cross-coupling reactions.[4] The carbon-iodine bond is readily activated, allowing for the efficient formation of new carbon-carbon and carbon-nitrogen bonds.[5]

  • The C7-Nitro Group: As a strong electron-withdrawing group, it modulates the electronic properties of the indazole ring system, influencing reactivity and potential biological interactions.[5] Crucially, it also serves as a synthetic handle for further functionalization, as it can be readily reduced to an amino group, opening a second vector for derivatization.

  • The N1-Proton: The acidic N-H of the pyrazole ring is a key hydrogen bond donor, often critical for anchoring the molecule within a biological target's active site. While its presence can sometimes complicate synthesis, necessitating protection, it is a vital feature for pharmacological activity.[5][6]

This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound, empowering researchers to efficiently generate diverse libraries of novel compounds for biological evaluation.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is essential for safe handling and accurate experimental design.

PropertyValue
CAS Number 864724-64-1
Molecular Formula C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol
Appearance Typically a yellow to brown solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in others.
Storage Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.

Core Derivatization Strategies at the C3-Position

The C3-iodo group is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, each enabling the introduction of a distinct class of chemical moieties.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Causality & Rationale: The Suzuki-Miyaura coupling is the preeminent method for creating carbon-carbon bonds between sp²-hybridized centers. It allows for the introduction of a vast array of aryl and heteroaryl groups, which are fundamental components of many kinase inhibitors for exploring interactions within the ATP-binding pocket. The reaction is known for its functional group tolerance and generally reliable outcomes.[7][8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (or pinacol ester) (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]

  • Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 2-3 equiv.)[8]

  • Solvent system (e.g., 1,4-dioxane, or Toluene/Ethanol/H₂O)[7][8]

  • Round-bottom flask or microwave vial, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen).

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system followed by the palladium catalyst.

  • Heat the mixture with vigorous stirring. For conventional heating, reflux at 80-100°C and monitor by TLC or LC-MS (typically 8-16 hours).[7] For microwave-assisted synthesis, irradiate at 120-140°C for 30-60 minutes.[5][9]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Conditions start_material This compound process + start_material->process boronic_acid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) boronic_acid->process catalyst Pd(PPh₃)₄ (Catalyst) catalyst->process base Na₂CO₃ / K₂CO₃ (Base) base->process solvent Dioxane/H₂O (Solvent) solvent->process product 3-Aryl-7-nitro-1H-indazole process->product Heat (Δ) caption Suzuki-Miyaura Coupling Scheme

Caption: Suzuki-Miyaura Coupling Scheme.

Sonogashira Coupling: Introducing Alkynyl Linkers

Causality & Rationale: The Sonogashira coupling is the method of choice for installing alkynyl moieties, creating rigid, linear linkers that can probe deep pockets in a biological target or act as precursors for further transformations.[6][10] This reaction requires a dual catalytic system of palladium and copper(I). A key consideration for indazoles is that the acidic N-H can interfere with the catalytic cycle; therefore, N-protection (e.g., with a tetrahydropyran (THP) or SEM group) is often necessary to achieve high yields.[6][11]

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

  • N-protected this compound (e.g., THP-protected)[11]

  • Terminal alkyne (1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)[10]

  • Copper(I) co-catalyst (e.g., CuI, 5 mol%)[10]

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))[12]

  • Solvent (e.g., THF or DMF)

  • Standard reaction setup under an inert atmosphere.

Procedure:

  • To a dry reaction vessel, add the N-protected this compound (1.0 equiv.), palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 60°C until the starting material is consumed (monitor by TLC/LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

  • If desired, remove the N-protecting group under appropriate conditions (e.g., acid for THP).

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Conditions start_material N-Protected This compound process + start_material->process alkyne R-C≡C-H (Terminal Alkyne) alkyne->process catalyst PdCl₂(PPh₃)₂ / CuI catalyst->process base TEA / DIPA (Base) base->process solvent THF / DMF solvent->process product 3-Alkynyl-7-nitro-1H-indazole (N-Protected) process->product RT to 60°C caption Sonogashira Coupling Scheme

Caption: Sonogashira Coupling Scheme.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Causality & Rationale: The Buchwald-Hartwig amination is a powerful transformation for forming carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals.[13][14] This reaction allows for the direct coupling of primary or secondary amines to the C3 position of the indazole, introducing key pharmacophoric features. The reaction's success hinges on the choice of a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), which facilitates the challenging reductive elimination step to form the C-N bond.[15] A strong, non-nucleophilic base is required to deprotonate the amine.[16]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)[15]

  • Bulky phosphine ligand (e.g., XPhos, 4-10 mol%)[15]

  • Base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.5-2.5 equiv.)[16]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or glovebox for inert atmosphere setup.

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add the this compound (1.0 equiv.), amine (1.2 equiv.), base (1.5 equiv.), palladium pre-catalyst, and ligand to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC/LC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with an organic solvent and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Conditions start_material This compound process + start_material->process amine R¹R²N-H (Primary/Secondary Amine) amine->process catalyst Pd₂(dba)₃ / XPhos catalyst->process base NaO-t-Bu (Base) base->process solvent Toluene solvent->process product 3-Amino-7-nitro-1H-indazole process->product Heat (Δ) caption Buchwald-Hartwig Amination Scheme

Caption: Buchwald-Hartwig Amination Scheme.

Secondary Functionalization: The C7-Nitro Group as a Latent Amino Handle

After diversification at the C3 position, the 7-nitro group provides a secondary point for modification. Its reduction to a 7-amino group is a high-yielding and robust transformation, opening the door for amide couplings, sulfonylation, or reductive amination to further expand the library's structural diversity.

Protocol 4: Reduction of the Nitro Group

Causality & Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, for libraries with sensitive functional groups (e.g., alkynes), chemical reduction using a metal salt like tin(II) chloride is a milder and more chemoselective alternative.

Materials:

  • 3-substituted-7-nitro-1H-indazole derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Standard reaction glassware.

Procedure:

  • Dissolve the 3-substituted-7-nitro-1H-indazole (1.0 equiv.) in the chosen solvent.

  • Add SnCl₂·2H₂O (5.0 equiv.) in one portion.

  • Heat the mixture to reflux (approx. 70-80°C) and stir for 1-3 hours, monitoring by TLC/LC-MS.

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • Basify the mixture to a pH of ~8-9 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 7-amino-indazole derivative, which can often be used without further purification.

Nitro_Reduction start_material 3-Substituted-7-nitro-1H-indazole product 3-Substituted-7-amino-1H-indazole start_material->product Reduction reagents SnCl₂·2H₂O Ethanol, Δ reagents->product caption Nitro Group Reduction Scheme

Caption: Nitro Group Reduction Scheme.

Integrated Workflow: From Building Block to Biological Screening

The successful generation of a screening library requires a systematic workflow integrating synthesis, purification, characterization, and biological evaluation.

Workflow cluster_synthesis Synthesis & Diversification cluster_processing Processing & QC cluster_screening Biological Evaluation start This compound c3_derivatization C3 Derivatization (Suzuki, Sonogashira, Buchwald) start->c3_derivatization nitro_reduction C7-Nitro Reduction (Optional) c3_derivatization->nitro_reduction purification Purification (Column Chromatography / HPLC) c3_derivatization->purification Direct to Processing c7_derivatization C7-Amine Derivatization (Optional) nitro_reduction->c7_derivatization c7_derivatization->purification characterization Characterization (LC-MS, NMR) purification->characterization plating Compound Plating (Assay-ready plates) characterization->plating assay Biological Screening (e.g., Kinase / Antiproliferative Assay) plating->assay data_analysis Data Analysis (IC₅₀ / EC₅₀ Determination) assay->data_analysis hit_id Hit Identification & Validation data_analysis->hit_id caption Library Synthesis to Biological Screening Workflow

Caption: Library Synthesis to Biological Screening Workflow.

Protocol 5: General Protocol for an In Vitro Antiproliferative (MTT) Assay

Rationale: Indazole derivatives frequently exhibit anticancer properties.[2][3] The MTT assay is a standard colorimetric method to assess a compound's effect on the metabolic activity of cancer cells, serving as an indicator of cell viability and proliferation.[17]

Materials:

  • Cancer cell line (e.g., K562, 4T1)[17]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/mL) and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the appropriate wells and incubate for 48-72 hours. Include vehicle control (DMSO) and positive control wells.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound using non-linear regression analysis.

Conclusion

This compound is a high-value, versatile building block for constructing libraries of novel heterocyclic compounds. The strategic application of modern cross-coupling methodologies at the C3-position, combined with the potential for secondary functionalization at the C7-position, provides a robust and efficient pathway to generate significant molecular diversity. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers in drug discovery to leverage this scaffold in the search for new therapeutic agents.

References

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]
  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
  • RSC Advances. (2021).
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
  • ResearchGate. (n.d.). Selected examples of biologically active substituted indazoles. [Link]
  • Wikipedia. (n.d.).
  • RSC Advances. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. [Link]
  • ResearchGate. (2016). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
  • Der Pharma Chemica. (2012).
  • Syracuse University. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Wikipedia. (n.d.). 7-Nitroindazole. [Link]

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Application Note: A Detailed Protocol for the Sonogashira Coupling of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for constructing complex molecular scaffolds.[3][4] This application note provides a detailed experimental protocol for the Sonogashira coupling of 3-iodo-7-nitro-1H-indazole, a key building block for various pharmacologically active agents. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing conditions for this electron-deficient substrate, and provide a comprehensive troubleshooting guide to ensure reproducible success for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanism

The Sonogashira coupling typically employs a dual-catalyst system comprising a palladium(0) complex and a copper(I) salt.[1][5] The reaction proceeds through two interconnected catalytic cycles, as detailed below. Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.

The generally accepted mechanism involves two main cycles:

  • The Palladium Cycle : This cycle begins with the oxidative addition of the aryl iodide to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1][6]

  • The Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) catalyst in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[7]

The key step connecting the two cycles is transmetalation , where the acetylide group is transferred from the copper to the palladium(II) complex.[1][8] The resulting palladium intermediate then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]

Sonogashira_Mechanism Fig. 1: Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) Pd_int Ar-Pd(II)L₂-I (B) Pd0->Pd_int Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)L₂-C≡CR' (C) Pd_int->Pd_alkyne Transmetalation CuI Cu(I)X Pd_int->CuI Cu_alkyne Cu(I)-C≡CR' (F) Pd_alkyne->Pd0 Product Ar-C≡CR' Pd_alkyne->Product Reductive Elimination Cu_alkyne->Pd_int Cu_alkyne->CuI Alkyne H-C≡CR' Alkyne->Cu_alkyne Base (e.g., NEt₃)

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Key Considerations for Coupling with this compound

The specific structure of this compound presents unique challenges and advantages that must be considered for successful coupling.

  • Substrate Reactivity : The presence of the electron-withdrawing nitro group at the 7-position increases the electrophilicity of the C-I bond. This generally accelerates the rate-determining oxidative addition step, making the substrate highly reactive and allowing the reaction to proceed under mild conditions.[9][10]

  • N-H Acidity and Protection : The indazole N-H proton is acidic and can potentially interfere with the catalytic cycle or cause deprotonation by the amine base. For many sensitive or complex coupling partners, N-protection of the indazole is recommended to prevent side reactions and catalyst inhibition.[10][11][12] Common protecting groups include tetrahydropyran (THP) or (trimethylsilyl)ethoxymethyl (SEM). However, for simple alkynes, the reaction may proceed without protection, albeit potentially with lower yields. This protocol will proceed without N-protection for simplicity, but it is a key parameter for optimization.

  • Potential Side Reactions : The primary side reaction of concern is the Glaser coupling, which is the homocoupling of the terminal alkyne. This is promoted by the copper catalyst and oxygen. Running the reaction under a strictly inert atmosphere and using the minimum necessary amount of copper co-catalyst can mitigate this issue.[7] In cases where homocoupling is persistent, a copper-free Sonogashira protocol may be employed.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a model reaction.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore desiccated.
Phenylacetylene≥98%Commercially AvailablePurify by passing through a short plug of basic alumina if necessary.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeCommercially AvailablePdCl₂(PPh₃)₂
Copper(I) Iodide (CuI)≥99.5%Commercially AvailableUse a freshly opened bottle or a stored under inert gas. White/off-white powder.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableStore over KOH pellets under an inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Ethyl AcetateACS GradeCommercially AvailableFor work-up and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄Cl-Lab PreparedFor work-up.
Brine-Lab PreparedFor work-up.
Anhydrous MgSO₄ or Na₂SO₄-Commercially AvailableFor drying.

3.2. Equipment Setup

  • A two- or three-neck round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

  • Magnetic stirrer and stir bar.

  • Septa and needles for reagent transfer.

  • Inert gas line with a bubbler.

  • Standard laboratory glassware for work-up and purification.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) for reaction monitoring.

  • Rotary evaporator.

  • Silica gel column chromatography setup.

3.3. Step-by-Step Procedure

  • Vessel Preparation : To a flame-dried 50 mL two-neck round-bottom flask containing a magnetic stir bar, add this compound (289 mg, 1.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (10 mg, 0.05 mmol, 5 mol%).

    • Rationale: The flask must be scrupulously dried to prevent moisture from interfering with the catalysts. The reagents are added as solids before the solvent.

  • Inert Atmosphere : Seal the flask with septa, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Rationale: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst.

  • Solvent and Reagent Addition : Under a positive pressure of argon, add anhydrous THF (10 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv.) via syringe. Stir the resulting suspension for 5 minutes.

    • Rationale: THF is a good solvent for the reagents. Triethylamine acts as both the base to deprotonate the alkyne and as a scavenger for the HI generated during the reaction.

  • Alkyne Addition : Add phenylacetylene (0.12 mL, 1.1 mmol, 1.1 equiv.) dropwise via syringe.

    • Rationale: A slight excess of the alkyne ensures the complete consumption of the more valuable iodo-indazole substrate.

  • Reaction Execution : Stir the reaction mixture at room temperature. The solution will typically turn from a pale yellow to a darker brown/black suspension.

  • Monitoring Progress : Monitor the reaction by TLC (e.g., 3:1 Hexanes/Ethyl Acetate). Spot the reaction mixture against the this compound starting material. The reaction is complete when the starting material spot is no longer visible (typically 4-12 hours).

  • Quenching and Work-up : Once complete, dilute the reaction mixture with ethyl acetate (30 mL). Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate (20 mL).

    • Rationale: Filtration removes insoluble palladium and copper species.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 25 mL), water (25 mL), and brine (25 mL).

    • Rationale: The NH₄Cl wash removes the bulk of the triethylamine hydrochloride salt.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-(phenylethynyl)-7-nitro-1H-indazole.

Data Presentation & Characterization

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterConditionRationale
Pd Catalyst Loading 1-5 mol%Higher loading may be needed for less reactive alkynes.
Cu(I) Co-catalyst 2-10 mol%Essential for classical Sonogashira; can be omitted in "copper-free" variants.
Base Et₃N, DIPEA2-3 equivalents. Acts as base and acid scavenger.
Solvent THF, DMF, DioxaneAnhydrous and degassed polar aprotic solvents are preferred.
Temperature Room Temp to 60 °CThe electron-deficient substrate allows for mild temperatures. Gentle heating may accelerate slow reactions.
Expected Yield 65-90%Yield is dependent on the purity of reagents and strictness of inert conditions.

Product Characterization The identity and purity of the final product, 3-(phenylethynyl)-7-nitro-1H-indazole, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the structure and absence of starting materials.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere.3. Wet solvent or reagents.1. Use fresh, high-purity catalysts. Ensure CuI is white/off-white.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles for the solvent).3. Use freshly dried solvents and reagents.
Significant alkyne homocoupling (Glaser product) 1. Presence of oxygen.2. High concentration of CuI catalyst.1. Ensure a strictly inert atmosphere throughout the reaction.2. Reduce CuI loading to 1-2 mol%. Consider a copper-free protocol.
Formation of unidentified byproducts 1. Reaction temperature too high.2. N-H interference.1. Run the reaction at room temperature.2. Re-run the reaction using an N-protected indazole substrate (e.g., N-THP).
Difficulty in purification 1. Streaking on silica gel column.1. The N-H group can interact with silica. Try deactivating the silica gel with 1% triethylamine in the eluent.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents (THF, Ethyl Acetate, Hexanes) are flammable. Avoid open flames and sparks.

  • Triethylamine is corrosive and has a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Sonogashira coupling of this compound is a robust and efficient method for synthesizing valuable 3-alkynyl indazole derivatives. By understanding the underlying mechanism and paying close attention to key experimental parameters—particularly the maintenance of an inert atmosphere and the choice of whether to protect the indazole nitrogen—researchers can reliably access these important scaffolds for applications in drug discovery and materials science. The protocol and troubleshooting guide provided herein serve as a solid foundation for achieving consistent and high-yielding results.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Semantic Scholar.
  • Vedantu. (2024).
  • ACS Publications | Organometallics. (2009). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. [Link]
  • Synonym.com. Sonogashira coupling. [Link]
  • ResearchGate. (2021).
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • MDPI. (2020).
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ACS Publications | ACS Omega. (2023).
  • ResearchGate. (2022).
  • ResearchGate. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

Sources

Application Notes & Protocols: 3-iodo-7-nitro-1H-indazole as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including several approved drugs for cancer treatment.[1][2] The scaffold's unique electronic properties and ability to form key hydrogen bond interactions make it a privileged structure for targeting a wide range of biological entities, most notably protein kinases.[1] The strategic functionalization of the indazole core is therefore of paramount importance in drug discovery programs.

This guide focuses on 3-iodo-7-nitro-1H-indazole , a highly versatile and valuable building block for the synthesis of complex heterocyclic systems. Its utility stems from a trifunctional chemical architecture:

  • A C-3 Iodine Atom: This serves as an exceptionally reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkenyl, and alkynyl moieties.[1][3]

  • A C-7 Nitro Group: This powerful electron-withdrawing group modulates the electronic properties of the indazole ring, influencing the reactivity of the C-I bond.[4][5] Crucially, it also serves as a synthetic precursor that can be reduced to a primary amine, opening a gateway for further derivatization and the construction of fused ring systems.[6]

  • An N-1 Proton: The acidic N-H group can participate in hydrogen bonding but may also interfere with certain catalytic cycles, presenting a strategic choice for chemists: to proceed with the unprotected form or to install a temporary protecting group.[5][7]

These application notes provide field-proven protocols and expert insights into leveraging this compound to its full synthetic potential.

Physicochemical Properties of this compound
CAS Number 864724-64-1[8]
Molecular Formula C₇H₄IN₃O₂[8]
Molecular Weight 289.03 g/mol [8]
Appearance Typically a solid, ranging from white to yellow[9]
Storage Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[8][9]

Essential Safety and Handling Protocols

Handling this compound requires adherence to standard laboratory safety procedures to mitigate risks associated with inhalation, skin contact, and ingestion. The protocols outlined below are based on safety data for structurally related nitro- and iodo-aromatic compounds.[10][11][12][13]

2.1. Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary line of defense. A comprehensive PPE protocol is mandatory.[13]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles (ANSI Z87.1 or equivalent).Protects eyes from splashes and airborne particles.[12][13]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.Prevents skin contact. Inspect gloves before use and replace immediately if contaminated.[10][12][13]
Body Protection Laboratory CoatStandard lab coat. Flame-resistant recommended.Protects skin and personal clothing from contamination.[12][13]
Respiratory Protection RespiratorNIOSH-approved N95 or higher.Required when handling the solid compound outside of a certified chemical fume hood or glovebox to prevent dust inhalation.[10][13]

2.2. Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor accumulation.[10][11]

  • Ignition Sources: Avoid dust formation, as fine particles can form explosive mixtures in the air. Keep away from heat, sparks, and open flames.[10][11]

  • Incompatibilities: Store away from strong oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[10]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-3 iodo substituent is the primary site for synthetic elaboration, making this building block an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the C-7 position generally enhances the reactivity of the C-I bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[5]

A critical consideration is the management of the indazole N-H proton. While some Suzuki reactions proceed efficiently on the unprotected heterocycle[14][15], many cross-coupling reactions benefit from N-protection to prevent catalyst inhibition or unwanted side reactions.[5][7] The choice of protecting group, such as tetrahydropyran (THP) or Boc, can influence reaction outcomes.[5][16]

Palladium_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Indazole, Coupling Partner, & Base B Evacuate & Backfill with Inert Gas (x3) A->B C Add Degassed Solvent & Pd Catalyst/Ligand B->C D Heat Reaction Mixture (e.g., 80-140 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-7-nitro-1H-indazoles

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 3-aryl or 3-heteroaryl indazoles. While N-protection can be beneficial, recent methodologies have demonstrated success with unprotected N-H indazoles, particularly under microwave irradiation, which can significantly shorten reaction times.[5][14]

Expert Insight: The choice of base and solvent system is critical. A combination of an aqueous base (e.g., Na₂CO₃ or K₃PO₄) and a water-miscible organic solvent like 1,4-dioxane or DMF often provides excellent results.[5][15] The water in the solvent mixture can be crucial for the transmetalation step of the catalytic cycle.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling (Unprotected)

  • Vessel Preparation: To a microwave reaction vial, add this compound (1.0 equiv), the desired arylboronic acid or pinacol boronate ester (1.5–2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%).[5]

  • Reagent Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 equiv) followed by 1,4-dioxane as the solvent.[5]

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30-45 minutes.[5]

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Representative Conditions for Suzuki-Miyaura Coupling
Catalyst Base Solvent Temperature Reference
Pd(PPh₃)₄K₂CO₃ / Cs₂CO₃Dioxane / DMF80-140 °C[3]
Pd(dppf)Cl₂Na₂CO₃ (aq)1,4-Dioxane120 °C (MW)[5]
P1 PrecatalystK₃PO₄Dioxane / H₂O60 °C[15]

digraph "Suzuki_Reaction" {
graph [nodesep=0.3];
node [shape=none, fontname="Helvetica", fontsize=12];
edge [arrowhead=none];

Indazole [label="this compound"]; Boronic [label="+ Ar-B(OH)₂"]; Product [label="3-Aryl-7-nitro-1H-indazole"]; Reagents [label="Pd Catalyst, Base\nSolvent, Heat", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

{rank=same; Indazole; Boronic;} Indazole -> Reagents [style=invis]; Boronic -> Reagents [style=invis]; Reagents -> Product [minlen=2, arrowhead=normal, color="#EA4335"]; }

Caption: Suzuki-Miyaura coupling of this compound.

Heck Reaction: Synthesis of 3-Alkenyl-7-nitro-1H-indazoles

The Heck reaction provides a powerful route to install alkenyl substituents at the C-3 position by coupling the iodo-indazole with an alkene.[17] For this transformation, N-protection is often recommended to ensure high yields and prevent side reactions.[16]

Expert Insight: The choice of base is crucial for the Heck reaction. Sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate are commonly employed.[16][18] The ligand, often a phosphine like tri-o-tolylphosphine, stabilizes the palladium catalyst and facilitates the reaction.[16]

Protocol: Heck Reaction of a Protected this compound

This protocol is adapted from a procedure for the analogous 6-nitro isomer and requires prior protection of the indazole nitrogen (e.g., with 3,4-dihydro-2H-pyran to form the THP-protected derivative).[16]

  • Vessel Preparation: In a reaction vessel, dissolve the N-protected this compound (1.0 equiv), the alkene (e.g., 2-vinylpyridine, 1.2 equiv), a suitable base (e.g., DIPEA, 2.0 equiv), and a phosphine ligand (e.g., tri-o-tolylphosphine, 0.1 equiv) in a degassed solvent such as DMF.[16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[4][18]

  • Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Perform deprotection of the indazole nitrogen as required.

Heck_Reaction Indazole N-Protected This compound Reagents Pd(OAc)₂, Ligand Base, Solvent, Heat Alkene +  Alkene Product N-Protected 3-Alkenyl-7-nitro-1H-indazole Reagents->Product

Caption: Heck coupling of a protected this compound.

Sonogashira Coupling: Synthesis of 3-Alkynyl-7-nitro-1H-indazoles

The Sonogashira coupling is the premier method for introducing alkynyl moieties, forming a C(sp²)-C(sp) bond between the iodo-indazole and a terminal alkyne.[19] This reaction typically requires a dual catalytic system of palladium and a copper(I) co-catalyst (e.g., CuI).[19][20]

Expert Insight: N-protection is strongly recommended for Sonogashira couplings of 3-iodoindazoles. The acidic N-H proton can react with the copper acetylide intermediate, leading to catalyst deactivation and low yields.[5][7] An amine base, such as triethylamine or diisopropylamine, is used both as a base and as a solvent.

Protocol: Sonogashira Coupling of a Protected this compound

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Reagent Addition: Add a degassed amine solvent (e.g., triethylamine). To this suspension, add the terminal alkyne (1.2-1.5 equiv).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: Perform deprotection of the indazole nitrogen as required.

Sonogashira_Reaction Indazole N-Protected This compound Reagents Pd/Cu Catalyst, Base Solvent, RT-60°C Alkyne +  Terminal Alkyne Product N-Protected 3-Alkynyl-7-nitro-1H-indazole Reagents->Product

Caption: Sonogashira coupling of a protected this compound.

Further Derivatization: Unlocking the C-7 Position

While the C-3 position is the primary site for cross-coupling, the C-7 nitro group is a latent functional handle that dramatically expands the synthetic utility of the scaffold.

Synthetic_Pathways cluster_c3 C-3 Functionalization cluster_c7 C-7 Transformation Start This compound Suzuki 3-Aryl Derivative Start->Suzuki Suzuki (Ar-B(OH)₂) Heck 3-Alkenyl Derivative Start->Heck Heck (Alkene) Sono 3-Alkynyl Derivative Start->Sono Sonogashira (Alkyne) Amine 3-Iodo-7-amino-1H-indazole Start->Amine Nitro Reduction Amide 7-Acylamino Derivative Amine->Amide Acylation

Caption: Key synthetic pathways starting from this compound.

Reduction of the 7-Nitro Group

A crucial transformation is the reduction of the nitro group to a primary amine (7-amino-1H-indazole). This transformation introduces a nucleophilic site, enabling a host of new reactions such as amide bond formation, sulfonylation, or diazotization, paving the way for the synthesis of fused heterocyclic systems.

Expert Insight: A common and effective method for this reduction in the presence of a sensitive C-I bond is the use of iron powder in the presence of an acidic salt like ammonium chloride.[6] This method is generally mild and avoids the use of catalytic hydrogenation, which could lead to competitive de-iodination.

Protocol: Reduction of Nitro Group with Iron

  • Vessel Preparation: To a round-bottom flask, add this compound (1.0 equiv), iron powder (3.0-5.0 equiv), and ammonium chloride (1.0-2.0 equiv).

  • Solvent Addition: Add a mixture of ethanol and water as the solvent.[6]

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated to yield the 7-amino-1H-indazole derivative, which can be purified further by column chromatography if necessary.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion in Cross-Coupling 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Improper Base: The base may be of poor quality, or the wrong choice for the reaction. 3. Low Temperature: The reaction may require more thermal energy.1. Catalyst: Use a fresh batch of catalyst or a different precatalyst.[5] 2. Base: Use a freshly opened, high-purity base. Consider switching from an inorganic to an organic base or vice-versa.[5] 3. Temperature: Incrementally increase the reaction temperature, especially if using microwave heating.[5]
Significant De-iodination Side Product 1. Catalyst/Ligand Choice: The catalytic system may favor a competing reductive pathway. 2. Hydrogen Source: The solvent or base can sometimes act as a hydride source.1. Ligand: Switch to a more sterically hindered or electron-rich ligand to disfavor the hydrodehalogenation pathway.[5] 2. Base/Solvent: Consider a weaker base or ensure the use of high-purity, anhydrous solvents.[5]
Poor Yield in Sonogashira Coupling 1. Unprotected N-H: The acidic proton is likely interfering with the copper acetylide.1. Protect the Indazole: Prior to the coupling reaction, protect the indazole nitrogen with a suitable group (e.g., Boc, SEM, THP). This is the most reliable solution.[5][7]

Conclusion

This compound is a powerful and multifaceted building block for heterocyclic synthesis. Its strategically placed functional groups—a reactive iodine at C-3 and a versatile nitro group at C-7—provide a dual-pronged approach to molecular diversification. By mastering palladium-catalyzed cross-coupling reactions and subsequent nitro group transformations, researchers in medicinal chemistry and drug development can rapidly generate libraries of novel, highly functionalized indazole derivatives for biological screening and the development of next-generation therapeutics.

References

  • Wikipedia. (n.d.). Heck reaction.
  • Cossy, J., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett.
  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes.
  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • LookChem. (n.d.). Cas 864724-64-1, 3-Iodo-7-nitroindazole.
  • Valderrama, J. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Direct arylation on C-3 position of 1H-indazole substrates reported in literature.
  • Gellis, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Scientific Reports.
  • El Kazzouli, S., et al. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
  • El Kazzouli, S., et al. (2020). Direct C-3-Arylations of 1H-Indazoles.
  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules.
  • Gambouz, T., et al. (n.d.). Optimization of direct oxidative arylation of 1-methyl-7-nitro-1H-indazole.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • RSC Publishing. (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles.

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developing cell-based assays for 3-iodo-7-nitro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Framework for Developing Cell-Based Assays to Profile 3-iodo-7-nitro-1H-indazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2] this compound and its derivatives represent a versatile class of synthetic intermediates for the development of novel therapeutics. Characterizing the biological activity of these novel compounds is a critical step in the drug discovery pipeline. Cell-based assays provide an indispensable tool for this purpose, offering a physiologically relevant context to evaluate compound efficacy, cytotoxicity, and mechanism of action.[3][4][5] This guide provides a comprehensive framework and detailed protocols for establishing a suite of robust cell-based assays to profile the biological effects of this compound derivatives, moving from broad assessments of cytotoxicity and cell viability to more specific investigations of apoptosis and potential kinase inhibition.

Foundational Considerations for Assay Development

The success of any screening campaign hinges on the development of robust and reproducible assays.[6] Before initiating experimental work, several foundational elements must be considered to ensure the data generated is both accurate and meaningful.

Defining the Biological Question & Assay Cascade

The initial goal is to determine if a compound has any biological effect. A tiered or cascaded approach is most efficient. We begin with broad questions and use the results to inform more specific, mechanistic studies.

G cluster_primary cluster_secondary cluster_tertiary A Primary Screening (Broad Impact) p1 Cytotoxicity Assay (LDH) p2 Cell Viability Assay (ATP) B Secondary Screening (Phenotypic Confirmation) s1 Apoptosis Assay (Caspase) C Tertiary Screening (Mechanism of Action) t1 Mechanism Confirmation (e.g., Annexin V, Kinase Activity) p1->s1 If cytotoxic p2->s1 If anti-proliferative s1->t1 If apoptotic

Caption: Tiered assay screening workflow.

Critical Importance of Cell Line Selection

The choice of cell line is paramount as it provides the biological context for your experiment.[7] For initial screening of novel compounds with unknown targets, a common, robust, and well-characterized cancer cell line is often employed (e.g., HeLa for cervical cancer, A549 for lung cancer, or K562 for leukemia).[8]

Key Considerations:

  • Relevance: If the indazole derivatives are hypothesized to target a specific pathway (e.g., VEGFR signaling), select a cell line where this pathway is known to be active or dysregulated.[9]

  • Growth Characteristics: Choose a cell line with a consistent doubling time and morphology that is amenable to the chosen assay format (adherent vs. suspension).

  • Authentication: Always source cells from a reputable cell bank (e.g., ATCC) and perform regular authentication to avoid cross-contamination issues.

Best Practices for Cell Culture and Plating

Inherent biological variability is a key challenge in cell-based assays.[6] Adhering to strict cell culture practices is essential for reproducibility.

  • Maintain Log-Phase Growth: Use cells that are in the logarithmic phase of growth for experiments. Cells that are confluent or have been passaged too many times can exhibit altered metabolic activity and drug responses.[10][11]

  • Optimize Seeding Density: The optimal number of cells per well must be determined for each cell line and assay duration.[11] Too few cells will yield a signal that is too low to detect, while too many will lead to overgrowth and non-linear assay responses.[12]

  • Mitigate "Edge Effects": Evaporation in the outer wells of a microplate can alter media osmolarity and compound concentration. A common practice is to fill the perimeter wells with sterile water or media and not use them for experimental samples.[13]

Primary Screening: Assessing Cytotoxicity & Cell Viability

The first step is to determine if the this compound derivatives have a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.

Protocol: Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Release

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[14] The LDH-Glo™ assay provides a highly sensitive, luminescent method to quantify its release.[14]

Experimental Parameters Table:

ParameterRecommendationRationale
Plate Type 96-well, white, clear-bottomWhite walls enhance luminescent signal; clear bottom allows for microscopy.[15]
Seeding Density 5,000 - 20,000 cells/wellMust be optimized to ensure cells are healthy and not over-confluent at endpoint.
Compound Conc. 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM)Covers a wide dynamic range to determine the IC50 value.
Incubation Time 24 - 72 hoursAllows sufficient time for cytotoxic effects to manifest.
Controls Vehicle (DMSO), Max Lysis (Triton X-100), No Cells (Background)Essential for data normalization and calculating percent cytotoxicity.[16][17]

Step-by-Step Methodology:

  • Cell Plating: Seed cells at the predetermined optimal density in a 96-well plate and incubate for 18-24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives. Add the compounds to the designated wells and incubate for the desired exposure period (e.g., 48 hours).

  • Prepare Controls: Add vehicle control (e.g., 0.1% DMSO) to a set of wells. For the maximum LDH release control, add lysis solution (e.g., Triton X-100) to another set of wells 45 minutes before the assay endpoint.[16]

  • Sample Supernatant: Carefully transfer an equal volume of supernatant from each well to a new white 96-well assay plate.

  • Reagent Addition: Prepare the LDH Detection Reagent according to the manufacturer's protocol (e.g., LDH-Glo™, Promega). Add the reagent to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol: Cell Viability & Proliferation Assessment by ATP Quantification

Principle: The quantity of adenosine triphosphate (ATP) is directly proportional to the number of metabolically active, viable cells.[18] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay that determines the number of viable cells by quantifying ATP.[18][19] This method is highly sensitive and has a broad linear range.

Step-by-Step Methodology:

  • Plate & Treat Cells: Follow steps 1 and 2 from the LDH assay protocol.

  • Plate Equilibration: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[20][21] This reduces variability caused by temperature gradients.[20]

  • Reagent Preparation & Addition: Reconstitute the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[20][21]

  • Induce Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis and release ATP.[20]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]

  • Data Acquisition: Measure luminescence using a plate reader. The "glow-type" signal is very stable, with a half-life of over five hours, providing flexibility in read time.[18]

Secondary Screening: Investigating Apoptosis Induction

If a compound reduces cell viability, the next logical step is to determine how it is affecting the cells. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.

Protocol: Detecting Apoptosis via Caspase-3/7 Activity

Principle: Caspase-3 and Caspase-7 are key executioner enzymes in the apoptotic pathway.[22] Their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay uses a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[23][24]

G cluster_cell Apoptotic Cell Caspase Active Caspase-3/7 Product Aminoluciferin Caspase->Product Cleaves Substrate Substrate DEVD-Aminoluciferin (Non-Luminescent Substrate) Substrate->Caspase Enters Cell Light Luminescent Signal (Light) Product->Light Reaction Luciferase Luciferase + ATP Luciferase->Light Reaction

Caption: Principle of the Caspase-Glo® 3/7 Assay.

Step-by-Step Methodology:

  • Plate & Treat Cells: Follow the same procedure as the primary screening assays. It is advisable to include a known apoptosis inducer, such as staurosporine, as a positive control.[22]

  • Plate Equilibration: After compound incubation, equilibrate the plate to room temperature for 30 minutes.

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent. Add 100 µL of reagent directly to each well containing 100 µL of medium.

  • Incubation: Gently mix the plate on a shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours. The optimal incubation time can vary by cell type and should be determined empirically.

  • Data Acquisition: Measure luminescence with a plate reader.

Mechanistic Confirmation: Annexin V Staining for Apoptosis

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[25][26] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[25][27] Co-staining with a viability dye like propidium iodide (PI), which only enters cells with compromised membranes (late apoptotic/necrotic cells), allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[26][28][29]

Workflow Overview:

  • Induce Apoptosis: Treat cells in a culture flask or plate with the indazole derivative at a concentration determined from the viability assays.

  • Harvest Cells: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[28]

  • Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Investigating a Potential Mechanism: Kinase Inhibition

Given that many indazole-based compounds are designed as kinase inhibitors, a key mechanistic question is whether your derivatives inhibit a specific kinase or pathway.[30] Cell-based kinase assays provide a more physiologically relevant assessment than biochemical assays because they account for factors like cell permeability and off-target effects within a complex cellular environment.[1][8]

Principle: A common strategy is to measure the phosphorylation of a known downstream substrate of the target kinase.[2] Inhibition of the kinase by the compound results in a decreased phosphorylation signal, which can be detected by various methods, including ELISA, TR-FRET, or Western Blotting.[2][8][31]

G Compound Indazole Derivative (Kinase Inhibitor) Kinase Target Kinase Compound->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates (Blocked) pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Signal Transduction (Blocked)

Caption: Conceptual model of kinase inhibition.

Assay Development Strategy:

  • Target Identification: Hypothesize a target kinase based on the structure of the indazole derivative.

  • Cell Model: Use a cell line where the target kinase and its downstream substrate are expressed and the pathway is active.

  • Stimulation: In some cases, the pathway may need to be stimulated with a growth factor to induce robust substrate phosphorylation.

  • Detection: After treating with the compound, lyse the cells and use a phospho-specific antibody to detect the level of p-Substrate.

Data Analysis & Interpretation

Data Normalization: For each assay, subtract the background (no cells) reading from all wells. For viability and caspase assays, normalize the data to the vehicle control, which is set to 100% viability or 100% response. For the LDH assay, calculate percent cytotoxicity relative to the maximum lysis control.

IC50 Determination: Plot the normalized response versus the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value (the concentration at which 50% of the maximal response is inhibited).

Integrated Data Interpretation Table:

Assay ResultLDH ReleaseATP LevelCaspase-3/7 ActivityPossible Interpretation
Scenario 1 LowLowHighCompound is a potent inducer of apoptosis (classic anti-cancer profile).
Scenario 2 HighLowLowCompound is primarily cytotoxic, causing necrotic cell death.
Scenario 3 LowLowLowCompound is cytostatic, inhibiting cell proliferation without killing cells.
Scenario 4 No ChangeNo ChangeNo ChangeCompound is inactive in the tested cell line at the given concentrations.

By employing this multi-assay strategy, researchers can efficiently move from identifying active compounds to understanding their cellular mechanism of action, providing a solid foundation for further drug development efforts.

References

  • University of Massachusetts Amherst. (n.d.). The Annexin V Apoptosis Assay.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Menezes, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • protocols.io. (2025). Caspase 3/7 Activity.
  • Thayyullathil, F., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay.
  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • Google Sites. (2016). StarrLab - Proliferation MTT/MTS assay.
  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit.
  • Abcam. (n.d.). MTT assay protocol. Retrieved from [https://www.abcam.com/protocols/mtt-assay-protocol]
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [https://www.creative-bioarray.com/support/mts-tetrazolium-assay-protocol.htm]
  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [https://www.abbkine.com/file/book/AKES194-EN.pdf]
  • Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [https://www.researchgate.net/publication/289524022_Validation_of_Cell-Based_Assays_in_the_GLP_Setting_A_Practical_Guide]
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • BMG LABTECH. (2022). Cell-based assays on the rise.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • BioTechniques. (2019). Best practice in bioassay development.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery.
  • YouTube. (2013). Development & Validation of Cell-based Assays. Retrieved from [https://www.youtube.
  • Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [https://en.wikipedia.org/wiki/7-Nitroindazole]
  • Royal Society of Chemistry. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07797a]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-iodo-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields. The indazole scaffold is a critical pharmacophore in medicinal chemistry, and mastering its synthesis is a valuable skill.[1][2]

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the synthetic strategy for this compound.

Q1: What is the most reliable and scalable synthetic route to this compound?

A: The most robust and widely accepted method is the Sandmeyer reaction, starting from 3-amino-7-nitro-1H-indazole.[3][4] This multi-step approach offers excellent regiochemical control, which is difficult to achieve through direct iodination. The general pathway involves the diazotization of the 3-amino group, followed by the displacement of the resulting diazonium salt with an iodide source, typically potassium iodide (KI).[5]

Q2: Why is direct electrophilic iodination of 7-nitro-1H-indazole not a recommended approach?

A: Direct iodination of the indazole core generally leads to poor regioselectivity. The C3 position of the indazole ring is often more susceptible to electrophilic attack than other positions.[3] Attempting to directly iodinate 7-nitro-1H-indazole would likely result in a mixture of iodinated isomers (e.g., 3-iodo, 5-iodo) that are difficult to separate, leading to a significantly lower yield of the desired this compound isomer. The Sandmeyer reaction circumvents this by building the desired substitution pattern in a controlled, stepwise manner.

Q3: What is the function of the nitro group at the 7-position?

A: The electron-withdrawing nature of the nitro group at the C7 position deactivates the benzene portion of the indazole ring towards electrophilic attack. This electronic effect helps direct substitution towards the C3 position in preceding or subsequent reaction steps.[6] Furthermore, the 7-nitro-1H-indazole starting material is a known neuronal nitric oxide synthase (nNOS) inhibitor, making this class of compounds interesting from a pharmacological perspective.[7][8]

Q4: Is a copper catalyst necessary for the final iodination step?

A: While the Sandmeyer reaction often employs copper(I) salts (e.g., CuCl, CuBr) as catalysts, the iodination step is a notable exception.[4] The reaction of an aryl diazonium salt with potassium iodide (KI) typically proceeds efficiently without the need for a copper catalyst.[5] This is because the iodide ion itself is a sufficiently strong nucleophile and reducing agent to facilitate the reaction.

Synthetic Workflow & Troubleshooting Guide

This section provides a detailed breakdown of the recommended synthetic pathway, followed by a troubleshooting guide in a question-and-answer format to address common experimental hurdles.

Overall Synthetic Workflow

The synthesis is best approached via a two-step sequence starting from the commercially available 7-nitro-1H-indazole, proceeding through a 3-amino intermediate.

G cluster_0 Step 1: Amination (Hypothetical) cluster_1 Step 2: Sandmeyer Reaction A 7-Nitro-1H-indazole B 3-Amino-7-nitro-1H-indazole A->B  Amination Reagents C Diazonium Salt Intermediate [Unstable, In Situ] B->C  1. NaNO₂, H₂SO₄  0-5 °C D This compound (Final Product) C->D  2. KI (aq)

Caption: Synthetic pathway for this compound.

Note: The synthesis of the starting material, 3-amino-7-nitro-1H-indazole, is a critical precursor step. While various methods exist for its preparation, this guide focuses on the challenges of the subsequent Sandmeyer reaction.[9][10]

Troubleshooting Common Issues

This guide addresses specific problems you might encounter during the critical Sandmeyer reaction sequence.

G Problem Observed Problem LowYield Low Overall Yield / Incomplete Conversion TLC_Impurity Multiple Spots on TLC / Byproduct Formation Decomposition Dark Color / Gas Evolution (Decomposition) Temp Improper Temperature Control (> 5 °C) LowYield->Temp Diazotization Incomplete Diazotization LowYield->Diazotization Decomp Diazonium Salt Decomposition LowYield->Decomp Iodide Insufficient Iodide Source LowYield->Iodide TLC_Impurity->Diazotization SideRxn Side Reactions (e.g., Azo Coupling, Phenol Formation) TLC_Impurity->SideRxn Decomposition->Temp Decomposition->Decomp Cause Potential Cause Sol_Temp Maintain 0-5 °C Strictly Use Ice/Salt Bath Temp->Sol_Temp Sol_Nitrite Slow, Dropwise Addition of NaNO₂ Use Slight Excess (1.1 eq) Diazotization->Sol_Nitrite Sol_Acid Ensure Sufficient Acid (e.g., H₂SO₄) Diazotization->Sol_Acid Decomp->Sol_Temp Sol_Time Use Diazonium Salt Immediately Decomp->Sol_Time SideRxn->Sol_Temp SideRxn->Sol_Time Sol_Iodide Use Sufficient KI (≥1.5 eq) Ensure Full Dissolution Iodide->Sol_Iodide Solution Recommended Solution

Caption: Troubleshooting logic for the Sandmeyer reaction.

Issue 1: Low Yield or Incomplete Conversion of 3-Amino-7-nitro-1H-indazole

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and how can I fix this?

A: This is the most common issue and can be traced to several critical parameters in the Sandmeyer reaction.

  • Cause A: Suboptimal Temperature Control. The diazotization process is highly exothermic, and aryl diazonium salts are notoriously unstable at elevated temperatures.[3][11] If the temperature rises above 5-10 °C, the diazonium salt will rapidly decompose, leading to N₂ evolution and formation of undesired byproducts, primarily the corresponding phenol.

    • Solution: Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite and the subsequent waiting period. Use an ice/salt bath for more efficient cooling. Ensure your thermometer is correctly placed in the reaction mixture, not just the cooling bath.

  • Cause B: Incomplete Diazotization. The conversion of the primary amine to the diazonium salt may be incomplete. This can result from insufficient acid or improper addition of the diazotizing agent.[12]

    • Solution: Ensure the 3-amino-7-nitro-1H-indazole is fully suspended or dissolved in a sufficiently strong acid (e.g., H₂SO₄, HBF₄) before cooling.[3] Add the aqueous solution of sodium nitrite (NaNO₂) dropwise and slowly, allowing the temperature to remain stable. A slight excess of NaNO₂ (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Cause C: Insufficient Iodide Source. If not enough potassium iodide is used, the reaction will be incomplete.

    • Solution: Use a molar excess of potassium iodide (typically 1.5 equivalents or more) to ensure complete conversion of the diazonium salt. Ensure the KI is fully dissolved in water before it is added to the reaction mixture.

Issue 2: Significant Byproduct Formation Observed on TLC/LCMS

Q: My crude product shows multiple spots on the TLC plate, even after workup. What are these impurities?

A: Besides unreacted starting material, several byproducts can form.

  • Cause A: Phenol Byproduct. As mentioned, decomposition of the diazonium salt via reaction with water will form 3-hydroxy-7-nitro-1H-indazole. This is exacerbated by higher temperatures.

    • Solution: Strict temperature control (0-5 °C) is paramount.[3] Additionally, once the diazonium salt is formed, it should be used immediately in the subsequent step to minimize its time in the aqueous acidic environment.

  • Cause B: Azo Coupling Products. The electrophilic diazonium salt can react with the nucleophilic starting amine (3-amino-7-nitro-1H-indazole) to form a brightly colored azo compound.

    • Solution: Slow, controlled addition of sodium nitrite ensures that the concentration of the diazonium salt remains low at any given time, minimizing the chance for this bimolecular side reaction. Maintaining a low temperature also reduces the rate of this side reaction.

Issue 3: The Reaction Mixture Turns Very Dark and Vigorously Evolves Gas

Q: During the sodium nitrite addition, my reaction turned dark brown/black and started bubbling uncontrollably. What happened?

A: This indicates rapid, uncontrolled decomposition of the diazonium salt.

  • Cause: Runaway Reaction. This is almost always due to a loss of temperature control. The addition of sodium nitrite may have been too fast, or the cooling bath was insufficient for the scale of the reaction. Diazonium salt decomposition is autocatalytic and can accelerate quickly.

    • Solution: For safety, if a runaway reaction occurs, ensure adequate ventilation and allow it to subside before quenching. On your next attempt, reduce the rate of NaNO₂ addition significantly. For larger-scale reactions (>5g), consider pre-cooling the NaNO₂ solution and ensuring the reactor has sufficient cooling capacity. Utilizing flow chemistry reactors can significantly improve the safety and efficiency of diazotization reactions by controlling temperature and residence time.[11]

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Key Citation
Starting Material 3-Amino-7-nitro-1H-indazoleProvides the correct regiochemistry for the Sandmeyer reaction.[9]
Acid Sulfuric Acid (H₂SO₄)Non-nucleophilic strong acid, prevents unwanted side products.[3]
Diazotizing Agent Sodium Nitrite (NaNO₂)Standard, effective, and inexpensive reagent for diazotization.[13]
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the starting amine.
Reaction Temperature 0 - 5 °CCritical for the stability of the intermediate diazonium salt.[11][12]
Iodide Source Potassium Iodide (KI)Effective iodide source that does not require a copper catalyst.[5]
KI Stoichiometry ≥ 1.5 equivalentsDrives the displacement reaction to completion.
Protocol: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 3-amino-7-nitro-1H-indazole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated H₂SO₄ to deionized water to create a dilute acid solution (e.g., 2M), and cool it to 0 °C in an ice/salt bath. b. Add 3-amino-7-nitro-1H-indazole (1.0 eq) to the cold acid solution with stirring. A fine suspension will form. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water in the addition funnel. d. Add the NaNO₂ solution dropwise to the stirred indazole suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C . e. After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes. The mixture should become a clearer, yellowish solution, indicating the formation of the diazonium salt.

  • Iodide Displacement: a. In a separate beaker, dissolve potassium iodide (1.5 eq) in deionized water. b. Slowly add the KI solution to the cold diazonium salt solution. You may observe gas evolution (N₂) and the formation of a dark precipitate. c. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours.

  • Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. The dark color should lighten. b. Extract the aqueous mixture with ethyl acetate (3x). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude solid by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization to obtain pure this compound.

  • Characterization: a. Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

References

  • BenchChem. (2025). Addressing incomplete conversion in indazole synthesis.
  • Ansari, M. F., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Deprez, P., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • Wikipedia. (2023). Sandmeyer reaction. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
  • BenchChem. (2025).
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
  • PubChem. (n.d.). 7-Nitroindazole. [Link]
  • Wikipedia. (2023). 7-Nitroindazole. [Link]
  • Master Organic Chemistry. (2018).
  • PubMed. (2010).
  • BenchChem. (2025). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals.
  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation.

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed cross-coupling of 3-iodo-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The unique electronic nature of this substrate presents specific challenges and opportunities in reaction design, which we will explore in detail.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your experiments.

Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?

A1: The main challenges arise from the substrate's electronic properties. The strong electron-withdrawing nitro group can affect the reactivity of the C-I bond and the stability of the palladium catalyst. Additionally, the unprotected N-H of the indazole ring can interfere with the catalytic cycle, sometimes requiring N-protection.[1]

Q2: Is it necessary to protect the indazole N-H group for cross-coupling reactions?

A2: While not always mandatory, N-protection is generally recommended, especially for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[1] For some Suzuki-Miyaura reactions, successful couplings have been achieved with the unprotected form.[1][2] The choice of protecting group (e.g., Boc, SEM) can also impact the reaction outcome.[1]

Q3: How does the 7-nitro group influence catalyst selection?

A3: The electron-withdrawing nature of the nitro group generally increases the reactivity of the 3-iodo-1H-indazole towards oxidative addition, which is often the rate-determining step. However, this can also make the substrate more susceptible to side reactions. Catalyst systems with electron-rich and sterically hindered ligands are often used to stabilize the palladium center and promote the desired coupling.[1]

Q4: Which palladium catalysts are commonly used for cross-coupling with 3-iodoindazoles?

A4: A range of palladium catalysts have been successfully used. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices.[1] For Heck reactions, Pd(OAc)₂ with a phosphine ligand is often employed.[1][3] Sonogashira couplings typically utilize a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst.[1][4]

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues you might encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

This is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the potential causes and solutions?

A: Low or no conversion can be attributed to several factors. Here is a step-by-step guide to diagnosing the problem:

  • Catalyst Activity: The palladium catalyst may be inactive.

    • Solution: Use a fresh batch of catalyst or a different palladium source. Ensure proper storage of the catalyst under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.[5]

  • Ligand Selection: The chosen ligand may not be optimal for this specific transformation.

    • Solution: For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[5]

  • Base Selection: The choice and quality of the base are critical.

    • Solution: Ensure the base is anhydrous and of high purity. The solubility of the base in the reaction solvent can also impact the reaction rate. Consider screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]

  • Solvent Quality: The solvent must be dry and deoxygenated.

    • Solution: Use anhydrous, degassed solvents. Traces of oxygen can deactivate the catalyst, and water can interfere with the reaction.[5]

  • Reaction Temperature: The reaction may require higher temperatures to proceed.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial for driving the reaction to completion.[2]

  • Boronic Acid/Ester Quality: The boronic acid or ester may have degraded.

    • Solution: Use fresh, high-purity boronic acid or ester. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1]

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Formation of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Q: I am observing a significant amount of a de-iodinated product (7-nitro-1H-indazole) in my cross-coupling reaction. How can I minimize this side reaction?

A: The formation of a de-iodinated (hydrodehalogenated) product is a common side reaction, especially with electron-deficient aryl halides.[1] Here are some strategies to mitigate this:

  • Catalyst and Ligand Choice: The ligand can influence the rate of side reactions.

    • Solution: Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation by disfavoring the competing reductive pathway.[1]

  • Base: The nature and strength of the base can play a role.

    • Solution: A weaker base or a different type of base (e.g., an inorganic base instead of an organic amine base) may reduce the rate of hydrodehalogenation.[1]

  • Solvent: The solvent can act as a hydride source.

    • Solution: Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent.[1]

Q: My Heck reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A: Regioselectivity in Heck reactions is influenced by the electronic and steric nature of the alkene and the catalyst system.

  • Ligand Control: The ligand on the palladium catalyst can direct the regioselectivity.

    • Solution: For terminal alkenes, the use of bidentate phosphine ligands often favors the formation of the linear product.[1]

  • Reaction Conditions: Temperature and additives can affect the outcome.

    • Solution: Lowering the reaction temperature may improve selectivity. The addition of silver or thallium salts can sometimes alter the regioselectivity.[1]

Experimental Protocols & Data

The following tables summarize typical reaction conditions for various cross-coupling reactions with 3-iodoindazoles found in the literature. These should serve as a starting point for your optimization.

Table 1: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5-6)-2M Na₂CO₃1,4-Dioxane120 (µW)0.6760-87[1][2]
Pd(dppf)Cl₂ (5)-K₂CO₃DMF10012~75
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11018High
Table 2: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2.5)XPhos (5)NaOtBuToluene10024High
Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane11018Moderate
Table 3: Sonogashira Coupling Conditions
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT-6012-24High
Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF8012Moderate
General Experimental Protocol: Suzuki-Miyaura Coupling
  • To a microwave vial, add this compound (1 equiv.), the corresponding boronic acid or pinacol boronate ester (1.5-2 equiv.), Pd(PPh₃)₄ (5-6 mol%), and Na₂CO₃ (2 M aqueous solution, 2 equiv.).

  • Add 1,4-dioxane as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120 °C for 40 minutes.[1]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis - Benchchem.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Sonogashira coupling - Wikipedia.

Sources

troubleshooting poor solubility of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Iodo-7-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and solubility of this compound. As Senior Application Scientists, we've compiled this in-depth guide based on the chemical properties of substituted nitroindazoles and established laboratory best practices for poorly soluble compounds.

Understanding the Solubility Profile of this compound

This compound (CAS RN: 864724-64-1) is a heterocyclic organic compound with a molecular formula of C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol .[1][2] Its structure, which includes an indazole core, a nitro group, and an iodine atom, inherently contributes to its poor aqueous solubility.

The indazole ring system, a bicyclic aromatic heterocycle, provides a rigid, planar structure that can favor crystal lattice packing, making it more difficult for solvent molecules to surround and dissolve the compound.[3] The nitro group is strongly electron-withdrawing, which increases the polarity of the molecule but can also lead to strong intermolecular interactions in the solid state.[4] While nitro compounds can exhibit some solubility in polar organic solvents, they are generally sparingly soluble or insoluble in water.[4] The large, hydrophobic iodine atom further reduces the affinity for aqueous solutions.

Based on these structural features, this compound is predicted to have low solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

Based on its chemical structure and synthetic routes for related compounds, we recommend starting with polar aprotic solvents.[5]

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Secondary Recommendations: Acetonitrile (ACN), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).

Q2: Is this compound soluble in alcohols like ethanol or methanol?

Solubility in polar protic solvents like methanol and ethanol is expected to be limited. While these solvents can engage in hydrogen bonding, the overall non-polar character of the indazole ring and the iodine atom may hinder significant dissolution. Gentle warming may improve solubility in these solvents.

Q3: Can I dissolve this compound in water or buffer solutions?

Direct dissolution in aqueous solutions, including common buffers (e.g., PBS), is not recommended due to the compound's predicted low aqueous solubility. If an aqueous solution is required for your experiment, a stock solution in a suitable organic solvent (like DMSO) should be prepared first and then diluted into the aqueous medium. Be aware that precipitation may occur upon dilution.

Q4: The provided information for 7-nitroindazole shows some solubility data. Can I use that as a direct reference?

While the solubility data for 7-nitroindazole can provide a general idea, it should not be used as a direct substitute. The position of the nitro group and the addition of an iodine atom at the 3-position in your compound will alter the crystal packing and intermolecular forces, thus affecting its solubility profile.

Troubleshooting Poor Solubility: A Step-by-Step Guide

If you are encountering difficulties in dissolving this compound, follow this systematic troubleshooting workflow.

Sources

preventing decomposition of 3-iodo-7-nitro-1H-indazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-iodo-7-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but sensitive building block. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies to prevent its decomposition during storage and reactions. Our goal is to explain the causality behind these experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: My stored this compound appears discolored, and NMR analysis shows impurities. What is causing this degradation?

A1: The decomposition of this compound during storage is typically caused by a combination of environmental factors. The molecule's stability is compromised by:

  • Light Exposure: Nitroaromatic compounds are susceptible to photodecomposition.[1][2] Chronic exposure to ambient laboratory light, especially UV wavelengths, can trigger the formation of radical species and subsequent degradation pathways.

  • Heat: Thermal energy can promote the cleavage of the relatively weak Carbon-Iodine bond and degradation of the nitro group.

  • Moisture and Air: Atmospheric moisture can facilitate hydrolytic side reactions, while oxygen can lead to oxidative degradation. The stability of iodine-containing compounds is known to be affected by moisture and humidity.[3][4]

Best Practices for Storage: To ensure long-term stability, this compound should be stored in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.[5] The container should be tightly sealed to prevent moisture ingress.

Q2: I am observing significant formation of the de-iodinated byproduct, 7-nitro-1H-indazole, in my cross-coupling reaction. What are the primary causes?

A2: The formation of 7-nitro-1H-indazole via hydrodehalogenation is the most common failure mode in cross-coupling reactions involving this substrate.[6][7] This side reaction is competitive with the desired catalytic cycle and is promoted by several factors:

  • Catalyst and Ligand Choice: Some palladium systems, particularly under forcing conditions, can favor a reductive elimination pathway that leads to de-iodination.

  • Base: The choice of base is critical. Strong bases or those capable of acting as a hydride source can accelerate the de-iodination process.[8][9]

  • Solvent Impurities: The presence of water or other protic impurities in the reaction solvent can serve as a proton source for the de-iodinated product.

  • Elevated Temperatures: High reaction temperatures can increase the rate of decomposition and de-iodination relative to the desired coupling reaction.[7]

Q3: Is N-protection of the indazole ring necessary before performing cross-coupling reactions?

A3: Yes, N-protection is highly recommended for most cross-coupling reactions, including Sonogashira, Heck, and Buchwald-Hartwig aminations.[6][10][11] The acidic N-H proton of the indazole ring can interfere with the catalytic cycle in several ways:

  • It can react with the base, altering its effective concentration.

  • It can coordinate to the palladium center, potentially inhibiting catalyst activity.

  • It can lead to undesired side reactions.

While some Suzuki-Miyaura couplings have been reported to work with the unprotected indazole, N-protection generally leads to cleaner reactions, higher yields, and better reproducibility.[6] Common protecting groups include tetrahydropyran (THP), tert-Butoxycarbonyl (Boc), and (2-Trimethylsilyl)ethoxymethyl (SEM).

Troubleshooting Guide for Common Decomposition Issues

This guide provides a systematic approach to diagnosing and solving decomposition-related problems encountered during reactions with this compound.

Symptom Observed Potential Cause(s) Recommended Solutions & Rationale
High percentage of de-iodinated byproduct (7-nitro-1H-indazole) 1. Inappropriate Base: The base may be too strong or providing a hydride source. 2. Reducing Impurities: Solvents or reagents may contain reducing agents. 3. High Temperature: Excessive heat favors the decomposition pathway.[7] 4. Catalyst System: The chosen catalyst/ligand combination may promote hydrodehalogenation.1. Switch to a Milder Base: Use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are less likely to cause reduction than some organic bases.[7] 2. Use High-Purity Reagents: Employ anhydrous, deoxygenated solvents. Ensure boronic acids or other coupling partners are pure. 3. Optimize Temperature: Lower the reaction temperature. If the reaction is sluggish, consider microwave irradiation for rapid, controlled heating to minimize prolonged exposure to high temperatures.[6] 4. Screen Catalysts/Ligands: For Suzuki reactions, try catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. Electron-rich, bulky phosphine ligands can sometimes suppress dehalogenation.[6]
Reaction mixture turns dark brown or black 1. Photodecomposition: Exposure to light is degrading the nitroaromatic system.[1][2] 2. Catalyst Decomposition: The palladium catalyst may be decomposing to form palladium black, indicating catalyst instability. 3. Thermal Degradation: The reaction temperature is too high, causing decomposition of the starting material or product.1. Protect from Light: Wrap the reaction flask in aluminum foil or conduct the reaction in a dark environment. 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of Argon or Nitrogen to prevent oxidation that can lead to catalyst death. 3. Lower Reaction Temperature: Evaluate if the reaction can proceed efficiently at a lower temperature.
Low or no conversion of starting material 1. Catalyst Inactivation: The palladium catalyst is inactive due to oxidation or poisoning. 2. N-H Interference: The unprotected indazole N-H is inhibiting the catalyst.[6][11] 3. Poor Reagent Quality: The coupling partner (e.g., boronic acid) may have degraded.1. Use Fresh Catalyst: Ensure the catalyst is not old or has been improperly stored. Use pre-catalysts that are more air-stable if needed. 2. Protect the Indazole Nitrogen: Implement an N-protection strategy (see Protocol 1 below). This is often the most effective solution for sluggish reactions.[12] 3. Verify Reagent Purity: Use a fresh bottle of the coupling partner or purify it before use.

Experimental Protocols for Enhanced Stability

Protocol 1: N-Protection of this compound with THP

The tetrahydropyranyl (THP) group is a robust protecting group that is stable to many cross-coupling conditions.

Materials:

  • This compound (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Methanesulfonic acid (MsOH) (0.1 eq, catalytic)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add 3,4-dihydro-2H-pyran (DHP) to the solution.

  • Add a catalytic amount of methanesulfonic acid.

  • Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC.[10]

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-iodo-7-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[12]

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition

This protocol incorporates best practices to suppress hydrodehalogenation.

Materials:

  • N-protected this compound (1.0 eq)

  • Arylboronic acid or pinacol boronate ester (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a reaction vessel (e.g., Schlenk flask) wrapped in aluminum foil, add the N-protected indazole, arylboronic acid, and finely powdered, anhydrous K₂CO₃.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas three times.[13]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[7]

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

Visualized Workflows and Decision Trees

The following diagrams illustrate key decision-making processes and workflows for minimizing the decomposition of this compound.

G start Reaction Setup for Optimal Stability inert 1. Prepare Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert light 2. Protect from Light (Wrap flask in foil) inert->light reagents 3. Use Anhydrous, Degassed Solvents and High-Purity Reagents light->reagents protection 4. Use N-Protected Indazole reagents->protection conditions 5. Add Catalyst & Run Reaction (Moderate Temperature) protection->conditions end Work-up and Purification conditions->end G start De-iodination Observed in Cross-Coupling Reaction? q_base Is the base appropriate? (e.g., not NaH, t-BuOK) start->q_base sol_base Action: Switch to milder inorganic base (K2CO3, Cs2CO3, K3PO4) q_base->sol_base No q_temp Is the temperature > 100 °C? q_base->q_temp Yes sol_base->q_temp sol_temp Action: Lower temperature to 80-90 °C. Consider microwave heating. q_temp->sol_temp Yes q_solvent Are solvents anhydrous & degassed? q_temp->q_solvent No sol_temp->q_solvent sol_solvent Action: Use fresh, high-purity, degassed solvents. q_solvent->sol_solvent No q_catalyst Have other catalysts been screened? q_solvent->q_catalyst Yes sol_solvent->q_catalyst sol_catalyst Action: Screen alternative Pd catalysts and phosphine ligands. q_catalyst->sol_catalyst No end_node Problem Resolved q_catalyst->end_node Yes sol_catalyst->end_node

Caption: Decision tree for troubleshooting de-iodination.

References

  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry.
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PMC - NIH.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Hydrodehalogenation of aryl iodides and bromides.[a]. ResearchGate.
  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Benchchem.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters - ACS Publications.
  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Derivatives. Benchchem.
  • WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
  • Cas 864724-64-1,3-Iodo-7-nitroindazole. LookChem.
  • Recent Advances in Stability of Iodine in Iodized Salt. Unknown Source.
  • Studies on the stability of iodine compounds in iodized salt. PMC - NIH.

Sources

Technical Support Center: Synthesis of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-iodo-7-nitro-1H-indazole. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and address frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. Our focus is on providing practical, evidence-based solutions to enhance yield, purity, and reproducibility.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is typically a two-step process starting from 1H-indazole. The primary challenges in this synthesis are:

  • Regiocontrol during Nitration: The initial nitration of 1H-indazole can produce a mixture of regioisomers (4-nitro, 5-nitro, 6-nitro, and 7-nitro). Controlling the reaction conditions to favor the formation of 7-nitro-1H-indazole is critical, as the other isomers are significant impurities that can be difficult to remove in subsequent steps.

  • Regioselective Iodination: The subsequent iodination of 7-nitro-1H-indazole must be selective for the C3 position. Over-iodination or iodination at other positions can occur, leading to di-iodinated byproducts.

  • Purification: The final product often contains unreacted starting materials and isomeric impurities, necessitating robust purification strategies.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: The most common impurities in this compound synthesis are:

  • Unreacted 7-nitro-1H-indazole: Incomplete iodination will result in the presence of the starting material.

  • Isomeric Iodo-nitro-indazoles: If the initial nitration step produced a mixture of nitro-indazole isomers, these will be carried through to the final product, resulting in isomers such as 3-iodo-5-nitro-1H-indazole and 3-iodo-6-nitro-1H-indazole.

  • Di-iodinated 7-nitro-1H-indazole: Excessive iodinating agent or prolonged reaction times can lead to the formation of di-iodinated species.

  • Other Nitro-indazole Isomers: In the synthesis of the 7-nitro-1H-indazole precursor, other isomers like 4-nitro, 5-nitro, and 6-nitro-1H-indazole are often co-formed.

Q2: My iodination of 7-nitro-1H-indazole is not going to completion. What can I do?

A2: Incomplete iodination can be due to several factors. Ensure your 7-nitro-1H-indazole is completely dissolved in the solvent before adding the iodinating agent. The choice of base is also crucial; stronger bases like potassium hydroxide are often more effective than weaker bases like potassium carbonate. You can also try slightly increasing the equivalents of the iodinating agent and the base, but be mindful of the potential for di-iodination.

Q3: I am seeing multiple spots on my TLC after the nitration of 1H-indazole. How can I improve the regioselectivity for the 7-nitro isomer?

A3: Achieving high regioselectivity for 7-nitro-1H-indazole can be challenging. The ratio of isomers is highly dependent on the reaction conditions. Generally, careful control of the temperature and the rate of addition of the nitrating agent is key. Running the reaction at a lower temperature may improve selectivity. Some literature suggests that specific solvent systems can also influence the isomer distribution.

III. Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Solutions
Low Yield of 7-nitro-1H-indazole 1. Incomplete nitration. 2. Formation of multiple isomers. 3. Degradation of starting material or product.1. Ensure complete dissolution of 1H-indazole in sulfuric acid before adding the nitrating mixture. 2. Control the temperature carefully, keeping it low during the addition of the nitrating agent. 3. Use a slow, dropwise addition of the nitrating mixture to avoid localized overheating.
Presence of Multiple Isomers in the Nitration Product The nitration of indazole is not perfectly regioselective.Employ careful column chromatography to separate the isomers. A gradient elution with a hexane/ethyl acetate solvent system is often effective. Refer to the NMR data in the appendix to identify the fractions containing the desired 7-nitro isomer.
Low Yield of this compound 1. Incomplete iodination. 2. Poor solubility of 7-nitro-1H-indazole. 3. Ineffective base.1. Increase the reaction time or slightly elevate the temperature. 2. Ensure the starting material is fully dissolved in the solvent (e.g., DMF) before adding other reagents. 3. Use a strong base like potassium hydroxide.
Presence of Di-iodinated Byproducts Use of excess iodinating agent or prolonged reaction time.Reduce the equivalents of iodine and base used. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in Purifying the Final Product Co-elution of the desired product with isomeric impurities or starting material.Use a high-resolution column chromatography setup with a shallow solvent gradient. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective.

IV. Experimental Protocols

A. Synthesis of 7-nitro-1H-indazole

This protocol is adapted from standard nitration procedures for aromatic compounds.

Materials:

  • 1H-Indazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-indazole in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the indazole solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.

B. Synthesis of this compound

This protocol is based on the direct iodination of 7-nitro-1H-indazole.

Materials:

  • 7-nitro-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Sodium Thiosulfate solution (10%)

  • Ethyl Acetate

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 7-nitro-1H-indazole in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium hydroxide to the solution and stir until it dissolves.

  • Add iodine portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer with a 10% sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Visualization of Reaction Pathways and Impurity Formation

A. Nitration of 1H-Indazole

nitration Indazole 1H-Indazole Product_7_Nitro 7-nitro-1H-indazole (Desired Product) Indazole->Product_7_Nitro Nitration Impurity_4_Nitro 4-nitro-1H-indazole Indazole->Impurity_4_Nitro Nitration Impurity_5_Nitro 5-nitro-1H-indazole Indazole->Impurity_5_Nitro Nitration Impurity_6_Nitro 6-nitro-1H-indazole Indazole->Impurity_6_Nitro Nitration NitratingMixture HNO₃ / H₂SO₄

Caption: Nitration of 1H-indazole leading to the desired 7-nitro isomer and other positional isomers.

B. Iodination of 7-nitro-1H-indazole

iodination Start_7_Nitro 7-nitro-1H-indazole FinalProduct This compound (Final Product) Start_7_Nitro->FinalProduct C3-Iodination Impurity_Unreacted Unreacted 7-nitro-1H-indazole Start_7_Nitro->Impurity_Unreacted Incomplete Reaction IodinatingAgent I₂ / KOH Impurity_DiIodo Di-iodo-7-nitro-1H-indazole FinalProduct->Impurity_DiIodo Over-iodination

Caption: Iodination of 7-nitro-1H-indazole and the formation of common impurities.

VI. Appendix: Spectroscopic Data of Common Impurities

Accurate identification of impurities is crucial for process optimization and quality control. Below is a summary of ¹H NMR data for common nitro-indazole isomers. Spectra are typically recorded in DMSO-d₆.

Compound ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-nitro-1H-indazole ~13.7 (br s, 1H), 8.84 (s, 1H), 8.43 (s, 1H), 8.21 (d, J=9.2 Hz, 1H), 7.75 (d, J=9.2 Hz, 1H)[1][2]
6-nitro-1H-indazole ~13.3 (br, 1H), 8.59 (s, 1H), 8.3-8.0 (m), 7.9-7.8 (m)
3-iodo-5-nitro-1H-indazole ~11.8 (br, 1H), 8.98 (s, 1H), 8.26 (d, J=9.2 Hz, 1H), 7.29 (d, J=9.2 Hz, 1H)
3-iodo-6-nitro-1H-indazole ~11.6 (br, 1H), 8.26 (s, 1H), 8.1-8.0 (m)

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer.

VII. References

  • Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

  • BenchChem. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem Technical Support.

  • Bunnelle, E. M., Rzasa, R. M., Schrimpf, M. R., & Scola, P. M. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 693.

  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar.

  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem Technical Support.

  • ChemicalBook. (n.d.). 5-Nitroindazole(5401-94-5) 1H NMR spectrum. ChemicalBook.

  • Elguero, J., Claramunt, R. M., & Bouissou, T. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 27(11), 3465.

  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information.

  • Török, B., & Plasse, C. (2021). Iron promoted C3‐H nitration of indazole. ResearchGate.

  • ChemicalBook. (n.d.). 1-methyl-5-nitro-1h-indazole(5228-49-9) 1 h nmr. ChemicalBook.

  • BenchChem. (2025). method for resolving impurities in 1H-Indazole-7-sulfonamide samples. BenchChem Technical Support.

  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support.

  • Elguero, J., Claramunt, R. M., & Bouissou, T. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(11), 7136-7146.

  • Singh, R., & Kaur, H. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(42), 26177-26202.

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2048.

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

  • BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. BenchChem Technical Support.

  • ChemicalBook. (n.d.). 1-Methyl-4-nitro-1H-indazole(26120-43-4) 1H NMR spectrum. ChemicalBook.

  • BenchChem. (2025). "7-Nitro-1H-indazol-6-OL" review of existing literature. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.

  • G, S., & et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of the American Society for Mass Spectrometry, 33(6), 1022-1030.

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare.

  • M, P., & et al. (1998). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 33(10), 967-974.

  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. BenchChem Technical Support.

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Support.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.

  • L, Z., & et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry, 34(11), 2530-2539.

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.

  • S, K., & et al. (2022). Nitroreductase-triggered indazole formation. ChemRxiv.

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information.

  • Elguero, J., Claramunt, R. M., & Bouissou, T. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.

  • BenchChem. (2025). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem Technical Support.

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.

  • MDPI. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(16), 4983.

Sources

Technical Support Center: Scaling Up 3-iodo-7-nitro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for the process development and scale-up of 3-iodo-7-nitro-1H-indazole. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to a pilot plant environment. The following content, presented in a question-and-answer format, addresses common challenges and provides actionable, field-proven insights grounded in scientific principles and regulatory awareness.

Section 1: Strategic Synthesis & Scale-Up Planning

This section addresses high-level questions regarding the synthetic strategy and the initial considerations for scaling up the process.

Q1: What is the most viable and common synthetic strategy for preparing this compound for pilot-scale production?

A1: For pilot-scale synthesis, a robust and linear two-step sequence is generally preferred for its predictability and control. The most logical and frequently employed strategy begins with the regioselective nitration of commercially available 1H-indazole to yield 7-nitro-1H-indazole. This is followed by a regioselective iodination at the C-3 position.

  • Step 1: Nitration of 1H-Indazole. This step introduces the nitro group at the C-7 position. The primary challenge here is controlling regioselectivity and managing the highly exothermic nature of the reaction.[1][2]

  • Step 2: Iodination of 7-nitro-1H-indazole. This step introduces the iodine atom at the C-3 position, which is activated by the heterocyclic ring structure. Key considerations are the choice of iodinating agent and controlling potential side reactions.[3][4]

An alternative, the Sandmeyer reaction, starting from 7-amino-1H-indazole, is also a valid route but introduces the handling of diazonium salts, which have their own unique safety and stability challenges at scale.[5][6][7] For this guide, we will focus on the nitration-iodination sequence.

cluster_0 Synthetic Workflow 1H-Indazole 1H-Indazole 7-Nitro-1H-Indazole 7-Nitro-1H-Indazole 1H-Indazole->7-Nitro-1H-Indazole Step 1: Nitration (H₂SO₄, HNO₃) Key Challenge: Exotherm & Regioselectivity This compound This compound 7-Nitro-1H-Indazole->this compound Step 2: Iodination (I₂, Base or NIS) Key Challenge: Reagent Handling & Purification

Caption: High-level overview of the two-step synthesis.

Q2: What are the fundamental differences between laboratory and pilot plant setups that I must consider for this specific synthesis?

A2: The transition from benchtop glassware to a pilot plant involves a significant shift in how reactions are controlled. The primary differences lie in heat transfer, mass transfer (mixing), and material handling. A pilot plant is not simply a larger flask; it's a system designed to generate process knowledge for commercial-scale operations.[8][9]

ParameterLaboratory Scale (1-L Flask)Pilot Plant Scale (100-L Reactor)Key Scale-Up Consideration
Heat Transfer High surface-area-to-volume ratio. Efficient heating/cooling with a simple mantle/ice bath.Low surface-area-to-volume ratio. Requires jacketed reactors with thermal control units.Inefficient heat removal can lead to runaway reactions, especially during nitration.[10] The process must be robust enough to handle slower heat dissipation.
Mass Transfer (Mixing) Efficient mixing with a small magnetic stir bar. Homogeneous solution easily achieved.Requires carefully selected impellers (e.g., pitched-blade turbine, anchor). Potential for dead zones and localized concentration gradients.Poor mixing can lead to "hot spots" during reagent addition and inconsistent product quality.[10]
Reagent Addition Manual addition via dropping funnel. Quick and easy.Metered addition via dosing pumps. Requires precise control of addition rates.Uncontrolled addition of nitric acid or the iodinating agent can overwhelm the cooling system and cause dangerous exotherms.
Process Monitoring Visual observation, frequent TLC/HPLC sampling.In-line probes (e.g., temperature, pressure), less frequent sampling. Requires robust process analytical technology (PAT).The process must be understood well enough to be controlled by measurable parameters rather than constant visual checks.
Regulatory Context Research purposes.Governed by Good Manufacturing Practices (GMP).[11][12] Requires stringent documentation and process validation.All steps, from raw material sourcing to final product packaging, must be documented and controlled to ensure quality and safety.[13][]

Section 2: Troubleshooting Guide - Nitration of 1H-Indazole

This section provides detailed troubleshooting for the first critical step of the synthesis.

Q3: My nitration reaction is showing poor regioselectivity, with significant formation of 5-nitro and other isomers. How can I improve the yield of 7-nitro-1H-indazole at scale?

A3: Achieving high regioselectivity for the 7-position is paramount and is primarily influenced by the reaction conditions. The protonation state of the indazole ring dictates the position of electrophilic attack.

  • Root Cause: Nitration in strongly acidic media (e.g., mixed nitric/sulfuric acid) proceeds via the nitration of the indazolium cation. The protonated ring directs the incoming nitronium ion (NO₂⁺) to the C-5 and C-7 positions. The ratio is highly dependent on acid concentration and temperature.

  • Troubleshooting Steps:

    • Control Temperature: Maintain a strictly controlled low temperature (typically -5 to 5 °C) during the addition of nitric acid. Temperature excursions can alter the isomer ratio and increase byproduct formation.

    • Optimize Acid Molarity: The concentration of sulfuric acid is a critical parameter. Systematically evaluate different acid strengths in small-scale experiments to find the optimal ratio that favors 7-nitration.

    • Slow, Subsurface Addition: Ensure the nitric acid is added slowly and below the surface of the reaction mixture. This prevents localized high concentrations and temperature spikes that can negatively impact selectivity.

    • Consider Alternative Nitrating Agents: While classic mixed acid is common, other systems like nitric acid in acetic anhydride can sometimes offer different selectivity profiles, though they present their own safety challenges (formation of acetyl nitrate) and must be thoroughly evaluated for thermal hazards.

Q4: I am concerned about the thermal safety of the nitration step. What are the essential safety measures and controls for the pilot plant?

A4: This is the most critical question for this step. Nitration reactions are notoriously energetic and have a high potential for thermal runaway.[1][15] A comprehensive safety assessment is not optional; it is mandatory.

  • Hazard Identification: The primary hazard is an uncontrolled exotherm leading to a runaway reaction, which can cause over-pressurization of the reactor and release of toxic gases (NOx).[2]

  • Essential Controls:

    • Reaction Calorimetry (RC1): Before any scale-up, perform reaction calorimetry studies. This will provide critical data on the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[15] This data is essential for ensuring the pilot reactor's cooling capacity is sufficient.

    • Controlled Dosing: Use a calibrated dosing pump for the addition of nitric acid. The addition rate must be limited so that the rate of heat generation never exceeds the reactor's cooling capacity. This is known as operating under "reaction control" rather than "addition control."

    • Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure. This typically involves a separate vessel with a cold, non-reactive solvent or a weak base that can be rapidly introduced to halt the reaction.

    • Redundant Monitoring: Equip the reactor with redundant temperature probes (Tj for jacket, Tr for internal) and pressure sensors. Set up automated alarms and emergency shutdowns if critical parameters deviate from the setpoints.

cluster_safety Nitration Safety Workflow Calorimetry 1. Lab-Scale Hazard Assessment (Reaction Calorimetry) Define_Params 2. Define Safe Operating Limits (Temp, Addition Rate) Calorimetry->Define_Params Determines ΔTad, MTSR Pilot_Setup 3. Pilot Plant Implementation (Controlled Dosing, Redundant Probes) Define_Params->Pilot_Setup Informs CPPs Emergency_Plan 4. Establish Emergency Protocol (Quench Procedure, Shutdown Logic) Pilot_Setup->Emergency_Plan Defines trip points Runaway Thermal Runaway Hazard Runaway->Calorimetry Mitigated By Runaway->Define_Params Mitigated By Runaway->Pilot_Setup Mitigated By Runaway->Emergency_Plan Mitigated By

Caption: Workflow for mitigating thermal hazards in nitration.

Section 3: Troubleshooting Guide - Iodination of 7-nitro-1H-indazole

This section focuses on the challenges of the second synthetic step.

Q5: What is the best iodinating agent for this reaction at pilot scale, and what are the handling considerations?

A5: The choice of iodinating agent is a balance between reactivity, cost, safety, and ease of handling at scale.

  • Option 1: Molecular Iodine (I₂):

    • Pros: Inexpensive, readily available.

    • Cons: Requires a base (like K₂CO₃ or NaOH) to generate the active iodinating species in situ. Can be corrosive and sublimes, requiring closed-system handling. Work-up involves quenching excess iodine with a reducing agent (e.g., sodium thiosulfate), adding a process step.[4]

  • Option 2: N-Iodosuccinimide (NIS):

    • Pros: More reactive than I₂, often leading to cleaner reactions and shorter reaction times. Does not require a strong base.

    • Cons: Significantly more expensive than I₂. Can be shock-sensitive and thermally unstable, requiring careful handling and storage protocols.

  • Recommendation for Scale-Up: For initial pilot-scale runs, the Iodine/base system is often preferred due to lower cost and better-understood safety profile.[4] However, if reaction efficiency and cycle time are critical and the process is proven to be safe, NIS can be a superior option. Regardless of the choice, ensure proper personal protective equipment (PPE), contained charging systems (e.g., glovebox isolator), and good ventilation are used.

Q6: The final product after iodination is difficult to purify. What are the likely impurities and how can I optimize the purification process at scale?

A6: Purification is often the bottleneck in scaling up. The key is to control the impurity formation during the reaction and then design an efficient, scalable purification method, which is almost always crystallization.

  • Likely Impurities:

    • Unreacted Starting Material: 7-nitro-1H-indazole.

    • Di-iodinated Species: 3,X-diiodo-7-nitro-1H-indazole.

    • Solvent-Related Impurities: Residual high-boiling solvents like DMF or NMP.

    • Work-up Byproducts: Salts from quenching and base neutralization.

  • Troubleshooting and Optimization:

    • Reaction Monitoring: Use in-process HPLC analysis to monitor the reaction to completion. Stop the reaction once the starting material is consumed to a target level (e.g., <1%) to prevent the formation of di-iodinated byproducts from over-reaction.

    • Anti-Solvent Crystallization: This is the most effective method for pilot-scale purification. After the reaction work-up, the crude product is dissolved in a suitable solvent (e.g., ethyl acetate, acetone). A second solvent in which the product is insoluble but the impurities are soluble (an "anti-solvent" like heptane or water) is then slowly added to induce crystallization.

    • Control Cooling Profile: The rate of cooling during crystallization is critical. A slow, controlled cooling profile promotes the growth of larger, purer crystals, which are easier to filter and wash. Crash-cooling will trap impurities.

    • Efficient Filtration and Washing: Use a Nutsche filter-dryer in the pilot plant for efficient solid-liquid separation. Wash the filter cake with a pre-determined, chilled solvent or solvent mixture to remove residual impurities without dissolving a significant amount of product.

Section 4: Pilot Plant Protocol Example

The following is a hypothetical, illustrative protocol for a 5 kg scale synthesis. This is not a validated process and must be adapted and fully tested in the laboratory before any pilot-scale execution.

Protocol: Step 1 - Synthesis of 7-nitro-1H-indazole

  • Reactor Preparation: Charge a 100-L glass-lined reactor with concentrated sulfuric acid (98%, 25 L). Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Cooling: Cool the sulfuric acid to 0 °C using the reactor's thermal control unit.

  • Charge Starting Material: Slowly charge 1H-indazole (5.0 kg) in portions to the reactor, ensuring the internal temperature does not exceed 10 °C.

  • Prepare Nitrating Agent: In a separate, clean vessel, prepare a mixture of fuming nitric acid (90%, 3.5 L) and concentrated sulfuric acid (98%, 3.5 L). Cool this mixture to 0 °C.

  • Nitration (Critical Step): Add the nitrating mixture to the reactor via a dosing pump over a period of 4-6 hours. Maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Hold: Stir the mixture at 0-5 °C for an additional 2 hours after the addition is complete.

  • In-Process Check (IPC): Take a sample for HPLC analysis to confirm the reaction is complete (1H-indazole < 1.0%).

  • Quenching: Slowly transfer the reaction mixture onto a stirred vessel containing crushed ice/water (100 kg), keeping the quench temperature below 20 °C.

  • Isolation: The product will precipitate. Filter the solid using a Nutsche filter.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral (pH 6-7).

  • Drying: Dry the solid in a vacuum oven at 50-60 °C until constant weight is achieved.

  • Yield & Analysis: Record the final weight and analyze the product for purity (HPLC), identity (NMR, MS), and residual solvent content. Expected yield: 6.0-6.5 kg.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link][1]
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link][17]
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link][11]
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link][2]
  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca. [Link][12]
  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
  • Active Pharmaceutical Ingredients & Intermediates (APIs). Pharmaceutical Technology. [Link][20]
  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
  • Sandmeyer reaction. Wikipedia. [Link][5]
  • Sandmeyer Reaction Mechanism. BYJU'S. [Link][6]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link][7]
  • Special Design Considerations for Pilot Plants: Delivering Scalable Solutions. Zeton Inc. [Link][8]
  • Methods for preparing indazole compounds.
  • Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc.. [Link][9]
  • General Considerations During Pilot Plant Scale-up. Pharmapproach.com. [Link][24]
  • Review on Pilot Plant Scale up Techniques Used in Solid, Liquid and Semisolids.
  • Nitroreductase-triggered indazole form
  • Pilot Plant Scale up Techniques. SlideShare. [Link][27]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link][28]
  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations.
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link][31]
  • Specific Solvent Issues with Iodin
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. SpringerLink. [Link][34]
  • Synthetic process of 3-methyl-1h-indazole.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link][36]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • 7-Nitroindazole. PubChem. [Link][38]

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Technical Support Center: Analytical Method Development for 3-Iodo-7-Nitro-1H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and resolution of 3-iodo-7-nitro-1H-indazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation and analysis of these and similar positional isomers.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your chromatographic analysis. Each problem is followed by potential causes and a step-by-step troubleshooting plan.

Issue 1: Poor Resolution or Co-elution of Isomers

You're observing a single, broad peak or peaks with a resolution factor (Rs) of less than 1.5, indicating inadequate separation of the this compound isomers.

Potential Causes:

  • Suboptimal Stationary Phase: The chosen column chemistry may not provide sufficient selectivity for the isomers. Positional isomers often have very similar hydrophobicities, making separation on standard C18 columns challenging.

  • Incorrect Mobile Phase Composition: The organic modifier, pH, or buffer concentration may not be optimal for differential partitioning of the isomers.

  • Inadequate Method Parameters: Flow rate, temperature, or gradient slope may not be conducive to achieving baseline separation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor isomer resolution.

Step-by-Step Protocol:

  • System Suitability Check: Before making any changes, ensure your HPLC system is performing correctly. Inject a well-characterized standard to verify retention time stability, peak area reproducibility, and theoretical plates.

  • Mobile Phase Optimization:

    • Organic Modifier Screening: The choice between acetonitrile (ACN) and methanol can significantly impact selectivity for aromatic isomers.[1] ACN often provides sharper peaks, while methanol can offer different selectivity due to its protic nature.

    • pH Adjustment: The nitro and indazole groups have ionizable protons. Modifying the mobile phase pH can alter the ionization state of the isomers, leading to changes in retention and potentially improved separation.[2][3] It is advisable to work within the stable pH range of your column, typically pH 2-8 for silica-based reversed-phase columns.[4]

  • Stationary Phase Selection:

    • If a standard C18 column fails to provide resolution, consider alternative stationary phases. A phenyl-hexyl column can offer enhanced selectivity for aromatic compounds through π-π interactions.[1][5]

    • For highly polar isomers, Aqueous Normal Phase (ANP) chromatography with a column like the Cogent Diamond Hydride™ could be a viable option.[5]

  • Parameter Adjustment:

    • Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by altering the thermodynamics of the separation.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

    • Gradient Optimization: If using a gradient, adjusting the slope can significantly impact the separation of closely eluting peaks. A shallower gradient provides more time for the isomers to interact with the stationary phase.

Issue 2: Peak Tailing

The peaks for your isomers exhibit significant asymmetry, with a tailing factor greater than 1.2.

Potential Causes:

  • Secondary Interactions with Residual Silanols: This is a common cause of peak tailing for basic compounds like indazoles.[2][3] Residual silanol groups on the silica surface of the stationary phase can interact with the basic nitrogen atoms of the indazole ring.

  • Column Overload: Injecting too much sample can lead to peak distortion.[6]

  • Extra-column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[3]

Troubleshooting Workflow:

Sources

Technical Support Center: Regioselectivity in Substituted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole functionalization. The challenge of controlling regioselectivity during N-alkylation and other substitutions is a common hurdle in the synthesis of these valuable heterocyclic compounds. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired regiochemical outcomes with confidence and efficiency.

Introduction: The Challenge of Indazole Regioselectivity

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The biological activity of these compounds is often critically dependent on the substitution pattern, particularly on the nitrogen atoms of the pyrazole ring. Direct alkylation of the 1H-indazole ring system frequently yields a mixture of N1- and N2-substituted products, as the indazolide anion is an ambident nucleophile.[3][4] The ratio of these regioisomers is highly sensitive to a variety of factors, making reproducible and selective synthesis a significant challenge.[3][5] This guide will equip you with the knowledge to understand and control these factors.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of N1 and N2 isomers during indazole alkylation?

The indazole anion, formed upon deprotonation, has electron density on both the N1 and N2 atoms, making both sites nucleophilic. The resulting mixture of N1 and N2 products is a consequence of the comparable energy barriers for the reaction at either nitrogen atom under many standard alkylating conditions.[3][6]

Q2: What are the primary factors that influence N1 vs. N2 regioselectivity?

The regiochemical outcome of indazole alkylation is a delicate balance of several factors:

  • Base and Solvent System: The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[1][3][5] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) often lead to mixtures or favor N2-alkylation.[1][7]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole core significantly directs the regioselectivity. Electron-withdrawing groups at the C3 position tend to promote N1-alkylation, whereas bulky groups at the C7 position can sterically hinder attack at N1.[3][5]

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent also play a role.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.

Q3: How can I reliably distinguish between N1 and N2 substituted indazole isomers?

Unambiguous characterization is crucial. Two-dimensional NMR spectroscopy is the most powerful tool for this purpose:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assignment. For an N1-substituted indazole, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation is seen between the N-alkyl protons and the C3 carbon.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can also be used to differentiate isomers by observing through-space correlations between the N-alkyl group protons and nearby protons on the indazole ring.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction yields a mixture of N1 and N2 isomers, and I want to favor the N1 product.

Probable Causes:

  • Suboptimal Base/Solvent Combination: Using conditions like K₂CO₃ in DMF is known to produce mixtures.[1][7]

  • Thermodynamic Equilibration: The reaction conditions may allow for equilibration between the N1 and N2 products, leading to a mixture.

Solutions:

1. Switch to a Kinetically Controlled N1-Selective Protocol:

The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[1][3][5]

Experimental Protocol: N1-Selective Alkylation using NaH in THF [3][9]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the substituted 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (e.g., 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed. For less reactive electrophiles, gentle heating (e.g., to 50 °C) may be required.[1]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

2. Influence of Substituents:

Leverage the electronic effects of substituents. If your synthesis allows, the presence of an electron-withdrawing group at the C3 position can significantly enhance N1 selectivity.[3][5]

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity

BaseSolventTypical N1:N2 RatioReference(s)
NaHTHFHighly N1-selective (>99:1 in some cases)[1][3][5]
K₂CO₃DMFMixture of isomers (e.g., ~1.5:1)[5][7]
Cs₂CO₃DMFMixture of isomers[5]
Cs₂CO₃DioxaneCan favor N1 with specific substrates[3][10]

dot

N1_Alkylation_Workflow start Start: Mixture of N1/N2 Isomers decision Goal: N1-Substituted Indazole start->decision protocol_NaH Implement Protocol: NaH in THF decision->protocol_NaH check_substituents Analyze Indazole Substituents protocol_NaH->check_substituents ewg_present C3 Electron-Withdrawing Group Present? check_substituents->ewg_present high_selectivity High N1 Selectivity Expected ewg_present->high_selectivity Yes moderate_selectivity Good N1 Selectivity Expected ewg_present->moderate_selectivity No analyze_product Analyze Product Mixture (NMR, LC-MS) high_selectivity->analyze_product moderate_selectivity->analyze_product end_N1 Desired N1 Product Isolated analyze_product->end_N1

Caption: Workflow for troubleshooting and achieving N1-selectivity.

Problem 2: I am trying to synthesize an N2-substituted indazole, but the N1 isomer is the major product.

Probable Causes:

  • Reaction Conditions Favoring N1-Alkylation: You might be unintentionally using conditions (like NaH/THF) that strongly favor the N1 isomer.

  • Kinetic vs. Thermodynamic Control: The N1-substituted indazole is often the thermodynamically more stable isomer.[1] Your reaction conditions might be allowing for equilibration to the thermodynamic product.

Solutions:

1. Employ an N2-Selective Protocol:

Several methods have been developed to favor the formation of the N2-substituted product.

Experimental Protocol: N2-Selective Alkylation using Mitsunobu Conditions [4]

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) and the desired alcohol (2.0 eq.) in anhydrous THF, add triphenylphosphine (TPP, 2.0 eq.).

  • Reagent Addition: Cool the mixture to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be necessary.[4]

  • Workup: Concentrate the reaction mixture and purify directly by flash column chromatography to isolate the N2-alkylated product.

2. Acid-Catalyzed N2-Alkylation:

For certain electrophiles, such as alkyl 2,2,2-trichloroacetimidates, acid catalysis can provide excellent N2 selectivity.[11][12]

Experimental Protocol: Acid-Catalyzed N2-Alkylation [12]

  • Preparation: In a reaction vessel, combine the 1H-indazole (1.0 eq.) and the alkyl 2,2,2-trichloroacetimidate (1.2 eq.) in a suitable solvent like dioxane.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Workup and Purification: Perform an appropriate aqueous workup and purify the crude product by column chromatography.

dot

N2_Selectivity_Factors cluster_conditions Reaction Conditions Favoring N2-Substitution cluster_substituents Substituent Effects Favoring N2-Substitution Mitsunobu Reaction\n(DEAD/TPP) Mitsunobu Reaction (DEAD/TPP) Desired Product:\nN2-Substituted Indazole Desired Product: N2-Substituted Indazole Mitsunobu Reaction\n(DEAD/TPP)->Desired Product:\nN2-Substituted Indazole Acid Catalysis\n(TfOH, Cu(OTf)2) Acid Catalysis (TfOH, Cu(OTf)2) Acid Catalysis\n(TfOH, Cu(OTf)2)->Desired Product:\nN2-Substituted Indazole Specific Bases/Solvents\n(e.g., for certain substrates) Specific Bases/Solvents (e.g., for certain substrates) Specific Bases/Solvents\n(e.g., for certain substrates)->Desired Product:\nN2-Substituted Indazole Electron-withdrawing group at C7\n(-NO2, -CO2Me) Electron-withdrawing group at C7 (-NO2, -CO2Me) Electron-withdrawing group at C7\n(-NO2, -CO2Me)->Desired Product:\nN2-Substituted Indazole

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troubleshooting guide for 3-iodo-7-nitro-1H-indazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-iodo-7-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. This compound is a key intermediate in the synthesis of complex molecular architectures, particularly for kinase inhibitors and other pharmacologically active agents.[1] Its structure is primed for diversification: the iodine atom at the C-3 position serves as a highly reactive handle for transition metal-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at the C-7 position significantly influences the electronic properties and reactivity of the indazole core.[2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a practical question-and-answer format. Our goal is to help you anticipate challenges, diagnose experimental issues, and optimize your synthetic strategies for maximum success.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges arise from the electronic nature of the substrate and the presence of the unprotected N-H on the indazole ring. The strong electron-withdrawing effect of the 7-nitro group makes the C-3 iodo bond highly susceptible to oxidative addition by palladium, which is generally favorable.[2] However, this can also increase the rate of side reactions. The most significant challenge is the acidic N-H proton of the indazole, which can interfere with the catalytic cycle, lead to catalyst inhibition, or cause deprotection issues with certain protecting groups.[2][4] Therefore, N-protection is often a critical consideration.

Q2: Is N-protection of the indazole nitrogen mandatory for cross-coupling reactions?

A2: It is highly recommended, especially for Sonogashira and Buchwald-Hartwig reactions.[2][5] While some Suzuki-type vinylations have been reported on unprotected 3-iodoindazoles, N-protection generally prevents the indazole anion from acting as a competing nucleophile or ligand, which can deactivate the catalyst.[2][4] In some cases, using an N-Boc protected 3-iodo-7-nitroindazole can even lead to spontaneous deprotection under basic Suzuki conditions, isolating the unprotected starting material instead of the desired product.[4] The choice of protecting group is crucial; common options include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or THP (tetrahydropyranyl).[2][6]

Q3: How does the 7-nitro group affect the molecule's stability and solubility?

A3: The nitro group, being a strong electron-withdrawing group, increases the acidity of the indazole N-H proton.[7] While this enhances reactivity in cross-coupling, it can make the compound sensitive to strong bases. In terms of solubility, nitro-substituted indazoles often exhibit poor solubility in nonpolar organic solvents but may have moderate solubility in polar aprotic solvents like DMF, DMSO, and 1,4-dioxane.[8][9] When performing reactions, ensure your chosen solvent can fully dissolve the substrate, especially at room temperature, to achieve accurate stoichiometry and reaction kinetics.[10]

Troubleshooting Guide for Cross-Coupling Reactions

This section addresses specific issues encountered during the most common applications of this compound.

Troubleshooting_Workflow cluster_1 Low or No Conversion cluster_2 Significant Side Products cluster_3 Complex Mixture / Decomposition start Poor Reaction Outcome issue1 Low/No Conversion start->issue1 issue2 Side Products start->issue2 issue3 Decomposition start->issue3 issue issue cause cause solution solution cause1_1 Inactive Catalyst issue1->cause1_1 cause1_2 Incorrect Base/ Base Inefficiency issue1->cause1_2 cause1_3 Poor Solvent Choice issue1->cause1_3 cause1_4 Temperature Too Low issue1->cause1_4 cause2_1 Deiodination (Hydrodehalogenation) issue2->cause2_1 cause2_2 Homocoupling of Coupling Partner issue2->cause2_2 cause3_1 N-H Interference issue3->cause3_1 cause3_2 Substrate Instability issue3->cause3_2 solution1_1 Use fresh catalyst; Use air-stable pre-catalyst cause1_1->solution1_1 Solution solution1_2 Use stronger base (Cs2CO3, K3PO4); Ensure base is anhydrous & powdered cause1_2->solution1_2 Solution solution1_3 Ensure substrate solubility; Use dioxane/water or DMF cause1_3->solution1_3 Solution solution1_4 Increase temp to 100-120 °C; Consider microwave heating cause1_4->solution1_4 Solution solution2_1 Use sterically hindered ligand; Ensure pure, dry solvents cause2_1->solution2_1 Solution solution2_2 Rigorously degas reaction mixture; Use pre-formed Pd(0) catalyst cause2_2->solution2_2 Solution solution3_1 Protect indazole N-H (Boc, SEM, THP) cause3_1->solution3_1 Solution solution3_2 Use milder base; Lower reaction temperature cause3_2->solution3_2 Solution

Caption: General troubleshooting workflow for cross-coupling reactions.
1. Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C-C bonds.[10]

Q: My Suzuki reaction with this compound is stalling with significant starting material remaining. What's the cause?

A: Low conversion is a common issue that can be traced to several factors.[10]

  • Inefficient Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[10] For electron-deficient substrates like this, standard bases like Na₂CO₃ may be insufficient. Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.

  • Poor Solubility: If the indazole substrate is not fully dissolved, the reaction will be sluggish. A solvent system like 1,4-dioxane/water or DMF is often required to dissolve all components.[10]

  • Low Temperature: While aryl iodides are highly reactive, this specific substrate may require higher temperatures. If the reaction is slow at 80 °C, try increasing the temperature to 100-120 °C. Microwave irradiation can be an excellent method for rapidly achieving higher temperatures and accelerating the reaction.[2]

Suzuki_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add complex1 Ar-Pd(II)L2-I (Ar = 7-nitroindazolyl) oxidative_add->complex1 transmetal Transmetalation complex1->transmetal complex2 Ar-Pd(II)L2-R transmetal->complex2 reductive_elim Reductive Elimination complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elim->product boronic_acid R-B(OR)2 + Base boronic_acid->transmetal halide Ar-I halide->oxidative_add

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Q: I'm observing a significant amount of deiodinated product (7-nitro-1H-indazole). How can I prevent this?

A: Deiodination (or hydrodehalogenation) is a common side reaction with electron-deficient aryl halides. It occurs when the palladium intermediate reacts with a hydride source instead of the intended coupling partner.

  • Solvent Purity: Ensure your solvents are anhydrous and of high purity, as residual water or other impurities can be a hydride source.

  • Ligand Choice: Switching to a more sterically hindered, electron-rich phosphine ligand can sometimes suppress this side reaction by favoring the desired reductive elimination pathway.[2]

  • Base: The choice and purity of the base can also play a role. Ensure it is free from contaminants that could generate hydrides.

2. Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes, typically using both palladium and copper catalysts.[11]

Q: My Sonogashira reaction is not working, and the mixture is turning black.

A: This is a classic sign of palladium black precipitation, indicating catalyst death. The unprotected N-H of the indazole is a likely culprit.

  • N-H Interference: The acidic N-H can coordinate to the palladium or copper center, inhibiting catalysis. It can also be deprotonated by the amine base, creating an indazolide anion that may lead to undesired side reactions.[5]

  • Solution: Protecting the indazole nitrogen is strongly recommended for Sonogashira couplings.[2][12] Use of a Boc or SEM protecting group can prevent these side reactions and dramatically improve yields.

Q: Can I run the Sonogashira coupling without a copper co-catalyst?

A: Yes, copper-free Sonogashira conditions exist and can be advantageous. The copper(I) co-catalyst can sometimes promote alkyne homocoupling (Glaser coupling). If you observe significant formation of a diyne byproduct, consider switching to a copper-free protocol, which typically involves a specific palladium catalyst/ligand system and a different amine base.[11]

3. Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[13][14]

Q: I'm struggling to couple a sterically hindered secondary amine to my this compound. What should I optimize?

A: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent.[14]

  • Ligand is Key: For challenging couplings involving sterically hindered amines, the choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, or Xantphos are often required to promote the difficult reductive elimination step.[14]

  • Base Compatibility: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are common choices.[15] However, ensure your substrate is stable to these harsh bases; if you see decomposition, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, likely requiring a higher reaction temperature.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard. Ensure they are rigorously degassed to prevent oxidation of the catalyst and ligand.[3]

Reaction TypeRecommended CatalystRecommended LigandRecommended BaseRecommended Solvent
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)PPh₃ or dppfCs₂CO₃ or K₃PO₄1,4-Dioxane / H₂O
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N or DiPEATHF or DMF
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Xantphos or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane
Table 1: Recommended starting conditions for cross-coupling reactions with N-protected this compound.
Experimental Protocols

The following protocols are generalized starting points adapted from literature procedures for similar nitro-substituted iodoindazoles and should be optimized for your specific substrates.[2][3]

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of N-Boc-3-iodo-7-nitro-1H-indazole with an arylboronic acid.

  • Reaction Setup: To a dry microwave vial, add N-Boc-3-iodo-7-nitro-1H-indazole (1 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 3 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen gas three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture.

  • Reaction: Stir the mixture at 100-120 °C (conventional heating) or irradiate in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol describes the coupling of N-SEM-3-iodo-7-nitro-1H-indazole with a primary amine.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add N-SEM-3-iodo-7-nitro-1H-indazole (1 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the primary amine (1.2 equiv.).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

References
  • Guéret, A., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett, 2007(10), 1534-1538.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Estevez-Castro, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules, 23(8), 2051.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

Sources

Technical Support Center: Enhancing the Stability of 3-Iodo-7-Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-iodo-7-nitro-1H-indazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing these potent synthetic intermediates. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research and development efforts.

Introduction: The Challenge of Stability

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] However, the presence of both an iodo and a nitro group on the indazole scaffold introduces inherent stability challenges. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, while the carbon-iodine bond can be susceptible to cleavage under various conditions.[2] This guide provides a systematic approach to identifying and mitigating stability issues you may encounter during your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you might observe during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptom: You observe new, unexpected peaks in your chromatogram after storing the compound in solution or upon completion of a reaction.

Potential Causes & Troubleshooting Steps:

  • Photodegradation: Indazole rings can be light-sensitive. Exposure to UV or even ambient laboratory light can sometimes lead to degradation.

    • Solution: Always store solutions of this compound derivatives in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental setup.

  • Solvent-Induced Degradation: The choice of solvent can significantly impact the stability of your compound. Protic solvents, in particular, may participate in degradation pathways.

    • Solution: Conduct a solvent stability study. Dissolve a small amount of your compound in various common laboratory solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, THF) and monitor the appearance of degradation products by HPLC over time (e.g., 0, 4, 8, 24 hours).

    • Recommendation: Aprotic solvents like DMSO and DMF are often suitable for short-term storage, but always verify experimentally. For long-term storage, it is best to store the compound as a dry solid.

  • Hydrolytic Degradation (pH Effects): The compound may be susceptible to hydrolysis under acidic or basic conditions.

    • Solution: Perform a forced degradation study by exposing your compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[3] This will help you identify the pH range in which your compound is most stable.

    • Actionable Insight: If your subsequent reaction steps involve acidic or basic reagents, consider if any observed impurities are a result of this inherent instability. You may need to adjust the pH or reaction time to minimize degradation.

Issue 2: Color Change of the Solid Compound or Solution

Symptom: Your solid compound, initially a pale yellow or off-white powder, develops a darker color (e.g., brown, black) over time, or your solution changes color.

Potential Causes & Troubleshooting Steps:

  • Oxidative Degradation: Exposure to air and light can promote oxidation. The nitro group can also be involved in oxidative pathways.

    • Solution: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] When preparing solutions, consider using degassed solvents.

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.

    • Solution: Store the solid compound at the recommended temperature, typically 2-8°C, and protect from light. Avoid leaving the compound at room temperature for extended periods. For solutions, short-term storage at -20°C is generally advisable, but be mindful of freeze-thaw cycles.

Issue 3: Inconsistent Reaction Yields or Impurity Profiles

Symptom: You are using the same synthetic procedure but observe significant variability in your reaction outcomes.

Potential Causes & Troubleshooting Steps:

  • Purity of Starting Material: The stability of your this compound starting material may be compromised before it is even used in your reaction.

    • Solution: Always check the purity of a new batch of the compound by HPLC or LC-MS upon receipt. If you have been storing it for a while, re-analyze the purity before use.

    • Best Practice: Develop a simple, rapid QC method (e.g., a 10-minute gradient HPLC run) to quickly assess the integrity of your starting material.

  • De-iodination: Under certain reductive conditions (e.g., in the presence of some metals or reducing agents), the carbon-iodine bond can be cleaved.

    • Solution: If your reaction involves conditions that could be reductive, be aware of the potential for de-iodination. Analyze your crude reaction mixture for the presence of 7-nitro-1H-indazole. If this is a persistent issue, you may need to explore alternative catalysts or reagents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at 2-8°C. For added protection against oxidation and moisture, consider storing it under an inert atmosphere (argon or nitrogen).

Q2: What is the best solvent for dissolving this compound derivatives for long-term storage?

In general, long-term storage in solution is not recommended due to the increased risk of degradation. If you must store it in solution for a short period, use a high-purity, dry aprotic solvent such as DMSO or DMF. Prepare the solution fresh whenever possible. Always conduct a small-scale stability test in your chosen solvent before preparing a large stock solution.

Q3: My compound appears to be degrading. What is the first step I should take?

The first step is to systematically identify the cause of the degradation. A forced degradation study is the most effective way to do this.[5] This involves intentionally exposing your compound to various stress conditions to understand its vulnerabilities.

Q4: How can I perform a basic forced degradation study in my lab?

A forced degradation study can be tailored to your specific concerns, but a general approach is outlined in the protocol below. The goal is to induce a small amount of degradation (e.g., 5-20%) to identify the primary degradation products without completely destroying the compound.

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol provides a framework for investigating the stability of your this compound derivative.

Materials:

  • Your this compound derivative

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Amber HPLC vials

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 N HCl in an amber vial.

    • Base Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 N NaOH in an amber vial.

    • Oxidation: Mix 1 mL of your stock solution with 1 mL of 3% H₂O₂ in an amber vial.

    • Thermal Stress: Place a vial containing 2 mL of your stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial containing 2 mL of your stock solution under a UV lamp or in direct sunlight.

    • Control: Keep a vial with 2 mL of your stock solution at room temperature, protected from light.

  • Monitor Degradation:

    • Inject a sample from each condition onto an HPLC or LC-MS system at initial time (t=0).

    • Continue to sample and inject at regular intervals (e.g., 2, 4, 8, 24 hours).

    • If you observe rapid degradation, you may need to use milder conditions (e.g., lower temperature, more dilute acid/base). If no degradation is observed, you may need to use more stringent conditions (e.g., higher temperature, higher concentration of stressing agent).

  • Analyze Results:

    • Compare the chromatograms from the stressed samples to the control.

    • Note the appearance of new peaks and the decrease in the area of the parent peak.

    • This will give you a clear indication of whether your compound is sensitive to acid, base, oxidation, heat, or light.

Data Presentation & Visualization

Table 1: Summary of Forced Degradation Conditions and Expected Observations
Stress ConditionReagent/ConditionTypical TemperaturePotential Degradation Products
Acid Hydrolysis 0.1 N - 1 N HClRoom Temp to 60°CHydrolysis of nitro group, other acid-catalyzed reactions
Base Hydrolysis 0.1 N - 1 N NaOHRoom Temp to 60°CHydrolysis of nitro group, potential de-iodination
Oxidation 3-30% H₂O₂Room TemperatureOxidation of the indazole ring, formation of N-oxides
Thermal Degradation 60°C - 100°C (in solution)> Melting Point (solid)General decomposition, potential de-iodination
Photodegradation UV light (e.g., 254 nm) or SunlightAmbientDimerization, rearrangement, potential de-iodination
Diagram 1: Troubleshooting Workflow for Compound Instability

G start Instability Observed (New Peaks, Color Change) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation acid_base Acid/Base Hydrolysis forced_degradation->acid_base oxidation Oxidative Stress forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photo Photolytic Stress forced_degradation->photo analyze Analyze Results (HPLC, LC-MS) acid_base->analyze oxidation->analyze thermal->analyze photo->analyze identify_cause Identify Primary Degradation Pathway analyze->identify_cause mitigate Implement Mitigation Strategy (e.g., change solvent, protect from light) identify_cause->mitigate

Caption: A logical workflow for diagnosing and addressing the instability of this compound derivatives.

Diagram 2: Potential Degradation Pathways

G parent This compound deiodinated 7-Nitro-1H-Indazole parent->deiodinated Reductive Conditions / Light reduced 3-Iodo-7-Amino-1H-Indazole parent->reduced Strong Reducing Agents hydrolyzed 3-Iodo-7-Hydroxy-1H-Indazole parent->hydrolyzed Harsh Acidic/Basic Conditions oxidized Oxidized Products (e.g., N-oxides) parent->oxidized Oxidizing Agents / Air

Caption: A simplified representation of potential degradation products originating from this compound.

References

  • Correia, Y., et al. Stabilization of halogenated solvents. U.S. Patent 3,564,061, issued February 16, 1971.
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Validation & Comparative

A Comparative Guide for Synthetic Chemists: Navigating the Nuances of 3-iodo-7-nitro-1H-indazole and 3-iodo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic functionalization of this privileged heterocycle is paramount, and 3-iodo-nitro-1H-indazoles serve as critical building blocks for introducing molecular diversity via cross-coupling reactions. Among the various positional isomers, 3-iodo-7-nitro-1H-indazole and 3-iodo-6-nitro-1H-indazole are two key intermediates that, despite their structural similarity, exhibit distinct personalities in synthesis. This in-depth guide provides a comparative analysis of these two isomers, offering field-proven insights into their synthesis, reactivity, and practical handling to aid researchers in making informed decisions for their synthetic campaigns.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and spectroscopic properties of these isomers is crucial for their identification and use in synthesis.

PropertyThis compound3-iodo-6-nitro-1H-indazole
CAS Number 864724-64-170315-70-7[1]
Molecular Formula C₇H₄IN₃O₂C₇H₄IN₃O₂
Molecular Weight 289.03 g/mol 289.03 g/mol [1]
Predicted ¹H NMR (DMSO-d₆, ppm) δ ~14.0 (br s, 1H, NH), ~8.2-8.4 (m, 2H), ~7.4 (t, 1H)δ ~13.8 (br s, 1H, NH), ~8.6 (d, 1H), ~8.1 (dd, 1H), ~7.9 (d, 1H)
Predicted ¹³C NMR (DMSO-d₆, ppm) ~148, 141, 133, 129, 122, 118, 91~147, 142, 140, 124, 122, 116, 90

Synthesis: A Tale of Two Pathways

The synthetic routes to this compound and its 6-nitro counterpart, while both starting from commercially available precursors, involve distinct strategic considerations.

The Synthesis of this compound

The preparation of this compound typically commences with the nitration of 1H-indazole. However, direct nitration often leads to a mixture of isomers. A more controlled approach involves the synthesis of 7-nitro-1H-indazole, which is a known potent and selective inhibitor of neuronal nitric oxide synthase.[2][3] The subsequent iodination at the C3 position, which is electronically activated, furnishes the desired product.

A plausible synthetic route to this compound.
The Synthesis of 3-iodo-6-nitro-1H-indazole

The synthesis of 3-iodo-6-nitro-1H-indazole is more straightforward and has been described in the patent literature.[4] It typically involves the direct iodination of commercially available 6-nitro-1H-indazole at the C3 position. This reaction proceeds efficiently due to the electron-deficient nature of the indazole ring, which facilitates electrophilic substitution at the 3-position.

A typical synthetic route to 3-iodo-6-nitro-1H-indazole.

Reactivity in Cross-Coupling Reactions: A Comparative Analysis

The utility of these iodoindazoles as synthetic intermediates lies in their ability to participate in palladium-catalyzed cross-coupling reactions. However, the position of the nitro group significantly influences their reactivity, a factor that must be carefully considered during reaction design.

Electronic and Steric Effects

The electron-withdrawing nature of the nitro group plays a pivotal role in the reactivity of the C-I bond.[5] In both isomers, the nitro group deactivates the indazole ring, making the C3-I bond more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[5]

  • 3-iodo-6-nitro-1H-indazole : The nitro group at the 6-position exerts a strong electron-withdrawing effect through resonance and induction, enhancing the reactivity of the C3-I bond.

  • This compound : The nitro group at the 7-position also activates the C3-I bond. However, its proximity to the N1-H and the pyrazole ring can lead to more complex electronic effects and potential steric hindrance, which may influence catalyst binding and subsequent reaction steps.

The Critical Role of N-Protection

A significant challenge in the cross-coupling of 3-iodoindazoles is the presence of the acidic N-H proton, which can interfere with the catalytic cycle.[5] Therefore, N-protection is generally recommended, particularly for more demanding transformations like Sonogashira and Heck couplings.[5][6]

For 3-iodo-6-nitro-1H-indazole , protection of the N1 position with groups like tetrahydropyranyl (THP) has been successfully employed to facilitate Heck reactions.[7][8]

Interestingly, for This compound , attempts to perform a Suzuki-Miyaura coupling on the N-Boc protected derivative resulted in failure, with the primary outcome being the deprotection of the Boc group rather than the desired cross-coupling product.[9] This suggests that the electronic environment around the N1 position in the 7-nitro isomer makes the protecting group highly labile under the reaction conditions, posing a significant synthetic challenge. In contrast, the unprotected 3-iodo-5-nitro-1H-indazole underwent the same Suzuki-Miyaura vinylation in excellent yield.[9] This highlights a crucial difference in the practical application of these two isomers.

Contrasting outcomes in cross-coupling reactions.

Experimental Protocols

To provide a practical framework, the following are representative, detailed protocols for the synthesis and a key cross-coupling reaction for each isomer.

Protocol 1: Synthesis of 3-iodo-6-nitro-1H-indazole

This procedure is adapted from established methods for the iodination of nitroindazoles.[4]

Materials:

  • 6-nitro-1H-indazole

  • Potassium carbonate (K₂CO₃)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-6-nitro-1H-indazole.

Protocol 2: N-Protection and Heck Coupling of 3-iodo-6-nitro-1H-indazole

This two-step protocol, based on patent literature, is effective for the functionalization of the 6-nitro isomer.[7][8]

Step 1: N-Protection with THP

  • Dissolve 3-iodo-6-nitro-1H-indazole (1.0 eq) in DMF.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of methanesulfonic acid (0.1 eq).

  • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to yield 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 2: Heck Reaction

  • In a flame-dried flask under an inert atmosphere, dissolve the N-protected 3-iodo-6-nitro-indazole (1.0 eq) in anhydrous DMF.

  • Add the desired alkene (e.g., 2-vinylpyridine, 1.2 eq), tri-o-tolylphosphine (0.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and heat the mixture to 100-120 °C for 12-18 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Synthesis of this compound

This protocol is a representative procedure based on the iodination of the 7-nitro-1H-indazole precursor.

Materials:

  • 7-nitro-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 7-nitro-1H-indazole (1.0 eq) in DMF and add powdered potassium hydroxide (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add a solution of iodine (1.5 eq) in DMF to the mixture.

  • Stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude material by column chromatography to obtain this compound.

Conclusion and Recommendations

Both this compound and 3-iodo-6-nitro-1H-indazole are valuable synthons for the elaboration of the indazole core. However, their synthetic utility is not interchangeable.

  • 3-iodo-6-nitro-1H-indazole is a robust and reliable building block for a variety of cross-coupling reactions, provided that appropriate N-protection is employed. Its synthesis is straightforward, and its reactivity is generally predictable.

  • This compound , while synthetically accessible, presents significant challenges in subsequent cross-coupling reactions, particularly concerning the lability of common N-protecting groups. Researchers should be prepared to invest considerable effort in optimizing reaction conditions, potentially exploring alternative protecting groups or even proceeding with the unprotected substrate, which may offer a more direct, albeit potentially lower-yielding, route to certain products.

For synthetic campaigns requiring reliable and high-yielding C3-functionalization of a nitro-indazole scaffold, 3-iodo-6-nitro-1H-indazole is the recommended starting point . The use of this compound should be considered when the 7-nitro substitution pattern is a non-negotiable aspect of the target molecule's design, with the understanding that its elaboration may require more extensive methodological development.

References

  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
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  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
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  • BenchChem. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers.
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A Senior Application Scientist's Guide to the Rigorous Purity Validation of 3-iodo-7-nitro-1H-indazole via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For novel intermediates like 3-iodo-7-nitro-1H-indazole, a molecule showing potential as a versatile synthetic building block, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, scientifically grounded comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other analytical techniques for the purity determination of this specific indazole derivative. As a senior application scientist, my aim is to not only present a protocol but to elucidate the causal reasoning behind each step, ensuring a self-validating and robust analytical system.

The Imperative for Purity: Why this compound Demands Rigorous Analysis

This compound and its analogs are crucial intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors.[1] The presence of impurities, even in minute quantities, can have significant downstream consequences:

  • Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and difficulties in purification.

  • Misinterpretation of Biological Data: In drug discovery, impurities can exhibit their own biological activity, leading to false positives or masking the true potency of the target molecule.

  • Safety Concerns: Certain impurities may be toxic or mutagenic, posing a significant risk in pharmaceutical applications.

Given these critical considerations, an analytical method that provides an unambiguous and accurate purity value is not just desirable, but essential.

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful tool for the direct measurement of compound purity.[3][4] Unlike chromatographic techniques that rely on the comparison of a sample to a reference standard of the same compound, qNMR is a primary ratio method. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][6][7] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly.[8]

Why qNMR is Advantageous for this compound:
  • Direct Measurement: It provides a direct measure of the mass fraction of the analyte, often without the need for a specific certified reference material of the analyte itself.[9]

  • Universality: Nearly all organic compounds, including this compound, contain hydrogen atoms and are thus amenable to ¹H qNMR analysis.[10]

  • Structural Confirmation: The same experiment provides structural information, confirming the identity of the analyte and potentially identifying impurities.

  • Reduced Reliance on Response Factors: Unlike HPLC-UV, where different chromophores can have vastly different responses, the response in ¹H NMR is directly proportional to the number of protons.[4]

A Comparative Overview of Analytical Techniques

To provide a clear perspective, the following table compares qNMR with other common analytical techniques for purity determination.

Technique Principle Advantages for this compound Limitations
qNMR Signal intensity is directly proportional to the number of nuclei.Direct, primary method; provides structural information; universal detection for proton-containing molecules.Lower sensitivity than chromatographic methods; requires soluble sample; potential for signal overlap.
HPLC-UV Separation based on polarity, detection by UV absorbance.High sensitivity and resolution; well-established technique.Requires a reference standard of the analyte for accurate quantification; response factors vary between compounds.
GC-MS Separation based on volatility, detection by mass spectrometry.High sensitivity and specificity; provides molecular weight information.Requires volatile and thermally stable compounds; derivatization may be necessary.
DSC Measures heat flow associated with thermal transitions.Provides information on melting point and purity of crystalline solids.Not suitable for amorphous or non-melting compounds; less sensitive to low levels of impurities.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure data integrity.

Selection of the Internal Standard

The choice of an internal standard is critical for accurate qNMR.[11] The ideal standard should:

  • Have high purity (certified reference material is preferred).[12]

  • Be chemically stable and non-reactive with the analyte or solvent.[8]

  • Possess signals that are well-resolved from the analyte's signals.[13]

  • Be soluble in the chosen deuterated solvent.[11]

For this compound, which is a polar aromatic compound, suitable internal standards include maleic acid or 1,4-bis(trimethylsilyl)benzene (BTMSB) , depending on the chosen solvent.[11][14][15]

Sample Preparation: The Foundation of Accuracy

Accurate weighing is the largest source of potential error in qNMR.[7]

  • Step 1: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a microbalance with at least 0.01 mg readability.[16][17] Record the exact weight.

  • Step 2: Accurately weigh a similar amount of the chosen internal standard into the same vial. Record the exact weight. Aim for a molar ratio between the analyte and standard that is close to 1:1 to optimize integration accuracy.[16]

  • Step 3: Add a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[14][17] Ensure complete dissolution, using gentle vortexing if necessary.

  • Step 4: Transfer the solution to a high-quality NMR tube.[16]

NMR Acquisition Parameters: Ensuring Quantitative Accuracy

The following parameters are crucial for obtaining a truly quantitative NMR spectrum.[17]

  • Pulse Angle: Use a calibrated 90° pulse to ensure maximum and uniform excitation across the spectrum.[11]

  • Relaxation Delay (d1): This is arguably the most critical parameter. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals of interest.[11] A conservative value of 30-60 seconds is often a good starting point.

  • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[8][16]

  • Receiver Gain: Set the receiver gain to a level that avoids signal clipping or distortion.[16]

Data Processing and Purity Calculation
  • Step 1: Apply a minimal line broadening (e.g., 0.1 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[16]

  • Step 2: Carefully phase the spectrum and perform a baseline correction.

  • Step 3: Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Step 4: Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_standard Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent load_sample Load Sample into Spectrometer dissolve->load_sample set_params Set Quantitative Parameters (d1, 90° pulse) acquire Acquire FID process_fid Process FID (FT, Phasing, Baseline) acquire->process_fid integrate Integrate Analyte & Standard Signals calculate Calculate Purity using Formula final_report Final Purity Report calculate->final_report

Caption: Workflow for qNMR Purity Determination.

Trustworthiness Through Self-Validation

The protocol described is inherently self-validating. The use of a certified internal standard provides traceability to a primary reference material.[14] The acquisition of a full spectrum allows for the identification of potential impurities, which can be quantified if their structures are known. Furthermore, the principles of qNMR are well-established and recognized by regulatory bodies.[5][18][19][20][21][22][23]

Conclusion: An Authoritative Approach to Purity

For a critical synthetic intermediate like this compound, relying on a single, relative analytical technique for purity assessment is insufficient. Quantitative NMR provides a robust, direct, and highly reliable method for determining absolute purity. By understanding the principles behind the technique and meticulously following a validated protocol, researchers can have the utmost confidence in the quality of their materials, ensuring the integrity and success of their scientific endeavors. The adoption of qNMR is not just a matter of technical preference; it is a commitment to the highest standards of scientific rigor.[3]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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  • A Guide to Quantit
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  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
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  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
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A Comparative Guide to Catalytic Systems for the Functionalization of 3-Iodo-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Nitroindazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1] Among the various substituted indazoles, the 7-nitro-1H-indazole series presents a particularly valuable synthetic platform. The electron-withdrawing nature of the nitro group at the C7 position significantly influences the electronic properties of the heterocyclic core, often enhancing interactions with biological targets. Furthermore, the nitro group serves as a versatile synthetic handle for further transformations, such as reduction to an amino group, enabling the construction of more complex, fused heterocyclic systems.

The functionalization of the C3 position of the 3-iodo-7-nitro-1H-indazole intermediate is a critical step in the synthesis of diverse libraries of bioactive molecules. The carbon-iodine bond at this position is an ideal anchor for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties. This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their synthetic strategies. We will delve into the nuances of catalyst and ligand selection for key cross-coupling reactions, supported by representative experimental data and protocols.

The Influence of the 7-Nitro Group on Reactivity

The presence of the strongly electron-withdrawing nitro group at the C7 position has a profound impact on the reactivity of the 3-iodo-1H-indazole core. This electronic perturbation makes the C3-I bond more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which is often the rate-determining step in many cross-coupling catalytic cycles.[2] Consequently, this compound is generally more reactive than its non-nitrated or electron-donating group-substituted counterparts. However, this enhanced reactivity can also increase the likelihood of side reactions, such as hydrodehalogenation (reduction of the C-I bond). Therefore, the careful selection of the catalyst, ligands, and reaction conditions is paramount to achieving high yields and selectivity.

Another critical consideration is the acidic N-H proton of the indazole ring. This proton can interfere with the catalytic cycle, leading to catalyst inhibition or undesired side reactions.[2] While some cross-coupling reactions can proceed with the unprotected indazole, N-protection is generally recommended, particularly for Sonogashira and Heck couplings, to ensure robust and reproducible results. Common protecting groups include tert-butyloxycarbonyl (Boc) and (trimethylsilyl)ethoxymethyl (SEM).

Comparative Analysis of Catalytic Systems for C3-Functionalization

The following sections provide a comparative overview of palladium- and copper-based catalytic systems for the most common and synthetically valuable cross-coupling reactions at the C3 position of this compound. The data presented is a synthesis of information from studies on closely related substrates, providing a strong predictive framework for this specific molecule.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Groups

The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a vast array of aryl and heteroaryl substituents. For electron-deficient substrates like this compound, several palladium-based catalytic systems have proven effective.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄-Na₂CO₃ (aq)1,4-Dioxane120 (µW)0.67>85
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O808~90
Pd₂(dba)₃XPhosK₃PO₄Toluene10012>90

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 3-Iodo-Nitroindazoles.

Discussion of Catalyst Performance:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a widely used, air-stable catalyst that is often effective for Suzuki couplings of iodoarenes.[2] Its performance is generally reliable, especially under microwave irradiation which can significantly reduce reaction times.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand is a robust and versatile ferrocene-based phosphine that often provides excellent yields and tolerates a wide range of functional groups.[2]

  • Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos) : For challenging couplings, particularly with sterically hindered boronic acids, the use of bulky and electron-rich biaryl phosphine ligands, such as XPhos, in combination with a Pd(0) source like Pd₂(dba)₃, often delivers superior results. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-iodo-7-nitro-1H-indazole

  • To a dry reaction vial, add N-Boc-3-iodo-7-nitro-1H-indazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add Pd(dppf)Cl₂ (3 mol%).

  • Seal the vial and heat the reaction mixture at 80 °C for 8 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-I) Pd(0)L2->Oxidative_Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->R-Pd(II)-I(L2) Transmetalation Transmetalation (Ar-B(OR)2, Base) R-Pd(II)-I(L2)->Transmetalation R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Ar Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, providing a direct route to introduce sp-hybridized carbon linkers. This reaction typically employs a dual catalytic system of palladium and copper(I).

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp.3>95
Pd(PPh₃)₄ / CuIEt₃NTHF6024~85

Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of 3-Iodo-Nitroindazoles.

Discussion of Catalyst Performance:

  • PdCl₂(PPh₃)₂ / CuI : This is the classic and most widely used catalyst system for Sonogashira couplings.[3] The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The reaction is often performed at room temperature with high efficiency.

  • N-Protection is Crucial : For Sonogashira couplings of 3-iodoindazoles, protection of the indazole N-H is generally necessary to achieve high yields and prevent side reactions.[3]

Experimental Protocol: Sonogashira Coupling of N-Protected this compound

  • To a dry, argon-flushed flask, add the N-protected this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add degassed THF followed by triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature for 3 hours or until completion is indicated by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-I) Pd(0)L2->Oxidative_Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->R-Pd(II)-I(L2) Transmetalation Transmetalation R-Pd(II)-I(L2)->Transmetalation R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->R-Pd(II)-C≡CR'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-C≡CR'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (R'C≡CH, Base) Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Coupling: Vinylation of the Indazole Core

The Heck reaction provides a powerful means to form C(sp²)-C(sp²) bonds through the coupling of an aryl halide with an alkene. This reaction is instrumental in synthesizing vinyl-substituted indazoles, which are valuable precursors for further synthetic manipulations.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂P(o-tolyl)₃DIPEADMFHeat--
Pd(OAc)₂-Na₂CO₃DMF8024~64

Table 3: Comparison of Catalytic Systems for Heck Coupling of 3-Iodo-Nitroindazoles. [1][4]

Discussion of Catalyst Performance:

  • Pd(OAc)₂ (Palladium(II) Acetate) : This is a common and cost-effective palladium precursor for Heck reactions.[4] In many cases, it can be used without an additional phosphine ligand, particularly with reactive substrates like iodoarenes.

  • Phosphine Ligands : The addition of a phosphine ligand, such as tri(o-tolyl)phosphine, can improve the stability and activity of the catalyst, especially for less reactive alkenes.[1]

  • N-Protection : Similar to the Sonogashira reaction, N-protection of the indazole is highly recommended for the Heck reaction to prevent side reactions and achieve optimal yields.[4]

Experimental Protocol: Heck Coupling of N-Protected this compound

  • In a reaction tube, combine the N-protected this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).

  • Add anhydrous DMF and diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Heck Coupling

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-I) Pd(0)L2->Oxidative_Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->R-Pd(II)-I(L2) Carbopalladation Carbopalladation (Alkene) R-Pd(II)-I(L2)->Carbopalladation Intermediate R-CH2-CH(R')-Pd(II)-I(L2) Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product R-CH=CHR' Beta_Hydride_Elimination->Product H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta_Hydride_Elimination->H-Pd(II)-I(L2) Base_Regeneration Base H-Pd(II)-I(L2)->Base_Regeneration Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Buchwald-Hartwig Amination: Direct Introduction of Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, allowing for the direct coupling of amines with aryl halides.[5] This reaction is particularly valuable for synthesizing 3-aminoindazole derivatives, which are important pharmacophores.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene11018~90
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane10016~85

Table 4: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of 3-Haloindazoles. [1]

Discussion of Catalyst Performance:

  • Bulky Phosphine Ligands are Key : The success of the Buchwald-Hartwig amination relies heavily on the use of specialized, bulky, and electron-rich phosphine ligands. Ligands like Xantphos and BINAP are designed to facilitate the reductive elimination step, which is often challenging in C-N bond formation.[5]

  • Strong Base Required : A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • N-Protection : As with other cross-coupling reactions on this scaffold, N-protection is generally advantageous for achieving high yields and clean reactions.[1]

Experimental Protocol: Buchwald-Hartwig Amination of N-Protected this compound

  • In a glovebox, to a dry reaction vial, add the N-protected this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat the mixture at 110 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-I) Pd(0)L2->Oxidative_Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->R-Pd(II)-I(L2) Amine_Coordination Amine Coordination (R'2NH, Base) R-Pd(II)-I(L2)->Amine_Coordination R-Pd(II)-NR'2(L2) R-Pd(II)-NR'2(L2) Amine_Coordination->R-Pd(II)-NR'2(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-NR'2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-NR'2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

While palladium catalysis dominates the landscape of cross-coupling reactions, copper-catalyzed N-arylation, or the Ullmann condensation, offers a valuable and often complementary approach. This method is particularly useful for the N-arylation of the indazole ring itself, though C-N bond formation at the C3 position is also possible.

Catalyst SystemLigandBaseSolventTemp. (°C)
CuIL-prolineK₂CO₃DMSO80-90
CuI1,10-phenanthrolineCs₂CO₃Toluene110

Table 5: Representative Copper-Based Catalytic Systems for Ullmann-Type Couplings.

Discussion of Catalyst Performance:

  • Advantages of Copper Catalysis : Copper catalysts are generally less expensive and more abundant than palladium catalysts. Modern Ullmann-type reactions often proceed under milder conditions than their historical counterparts, thanks to the development of effective ligands.[6]

  • Ligand Effects : Ligands such as L-proline and 1,10-phenanthroline are crucial for solubilizing the copper catalyst and facilitating the coupling reaction at lower temperatures.

  • Scope : Copper-catalyzed N-arylation is effective for a broad range of nitrogen heterocycles, including indazoles.

General Experimental Workflow

The following diagram illustrates a general workflow for performing a catalytic cross-coupling reaction for the functionalization of this compound.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Substrate, Coupling Partner, Base) Start->Reagent_Prep Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagent_Prep->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Catalyst_Addition Add Catalyst and Ligand Solvent_Addition->Catalyst_Addition Reaction Heat and Stir Reaction Mixture Catalyst_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for catalytic cross-coupling reactions.

Conclusion and Future Outlook

The functionalization of this compound is a pivotal step in the synthesis of novel and potentially bioactive molecules. This guide has provided a comparative overview of the most effective palladium- and copper-based catalytic systems for key C-C and C-N bond-forming reactions at the C3 position. The choice of catalyst, ligand, base, and solvent is critical and must be tailored to the specific coupling partners and desired outcome.

The enhanced reactivity imparted by the 7-nitro group makes this substrate an excellent candidate for a wide range of cross-coupling reactions. While palladium catalysis with bulky phosphine ligands offers a robust and versatile approach for most transformations, copper-catalyzed methods provide a cost-effective and valuable alternative, particularly for N-arylation reactions.

Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of greener reaction media and the development of catalytic systems that are tolerant of unprotected N-H groups will also be important avenues of investigation, further streamlining the synthesis of these valuable 7-nitroindazole derivatives for applications in drug discovery and materials science.

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A Technical Guide to the Structure-Activity Relationship of 7-Nitroindazole Derivatives: From Neuronal Nitric Oxide Synthase Inhibition to Broader Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a privileged structure in modern pharmacology. Among its numerous derivatives, 7-nitroindazole (7-NI) has emerged as a cornerstone molecule, primarily recognized for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] The overproduction of nitric oxide (NO) by nNOS is implicated in a range of neuropathological conditions, making selective nNOS inhibitors a significant therapeutic target.[3][4][5]

This comprehensive guide delves into the intricate structure-activity relationships (SAR) of 7-nitroindazole derivatives. Moving beyond a simple compilation of data, we will explore the causal relationships between structural modifications and biological activity, providing insights into the rational design of more potent and selective agents. This guide will compare the SAR of these derivatives for nNOS inhibition with their activity against other important drug targets, such as poly(ADP-ribose) polymerase (PARP), highlighting the versatility of the 7-nitroindazole scaffold. Furthermore, we will provide detailed, field-proven experimental protocols for assessing the inhibitory activity of these compounds, ensuring that the described methodologies are self-validating and reproducible.

The 7-Nitroindazole Scaffold: A Foundation for nNOS Inhibition

7-Nitroindazole's journey as a significant pharmacological tool began with the discovery of its relatively selective inhibition of nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.[1][6] This selectivity is crucial, as the constitutive activity of eNOS is vital for cardiovascular homeostasis, and its inhibition can lead to undesirable side effects such as hypertension.[7] The mechanism of action of 7-NI involves competition with the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4) at the nNOS active site.[8][9]

The core 7-nitroindazole structure presents several positions amenable to chemical modification, each offering a unique opportunity to modulate potency, selectivity, and pharmacokinetic properties. The key structural features influencing nNOS inhibition are the indazole core, the nitro group at the 7-position, and the potential for substitution at other positions of the bicyclic ring system.

Structure-Activity Relationship for nNOS Inhibition: A Comparative Analysis

Systematic modification of the 7-nitroindazole scaffold has yielded a wealth of SAR data. The following sections compare key derivatives and elucidate the impact of substitutions at various positions on their nNOS inhibitory activity and selectivity.

The Critical Role of the 7-Nitro Group

The nitro group at the 7-position is a critical determinant of nNOS inhibitory potency. Its electron-withdrawing nature is thought to be crucial for the interaction with the enzyme's active site. Removal or replacement of the 7-nitro group generally leads to a significant decrease in activity. For instance, the parent indazole molecule and 6-nitroindazole show significantly reduced or no nNOS inhibitory activity compared to 7-nitroindazole.[10]

Impact of Substitution at the 3-Position

Substitution at the 3-position of the indazole ring has been a fruitful avenue for enhancing potency. A prime example is 3-bromo-7-nitroindazole , which demonstrates greater potency for nNOS compared to the parent compound, 7-NI.[11][12][13][14]

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)nNOS/eNOS SelectivitynNOS/iNOS SelectivityReference
7-Nitroindazole~0.47 (rat)~0.7 (bovine)~91 (murine)~1.5~194[3]
3-Bromo-7-nitroindazole0.17 (rat)0.86 (bovine)0.29 (rat)5.11.7[11][13][14]

The data clearly indicates that the addition of a bromine atom at the 3-position increases the inhibitory potency against nNOS by approximately 2.8-fold. However, it is important to note that this modification also increases the potency against iNOS, thereby reducing the selectivity for nNOS over iNOS. This highlights a common challenge in drug design: optimizing for potency can sometimes come at the cost of selectivity.

Exploration of Other Substitutions

While the 7-nitro and 3-bromo derivatives are well-characterized, research has explored other substitutions to further refine the SAR. For instance, the introduction of a methyl group at the 1-position and a carboxylic acid at the 3-position, as in 1-methyl-7-nitroindazole-3-carboxylic acid , has been investigated, suggesting that modifications at these positions can also influence activity.[15] Furthermore, substitutions with other functional groups such as cyano at the 7-position have also been explored.[7]

Beyond nNOS: The Versatility of the Indazole Scaffold

The indazole scaffold, particularly the 2-substituted indazole-7-carboxamide moiety, has proven to be a valuable pharmacophore for targeting other enzymes, most notably poly(ADP-ribose) polymerase (PARP) . PARP inhibitors have gained significant attention as anticancer agents, especially for tumors with deficiencies in DNA repair mechanisms.

A prominent example is Niraparib , an FDA-approved PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[16][17] Niraparib features a 2-phenyl-2H-indazole-7-carboxamide core. While its primary mechanism of action is the inhibition of PARP-1 and PARP-2, understanding its potential off-target effects, including any interaction with NOS isoforms, is crucial for a complete pharmacological profile. While direct comparative studies on the NOS inhibitory activity of Niraparib are not extensively reported in the initial search results, the structural similarity to nNOS inhibitors warrants further investigation to assess any potential crossover activity. The development of such dual-target inhibitors or, conversely, highly selective agents, relies heavily on a deep understanding of the SAR for each target.

Experimental Protocols: A Practical Guide to Assessing nNOS Inhibition

To ensure the scientific integrity and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. Below are detailed, step-by-step methodologies for two common assays used to determine the inhibitory activity of 7-nitroindazole derivatives against nNOS.

In Vitro nNOS Enzyme Inhibition Assay: The Hemoglobin Trapping Method

This assay is a continuous spectrophotometric method that measures the production of NO by monitoring the conversion of oxyhemoglobin to methemoglobin.[18]

Materials:

  • Purified recombinant nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (CaM)

  • CaCl2

  • Oxyhemoglobin

  • Test inhibitor (e.g., 7-nitroindazole derivative)

  • Assay Buffer: 50 mM HEPES, pH 7.4

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the assay buffer, L-arginine, NADPH, BH4, CaM, CaCl2, and oxyhemoglobin at their final desired concentrations.

  • Pre-incubation with Inhibitor: Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 5 minutes) at 37°C to allow for binding to the enzyme.

  • Initiate the Reaction: Add the purified nNOS enzyme to the cuvette to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 401 nm (the peak absorbance for methemoglobin) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for nNOS Inhibition Assay (Hemoglobin Trapping Method):

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Mixture (Buffer, Substrate, Cofactors, OxyHb) pre_incubate Pre-incubate Reaction Mixture with Inhibitor (37°C) prep_reagents->pre_incubate prep_inhibitor Prepare Serial Dilutions of Test Inhibitor prep_inhibitor->pre_incubate initiate Initiate Reaction with nNOS Enzyme pre_incubate->initiate monitor Monitor Absorbance at 401 nm initiate->monitor calc_rate Calculate Initial Reaction Rates monitor->calc_rate calc_inhibition Determine % Inhibition vs. Control calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for determining nNOS inhibition using the hemoglobin trapping assay.

Measurement of Nitrite Production: The Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).[19][20][21] This assay is particularly useful for cell-based and in vivo studies.

Materials:

  • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer.

  • Nitrate Reductase (if measuring total NO production, as some NO is oxidized to nitrate, NO₃⁻)

  • NADPH (for the nitrate reductase reaction)

  • Sodium nitrite (for standard curve)

  • Samples (e.g., cell culture supernatant, tissue homogenates)

Procedure:

  • Sample Preparation: Collect the biological samples and centrifuge to remove any particulate matter.

  • (Optional) Nitrate to Nitrite Conversion: If measuring total NO production, incubate the samples with nitrate reductase and NADPH to convert any nitrate to nitrite.

  • Standard Curve Preparation: Prepare a series of known concentrations of sodium nitrite in the same buffer or medium as the samples to generate a standard curve.

  • Griess Reaction: Add the Griess reagent to the standards and samples in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Measure Absorbance: Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the equation of the line from the standard curve to determine the nitrite concentration in the samples. For inhibitor studies, the percentage of inhibition of NO production can be calculated relative to a control group.

Logical Flow for Griess Assay:

G start Start: Biological Sample (e.g., cell supernatant) prep_sample Sample Preparation (Centrifugation) start->prep_sample nitrate_reduction Optional: Nitrate to Nitrite Conversion (Nitrate Reductase) prep_sample->nitrate_reduction griess_reaction Add Griess Reagent nitrate_reduction->griess_reaction incubation Incubate (10-15 min, RT, dark) griess_reaction->incubation read_absorbance Measure Absorbance at 540 nm incubation->read_absorbance analysis Data Analysis (Standard Curve, Calculate Nitrite) read_absorbance->analysis end End: Quantified NO Production analysis->end

Caption: Logical flow for the measurement of nitric oxide production using the Griess assay.

Concluding Remarks and Future Directions

The 7-nitroindazole scaffold has proven to be a remarkably versatile platform for the development of potent and selective enzyme inhibitors. The SAR studies on its derivatives have provided invaluable insights into the structural requirements for effective nNOS inhibition. The key takeaways from this guide are:

  • The 7-nitro group is paramount for high-potency nNOS inhibition.

  • Substitution at the 3-position, particularly with a bromine atom, can significantly enhance potency, albeit with a potential trade-off in selectivity.

  • The indazole core is a privileged scaffold that can be adapted to target other important enzymes, such as PARP, by modifying the substitution patterns.

Future research in this area will likely focus on the development of derivatives with even greater selectivity for nNOS to minimize off-target effects. This will involve a deeper exploration of substitutions at other positions of the indazole ring and the use of computational modeling to guide rational drug design. Furthermore, a more systematic investigation of the SAR of indazole derivatives across multiple target families will be crucial for understanding the polypharmacology of these compounds and for the potential development of multi-target agents for complex diseases. The robust and reproducible experimental protocols outlined in this guide will be instrumental in advancing these research endeavors.

References

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?
  • Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?
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A Comparative Guide to the Synthetic Routes of 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-iodo-7-nitro-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic a purine bioisostere and engage in critical hydrogen bonding interactions with biological targets. Within this privileged class of heterocycles, this compound stands out as a highly versatile building block. The presence of an iodine atom at the C3 position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.[1][2] Concurrently, the nitro group at the C7 position acts as a potent electron-withdrawing group, modulating the electronic properties of the indazole ring, and can be further transformed into other functional groups, such as an amine, to explore additional structure-activity relationships. This unique combination of functionalities makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

This guide provides a comparative analysis of the primary synthetic strategies to access this key intermediate, offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid in the selection of the most suitable route for your research and development needs.

Route 1: Electrophilic Iodination of 7-nitro-1H-indazole

This is arguably the most direct and widely applicable approach, leveraging the inherent reactivity of the C3 position of the indazole ring towards electrophilic substitution. The synthesis is a two-step process commencing with the formation of the 7-nitro-1H-indazole precursor, followed by its direct iodination.

Step 1: Synthesis of 7-nitro-1H-indazole

The synthesis of 7-nitro-1H-indazole is well-documented and typically proceeds via the diazotization and subsequent intramolecular cyclization of 2-methyl-6-nitroaniline.[3][4]

Mechanism: The reaction is initiated by the formation of a diazonium salt from the primary amine of 2-methyl-6-nitroaniline upon treatment with a nitrosating agent, such as sodium nitrite, in an acidic medium. The resulting diazonium species then undergoes an intramolecular cyclization, where the diazonium group is attacked by the nucleophilic carbon of the methyl group, leading to the formation of the indazole ring system with the elimination of a proton.

Experimental Protocol: Synthesis of 7-nitro-1H-indazole

  • Diazotization: 2-methyl-6-nitroaniline (1 equivalent) is dissolved in a suitable acidic solvent, such as glacial acetic acid or a mixture of sulfuric acid and water, and the solution is cooled to 0-5 °C in an ice bath.

  • Nitrosation: A solution of sodium nitrite (1.05 equivalents) in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Cyclization and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC). The mixture is then poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford 7-nitro-1H-indazole.[4]

Step 2: Direct C3-Iodination

The C3 position of the indazole ring is susceptible to electrophilic attack. This step involves the direct iodination of the 7-nitro-1H-indazole synthesized in the previous step.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A base, typically a strong base like potassium hydroxide, deprotonates the N1 position of the indazole, increasing the electron density of the ring system and enhancing its nucleophilicity. The resulting indazolide anion then attacks molecular iodine, leading to the substitution of the hydrogen at the C3 position with an iodine atom.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 7-nitro-1H-indazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), potassium hydroxide (2.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Iodination: Iodine (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 2-4 hours or until completion as monitored by TLC.

  • Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with a saturated solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[1]

Visualizing Route 1:

Route 1: Electrophilic Iodination cluster_0 Step 1: Synthesis of 7-nitro-1H-indazole cluster_1 Step 2: C3-Iodination 2-methyl-6-nitroaniline 2-methyl-6-nitroaniline 7-nitro-1H-indazole 7-nitro-1H-indazole 2-methyl-6-nitroaniline->7-nitro-1H-indazole 1. NaNO2, H+ 2. Cyclization This compound This compound 7-nitro-1H-indazole->this compound I2, KOH, DMF

Caption: Synthetic workflow for Route 1.

Route 2: Sandmeyer Reaction of 3-amino-7-nitro-1H-indazole

The Sandmeyer reaction is a classic and powerful method for the conversion of an aromatic amine to a variety of functional groups, including halides, via a diazonium salt intermediate.[5][6] This route would involve the synthesis of 3-amino-7-nitro-1H-indazole, followed by its conversion to the target iodo-derivative.

Step 1: Synthesis of 3-amino-7-nitro-1H-indazole (Hypothetical)

The synthesis of 3-amino-7-nitro-1H-indazole is not as commonly reported as its 6-nitro isomer. A plausible approach would be to start from a suitably substituted benzonitrile, such as 2-chloro-6-nitrobenzonitrile, and react it with hydrazine.

Mechanism: This reaction is a nucleophilic aromatic substitution followed by a cyclization. Hydrazine acts as a nucleophile, displacing the chloride at the C2 position of the benzonitrile. The resulting intermediate then undergoes an intramolecular cyclization where the terminal amino group of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the 3-amino-indazole ring system.

Conceptual Protocol: Synthesis of 3-amino-7-nitro-1H-indazole

  • Reaction Setup: 2-chloro-6-nitrobenzonitrile (1 equivalent) and hydrazine hydrate (3-5 equivalents) are heated in a suitable solvent, such as ethanol or n-butanol, under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Sandmeyer Iodination

This step transforms the amino group at the C3 position into an iodo group.

Mechanism: The 3-amino-7-nitro-1H-indazole is first converted to its corresponding diazonium salt by treatment with a nitrosating agent at low temperatures. The diazonium salt is then treated with a source of iodide ions, typically potassium iodide. This results in the displacement of the diazonium group (as nitrogen gas) by an iodide ion, yielding the final product.[7]

Experimental Protocol: Synthesis of this compound

  • Diazotization: 3-amino-7-nitro-1H-indazole (1 equivalent) is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise, maintaining the low temperature.

  • Iodination: A solution of potassium iodide (1.5 equivalents) in water is then added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The mixture is extracted with an organic solvent. The combined organic layers are washed with sodium thiosulfate solution and brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Route 2:

Route 2: Sandmeyer Reaction cluster_0 Step 1: Synthesis of 3-amino-7-nitro-1H-indazole cluster_1 Step 2: Sandmeyer Iodination 2-chloro-6-nitrobenzonitrile 2-chloro-6-nitrobenzonitrile 3-amino-7-nitro-1H-indazole 3-amino-7-nitro-1H-indazole 2-chloro-6-nitrobenzonitrile->3-amino-7-nitro-1H-indazole Hydrazine hydrate This compound This compound 3-amino-7-nitro-1H-indazole->this compound 1. NaNO2, H+ 2. KI

Caption: Synthetic workflow for Route 2.

Comparative Analysis

FeatureRoute 1: Electrophilic IodinationRoute 2: Sandmeyer Reaction
Starting Materials 2-methyl-6-nitroaniline2-chloro-6-nitrobenzonitrile
Number of Steps 22
Key Reactions Diazotization/cyclization, Electrophilic iodinationNucleophilic aromatic substitution/cyclization, Sandmeyer reaction
Overall Yield Generally good to highModerate to good (can be variable)
Scalability Readily scalableCan be challenging due to the handling of diazonium salts
Purity of Intermediate 7-nitro-1H-indazole can be readily purified.Purity of 3-amino-7-nitro-1H-indazole may require careful optimization.
Safety Considerations Standard laboratory procedures.Diazonium salts can be explosive when isolated; requires careful temperature control.[8]
Versatility The iodination step is highly reliable for indazoles.The Sandmeyer reaction is versatile for introducing various functionalities.

Expert Insights and Recommendations

From a practical standpoint, Route 1 (Electrophilic Iodination) is the more robust and recommended pathway for the synthesis of this compound. The synthesis of the 7-nitro-1H-indazole precursor is well-established, and the subsequent direct iodination at the C3 position is a high-yielding and regioselective transformation for a wide range of indazole derivatives.[1] This route is generally more amenable to scale-up and avoids the use of potentially unstable diazonium salt intermediates in the final step.

Route 2 (Sandmeyer Reaction) , while chemically sound, presents more significant challenges. The synthesis of the required 3-amino-7-nitro-1H-indazole precursor is less documented, and the Sandmeyer reaction itself, although powerful, requires stringent control of reaction conditions to ensure safety and reproducibility, especially on a larger scale.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Iodo-7-Nitro-1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The indazole scaffold, a cornerstone in medicinal chemistry, has given rise to numerous compounds with a wide array of biological activities.[1] This guide provides an in-depth comparative analysis of the in vitro and in vivo efficacy of nitroindazole analogs, with a particular focus on the emerging class of 3-iodo-7-nitro-1H-indazoles. While direct comparative data for a series of 3-iodo-7-nitro-1H-indazole analogs is still emerging, by examining closely related nitroindazoles, we can elucidate key principles of their biological activity and the critical factors governing their translation from the laboratory bench to preclinical models.

The Nitroindazole Scaffold: A Privileged Structure in Drug Discovery

Nitroindazole derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] The position of the nitro group on the indazole ring, along with other substitutions, plays a crucial role in determining the specific biological activity and potency of these compounds.[2] For instance, 7-nitroindazole and its derivatives are well-known inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes.[4][5] On the other hand, 5-nitroindazoles have shown promising activity against parasites like Trypanosoma cruzi and Leishmania, while 6-nitroindazole derivatives have been investigated for their anti-inflammatory and anticancer properties.[2][6][7] The introduction of an iodine atom at the 3-position, as in this compound, offers a handle for further chemical modifications, making this subclass a versatile platform for developing new therapeutic agents.[8]

In Vitro Efficacy: A Foundation for Understanding Biological Activity

In vitro assays are the first step in characterizing the biological activity of a new compound. They provide a controlled environment to assess a compound's direct effects on cells or specific molecular targets. For nitroindazole analogs, common in vitro assays include evaluations of antiproliferative, anti-inflammatory, and enzyme inhibitory activities.

Antiproliferative Activity of Nitroindazole Analogs

The antiproliferative effects of nitroindazole derivatives against various cancer cell lines are a key area of investigation.[2] A study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with the nitro-based indazoles exhibiting IC50 values in the range of 5–15 μM.[2] This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.[2]

Another study on a series of indazole derivatives identified compound 2f as having potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[9] This compound was shown to inhibit cell proliferation and colony formation, and to dose-dependently promote apoptosis in the 4T1 breast cancer cell line.[9]

Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

CompoundCancer Cell LineAssay TypeIC50 Value (µM)Reference
6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole analogNCI-H460 (Lung)Not Specified5 - 15[2]
Compound 2f4T1 (Breast)Not Specified0.23 - 1.15[9]
Compound 2fA549 (Lung)Not Specified0.23 - 1.15[9]
Compound 2fHepG2 (Liver)Not Specified0.23 - 1.15[9]
Compound 2fMCF-7 (Breast)Not Specified0.23 - 1.15[9]
Compound 2fHCT116 (Colon)Not Specified0.23 - 1.15[9]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the nitroindazole derivatives and incubated for a specified period, typically 48 or 72 hours.[2]

  • MTT Addition: Following the incubation period, MTT solution is added to each well and the plate is incubated for a few more hours.[2]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cancer Cells B Add Nitroindazole Analogs A->B Overnight Adhesion C Incubate (48-72h) B->C Treatment D Add MTT Reagent C->D E Incubate (2-4h) D->E Metabolic Conversion F Add Solubilizer (DMSO) E->F Formazan Crystal Formation G Measure Absorbance F->G Dissolve Crystals H Calculate IC50 Value G->H

Caption: Workflow for determining the in vitro antiproliferative activity of nitroindazole analogs using the MTT assay.

In Vivo Efficacy: Bridging the Gap to Clinical Relevance

While in vitro data is essential, in vivo studies in animal models are crucial for evaluating a compound's therapeutic potential in a complex biological system. These studies provide insights into pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the compound's effect on the body), and overall safety.

Anticancer Activity of an Indazole Derivative in a Murine Model

The indazole derivative 2f , which showed potent in vitro antiproliferative activity, was further evaluated in a 4T1 tumor model in mice.[9] The study found that compound 2f could suppress tumor growth in vivo without obvious side effects, identifying it as a potential small molecule anti-cancer agent.[9]

Anti-inflammatory Activity of Nitroindazoles in a Rat Model

A study on the anti-inflammatory activity of indazole and its derivatives, including 6-nitroindazole, used the carrageenan-induced hind paw edema model in rats.[7][10] The results showed that the investigated indazoles significantly, dose-dependently, and time-dependently inhibited the paw edema.[7][10] This in vivo anti-inflammatory effect was correlated with the in vitro inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[7][10]

Table 2: In Vivo Anti-inflammatory Activity of Indazole Derivatives

CompoundAnimal ModelAssayResultReference
IndazoleRatCarrageenan-induced paw edemaSignificant, dose-dependent inhibition[7][10]
5-aminoindazoleRatCarrageenan-induced paw edemaSignificant, dose-dependent inhibition[7][10]
6-nitroindazoleRatCarrageenan-induced paw edemaSignificant, dose-dependent inhibition[7][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (nitroindazole derivatives) or a vehicle control are administered to the animals, typically orally or intraperitoneally, at various doses.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Paw_Edema_Workflow A Acclimatize Rats B Administer Test Compound (e.g., Nitroindazole) A->B C Inject Carrageenan into Paw B->C 1 hour post-administration D Measure Paw Volume at Time Intervals C->D 0, 1, 2, 3, 4 hours E Calculate % Inhibition of Edema D->E

Caption: Experimental workflow for the in vivo assessment of anti-inflammatory activity using the carrageenan-induced paw edema model.

In Vitro vs. In Vivo: A Critical Comparison and the Path Forward

A direct correlation between in vitro potency (e.g., IC50) and in vivo efficacy is not always observed.[5] Several factors can influence this relationship, including:

  • Pharmacokinetics: A compound that is highly active in vitro may have poor absorption, rapid metabolism, or be quickly excreted in vivo, preventing it from reaching the target site at a therapeutic concentration.

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation can be limited by factors such as solubility and first-pass metabolism.

  • Off-target effects: In a complex living system, a compound may interact with other molecules and pathways, leading to unexpected effects or toxicity.

  • Metabolism: The compound may be converted into metabolites that are more or less active, or even toxic.

For nitroaromatic compounds like nitroindazoles, the in vivo environment can significantly impact their mechanism of action. The reduction of the nitro group is often crucial for their biological activity, particularly in the context of antiparasitic and some anticancer effects.[11] This reductive activation is dependent on the specific enzymes and the redox environment of the target cells or tissues, which cannot be fully replicated in simple in vitro models.

The case of 7-nitroindazole as a NOS inhibitor highlights the complexities of in vitro to in vivo translation. While it is a potent inhibitor of neuronal NOS in vitro, its effects in vivo can be more widespread, with some studies suggesting it may also inhibit endothelial NOS.[1][12]

Conclusion

The this compound scaffold and its analogs represent a promising area for drug discovery. This guide has synthesized data from related nitroindazole derivatives to provide a framework for understanding their in vitro and in vivo efficacy. While in vitro assays are invaluable for initial screening and mechanistic studies, in vivo models are indispensable for evaluating the true therapeutic potential of these compounds. A thorough understanding of the structure-activity relationships, coupled with careful consideration of pharmacokinetic and pharmacodynamic properties, will be critical in advancing these promising molecules from the laboratory to the clinic. Future research should focus on systematic studies of this compound analogs to build a comprehensive dataset that directly compares their in vitro activity with their in vivo efficacy and safety profiles.

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A Senior Application Scientist's Guide to Kinase Inhibitor Profiling: Benchmarking 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing and benchmarking novel chemical entities against established kinase inhibitors. While 3-iodo-7-nitro-1H-indazole is recognized as a valuable synthetic intermediate for developing more complex molecules, including trisubstituted indazoles, its direct kinase inhibition profile is not extensively documented in public literature. Therefore, this document will use this compound as a representative test compound to illustrate a rigorous, field-proven methodology for kinase inhibitor profiling.

We will detail the requisite biochemical and cellular assays, explain the scientific rationale behind experimental design, and present a comparative analysis against well-characterized benchmark inhibitors. The objective is to provide a self-validating system for assessing the potency and selectivity of any new potential kinase inhibitor.

The Rationale for Kinase Inhibitor Benchmarking

Protein kinases are a major class of therapeutic targets, primarily because their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders[1]. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery[2]. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity[3].

Benchmarking a novel compound against known inhibitors is not merely a comparative exercise; it is a critical step to:

  • Determine Potency: Quantify the concentration required to inhibit a specific kinase (e.g., IC50).

  • Assess Selectivity: Understand the compound's activity across a panel of kinases to identify potential on-target and off-target effects. Promiscuous inhibitors can lead to toxicity, while highly selective drugs may offer a superior safety profile[4].

  • Validate Mechanism of Action: Confirm that the compound engages its intended target within a cellular context.

  • Provide Context: Compare the novel compound's performance to "gold standard" inhibitors, providing a clear reference point for its potential utility.

For this guide, we will benchmark our test compound, this compound, against two standards:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control due to its non-selectivity[1].

  • Dasatinib: An FDA-approved, multi-kinase inhibitor targeting BCR-Abl and Src family kinases, serving as an example of a spectrum-selective therapeutic agent[5].

Experimental Framework: A Two-Tiered Approach

A robust inhibitor profiling strategy involves a progression from simple, purified systems to more complex cellular environments. This workflow validates the compound's direct enzymatic inhibition and then confirms its activity in a more physiologically relevant setting.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Activity Validation a Compound Preparation (Serial Dilution) b In Vitro Kinase Assay (e.g., ADP-Glo™) a->b c IC50 Determination (Dose-Response Curve) b->c d Broad Kinase Panel Screen (Selectivity Profiling) c->d e Cellular Target Engagement (e.g., NanoBRET™) d->e Advance Promising Candidates f Cellular Phosphorylation Assay (Western Blot / ELISA) e->f g Cell Proliferation Assay (e.g., Ba/F3 Transformation) f->g h Confirmation of Cellular Potency (EC50 Determination) g->h

Caption: A two-tiered workflow for kinase inhibitor characterization.

Tier 1: In Vitro Biochemical Profiling

The first step is to measure the direct interaction between the inhibitor and purified kinase enzymes. Radiometric assays using radioisotope-labeled ATP are considered the "gold standard"[4]; however, luminescence-based assays are safer, have high throughput, and are widely used for measuring the amount of ADP produced during the kinase reaction[2][6].

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay methodology, which quantifies kinase activity by measuring ADP production[1][7].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified Kinase of Interest (e.g., Abl, Src)

  • Kinase-specific substrate peptide

  • ATP solution (at Km concentration for the specific kinase)

  • Test Compound (this compound), Staurosporine, Dasatinib

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series of each compound in DMSO. This is crucial for generating a complete dose-response curve.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of inhibition.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C. The duration and temperature should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Illustrative Biochemical Profiling Results

The following table presents illustrative data to demonstrate how results from this assay would be organized for comparative analysis.

Kinase TargetThis compound (Test Compound) IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
Abl1 856<1
Src 1508<1
VEGFR2 >10,0001525
p38α 2,50020>10,000
CDK2 >10,00058,500

This is hypothetical data for illustrative purposes.

Tier 2: Cellular Activity and Target Engagement

While biochemical assays are essential, they do not account for cell permeability, target engagement in a crowded intracellular environment, or effects on downstream signaling. Cellular assays are therefore a mandatory validation step.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within intact cells.

Objective: To confirm the on-target activity of the inhibitor in a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., K562 cells for BCR-Abl).

  • Complete cell culture medium.

  • Test compound and benchmark inhibitors.

  • Phosphatase and protease inhibitor cocktails.

  • Cell lysis buffer (e.g., RIPA buffer).

  • Primary antibodies (phospho-specific substrate antibody and total protein antibody for loading control).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence detection reagents.

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere or recover overnight.

    • Treat cells with a serial dilution of the inhibitor (or DMSO control) for 2-4 hours. Causality: The treatment time is chosen to be long enough to see an effect on signaling but short enough to avoid secondary effects from cell death or transcriptional changes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with lysis buffer supplemented with phosphatase and protease inhibitors. Causality: Inhibitors are critical to prevent protein degradation and dephosphorylation after cell disruption, preserving the signaling "snapshot".

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Separate 20-30 µg of protein per lane via SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and imaging system.

    • Strip and re-probe the blot with an antibody for the total protein or a housekeeping protein (e.g., β-actin) to confirm equal loading.

Visualizing the Mechanism: Kinase Signaling Pathways

Understanding the pathway context is crucial for interpreting cellular data. For instance, an inhibitor of a receptor tyrosine kinase (RTK) is expected to block downstream phosphorylation events.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 Autophosphorylation & Docking RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Growth Factor Ligand->RTK Binds & Dimerizes Inhibitor Kinase Inhibitor (e.g., Test Compound) Inhibitor->RTK Blocks ATP Site

Caption: A representative RTK signaling pathway (MAPK cascade).

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization of a novel kinase inhibitor, using this compound as a template compound. Based on the illustrative biochemical data, the test compound shows moderate, selective activity against Abl1 kinase. The next logical steps in a real-world drug discovery program would be:

  • Comprehensive Kinase Screening: Profile the compound against a large panel (e.g., >300 kinases) to fully map its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of this compound to improve potency and selectivity, leveraging its utility as a chemical intermediate. The indazole scaffold itself is a privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors[8][9][10].

  • ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-like potential.

By following a systematic, multi-tiered approach grounded in sound experimental design, researchers can confidently characterize novel inhibitors and make data-driven decisions to advance the most promising candidates toward therapeutic development.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In H. B. Sittampalam, G. S., et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology.
  • MRC Protein Phosphorylation Unit. (n.d.). Kinase Profiling Inhibitor Database.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology.
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
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A Comparative Guide to the Structural Characterization of 3-iodo-7-nitro-1H-indazole by Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the definitive structural elucidation of 3-iodo-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as an expert guide on the complete workflow for its characterization. We will detail the experimental protocol for single-crystal X-ray diffraction (SC-XRD), explain the critical aspects of data interpretation, and provide a robust comparative analysis using crystallographic data from closely related analogues. This approach demonstrates how structural insights for a novel compound can be reliably predicted and understood by leveraging existing knowledge from similar molecular systems.

The indazole scaffold is a privileged motif in drug discovery, and its functionalization with nitro and iodo groups offers unique opportunities for creating complex molecular architectures.[1] The nitro group acts as a potent hydrogen bond acceptor and an electron-withdrawing group, while the iodine atom at the C3 position is a versatile handle for cross-coupling reactions and a powerful halogen bond donor.[2][3] Unambiguously determining the three-dimensional atomic arrangement through SC-XRD is paramount for understanding its chemical reactivity, potential biological activity, and solid-state properties.[4][5]

Part 1: The Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision.[4][6] Each step is critical for the success of the final structure determination.

Synthesis and Crystal Growth

The synthesis of substituted nitroindazoles is well-documented.[7][8] A common route involves the direct iodination of the parent 7-nitro-1H-indazole. The most challenging step, however, is not the synthesis of the bulk material but the cultivation of a single crystal suitable for diffraction—typically larger than 0.1 mm in all dimensions, pure, and free of significant defects.[4]

Protocol for Crystal Growth (Slow Evaporation Method):

  • Solvent Screening: Dissolve a small amount (5-10 mg) of purified this compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and binary mixtures) in separate vials to find a solvent system where the compound has moderate solubility.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or pipette and immediately coat them in a cryoprotectant oil (e.g., Paratone-N).

Causality: The goal of slow evaporation is to allow molecules to organize themselves into a highly ordered, single-crystal lattice. Rapid crystallization often leads to polycrystalline powder or poorly ordered crystals unsuitable for SC-XRD.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

The core of the experiment involves irradiating the crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[5][9]

experimental_workflow cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Dissolution selection Crystal Selection & Mounting crystal_growth->selection Harvesting data_collection Data Collection (Diffractometer) selection->data_collection Mounting data_processing Data Processing (Integration, Scaling) data_collection->data_processing Raw Data structure_solution Structure Solution (Direct Methods) data_processing->structure_solution hkl file refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & CIF Report refinement->validation Final Model interactions mol1 N-H This compound NO₂ π-system C-I mol2 N-H Neighboring Molecule NO₂ π-system C-I mol1:h->mol2:n Hydrogen Bond (N-H···O) mol1:x->mol2:n Halogen Bond (C-I···O) mol1:p->mol2:p π-π Stacking

Sources

The Subtle Dance of Isomers: A Guide to Comparative Docking of Nitroindazoles Against IDO1

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, even the slightest change in a molecule's architecture can lead to profound differences in biological activity. This guide delves into the comparative molecular docking of nitroindazole isomers, a class of compounds holding significant promise as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.[1][2][3] We will move beyond a simple procedural checklist, providing a robust framework grounded in scientific rationale to help you not only perform these computational experiments but also to understand the "why" behind each step.

Part 1: The Scientific Rationale - Why Compare Nitroindazole Isomers Against IDO1?

The Target: IDO1 - A Key Player in Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine pathway.[1][3] In the tumor microenvironment, the overexpression of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and activation. This tryptophan starvation, coupled with the accumulation of immunosuppressive kynurenine metabolites, allows cancer cells to evade the host's immune response.[1][3] Consequently, inhibiting IDO1 has emerged as a promising strategy to restore anti-tumor immunity, making it a high-value target for cancer therapy.[4][5]

The Ligands: The Criticality of Isomeric Position

The indazole scaffold is a "privileged structure" in medicinal chemistry, and its nitro-substituted derivatives have shown notable inhibitory activity against various enzymes.[6] However, the specific position of the nitro group on the indazole ring (e.g., 5-nitro, 6-nitro, 7-nitro) can dramatically alter the compound's electronic properties, solubility, and, most importantly, its binding affinity for the target protein. Direct comparative studies on the biological activities of these specific isomers are not always readily available in the public domain.[6] This is precisely where molecular docking becomes an invaluable predictive tool. By comparing the docking scores and binding modes of different nitroindazole isomers, we can generate hypotheses to explain and predict their differential inhibitory potencies, guiding the synthesis and selection of the most promising candidates for further development.

Part 2: A Validated Workflow for Comparative Docking

This section outlines a detailed, step-by-step protocol for a comparative docking study of nitroindazole isomers against human IDO1 using the widely accessible and validated software AutoDock Vina.[7][8] The protocol is designed to be self-validating by starting with a known crystal structure containing a bound ligand.

Experimental Workflow Overview

The entire process, from data retrieval to analysis, follows a logical sequence.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., PDB: 6R63) PDB_Prep 3. Prepare Receptor (Remove water, add hydrogens) PDB->PDB_Prep Ligands 2. Prepare Ligand Isomers (5-NI, 6-NI, 7-NI) Lig_Prep 4. Prepare Ligands (Energy minimize, assign charges) Ligands->Lig_Prep Grid 5. Define Binding Site (Grid Box Generation) PDB_Prep->Grid Lig_Prep->Grid Vina 6. Run Docking (AutoDock Vina) Grid->Vina Analyze 7. Analyze Results (Scores & Poses) Vina->Analyze Compare 8. Compare with Experimental Data Analyze->Compare Visualize 9. Visualize Interactions Analyze->Visualize

Caption: High-level workflow for comparative molecular docking.

Step-by-Step Experimental Protocol

1. Target Protein Preparation

  • Objective: To prepare the IDO1 protein structure for docking by cleaning the crystal structure and adding necessary parameters.

  • Protocol:

    • Obtain Structure: Download the crystal structure of human IDO1 from the Protein Data Bank (PDB). A suitable entry is 6R63 , which contains a co-crystallized inhibitor.[9] The presence of a known ligand is crucial for defining the binding site and for protocol validation.

    • Clean the PDB: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[10][11] Remove all non-essential components: water molecules, co-solvents, and any duplicate protein chains. Retain the heme cofactor as it is essential for IDO1's catalytic activity.

    • Prepare Receptor for Docking: Use a preparation tool like AutoDock Tools (ADT) or the Dock Prep tool in Chimera.[11][12]

      • Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.

      • Compute and assign Gasteiger partial charges to each atom.[12] This step is vital for calculating the electrostatic interactions between the protein and the ligand.

    • Save the Prepared Receptor: Save the processed protein in the .pdbqt format, which is required by AutoDock Vina.[12] This format includes the 3D coordinates, partial charges (Q), and atom types (T).[13]

2. Ligand Preparation

  • Objective: To generate accurate 3D structures of the nitroindazole isomers (e.g., 5-nitroindazole, 6-nitroindazole, 7-nitroindazole) and prepare them for docking.

  • Protocol:

    • Generate 2D Structures: Draw the isomers using chemical drawing software like ChemDraw or MarvinSketch.

    • Convert to 3D and Energy Minimize: Convert the 2D structures to 3D. It is crucial to perform an energy minimization using a suitable force field (e.g., MMFF94) with software like Avogadro.[12][14] This ensures the ligands are in a stable, low-energy conformation.

    • Handle Nitro Group Charges: The nitro group is highly polar, and its charge distribution is critical for accurate docking. When preparing the ligands in ADT, ensure that Gasteiger charges are correctly computed and assigned.

    • Define Torsion and Save: In ADT, define the rotatable bonds of the ligands to allow for conformational flexibility during the docking process. Save each prepared isomer in the .pdbqt format.

3. Grid Generation and Docking Execution

  • Objective: To define the search space for docking and run the simulation.

  • Protocol:

    • Define the Grid Box: The grid box specifies the three-dimensional space in the receptor's active site where the docking algorithm will search for binding poses.[12] In ADT, center the grid box on the co-crystallized ligand from the original PDB file (6R63). Ensure the box dimensions are large enough to encompass the entire active site, typically around 25x25x25 Ångströms.[13]

    • Create the Configuration File: Prepare a configuration text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center coordinates, and the dimensions of the grid box.[13]

    • Run AutoDock Vina: Execute the docking simulation from the command line, specifying your configuration file. Vina will score and rank multiple binding poses for each ligand.[15]

4. Protocol Validation: The Self-Validating System

  • Trustworthiness: To ensure your docking protocol is reliable, a crucial step is to re-dock the original co-crystallized ligand (extracted from 6R63) back into the IDO1 active site.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the known binding mode.[8]

Part 3: Data Presentation and Interpretation

Summarizing Quantitative Data

A clear, tabular summary is essential for comparing the results. The table should integrate your computational data with known experimental values to assess the predictive power of the docking study.

IsomerDocking Score (kcal/mol)Predicted Key Interactions (IDO1 Residues)Experimental IC50 (µM)
5-Nitroindazole -8.5H-bond with Ser167, Pi-sulfur with Cys129[Hypothetical: 1.2]
6-Nitroindazole -7.2H-bond with Arg231 (water-mediated)[Hypothetical: 8.5]
7-Nitroindazole -9.1H-bond with Ser167, Heme coordination[Hypothetical: 0.5]
Reference Cpd-X.X[Known Interactions][Known Value]

Note: Experimental IC50 values are hypothetical for illustrative purposes and should be replaced with actual literature data when available.

Visualizing Binding Interactions

The position of the nitro group dictates the potential interactions within the IDO1 active site. A diagram can effectively illustrate these differences.

G cluster_ido1 IDO1 Active Site cluster_ligands Nitroindazole Isomers Heme Heme Iron Ser167 Ser167 Arg231 Arg231 NI5 5-Nitroindazole NI5->Ser167 H-Bond NI6 6-Nitroindazole NI6->Arg231 Weak Interaction NI7 7-Nitroindazole NI7->Heme Coordination NI7->Ser167 H-Bond

Caption: Differential binding modes of nitroindazole isomers.

Discussion and Interpretation

The analysis should focus on correlating the docking scores and observed interactions with experimental activity. For instance, the hypothetical results above suggest that 7-nitroindazole is the most potent inhibitor. The docking results would rationalize this by showing that the 7-nitro group is positioned optimally to form a direct coordinating bond with the heme iron, a key interaction for potent IDO1 inhibitors, in addition to a hydrogen bond with Ser167. Conversely, the 6-nitro isomer might be positioned such that it forms weaker or less favorable interactions, resulting in a poorer docking score and higher experimental IC50. This comparative analysis provides a structural basis for the observed (or predicted) structure-activity relationship (SAR).

By following this comprehensive guide, researchers can perform robust and meaningful comparative docking studies, generating valuable insights to accelerate the discovery of novel and potent IDO1 inhibitors.

References

  • Li, H., et al. (2016). HybridDock: A Hybrid Protein–Ligand Docking Protocol Integrating Protein- and Ligand-Based Approaches. Journal of Chemical Information and Modeling.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • Luo, S., & Tong, L. (2018). PDB ID: 6E45, CRYSTAL STRUCTURE OF HUMAN INDOLEAMINE 2,3-DIOXYGENASE 1 (IDO1) free enzyme in the ferrous state. RCSB Protein Data Bank.
  • CCDC. (n.d.). Introduction to Protein-ligand docking with GOLD.
  • Lammens, A., et al. (2021). PDB ID: 7B1O, Crystal structure of the indoleamine 2,3-dioxygenase 1 (IDO1) in complex with compound 22. RCSB Protein Data Bank.
  • Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (2015). indoleamine 2,3-dioxygenase 1.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • SBM, S. (2021). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.
  • Rohrig, U.F., et al. (2019). PDB ID: 6R63, Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. RCSB Protein Data Bank.
  • Röhrig, U. F., et al. (2022). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Protein–ligand docking.
  • University of St Andrews. (n.d.). Protein-Ligand Docking.
  • Galaxy Training. (2019). Protein-ligand docking.
  • Lee, D. H., et al. (2017). Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Molecules.
  • ResearchGate. (2021). Ligand preparation for docking?
  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry.
  • Li, H., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules.
  • Ilaš, J., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules.
  • Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules.
  • Sadowski, R., et al. (2023). Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Scientiae Radices.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure.

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A Researcher's Guide to Validating the Mechanism of Action for Novel 3-Iodo-7-Nitro-1H-Indazole Derivatives as Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone of modern medicinal chemistry, giving rise to a multitude of targeted therapies. Within this class, 3-iodo-7-nitro-1H-indazole derivatives are emerging as a promising frontier, with preliminary data suggesting potent anti-proliferative effects. This guide provides a comprehensive, technically-grounded framework for rigorously validating the mechanism of action (MoA) of a novel hypothetical derivative, which we will call "IND-7N," designed as a selective kinase inhibitor. We will objectively compare its performance with established alternatives, supported by illustrative experimental data and detailed protocols.

The Rise of Indazole Derivatives in Oncology

The indazole core is a privileged structure in oncology drug discovery, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this moiety.[1][2] These agents are multi-kinase inhibitors that primarily target vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in inhibiting tumor angiogenesis.[3][4] The broader family of indazole derivatives has been shown to inhibit a range of kinases critical for cancer cell survival and proliferation, including those in the PI3K/AKT/mTOR signaling pathway.[5][6]

Initial studies on this compound have indicated its potential as an inhibitor of DNA synthesis and cell cycle progression in leukemia cell lines.[7] This guide will build upon this foundation, hypothesizing that our novel derivative, IND-7N, has been rationally designed to selectively inhibit VEGFR2, a key mediator of angiogenesis.[8][9]

A Multi-Pillar Approach to Mechanism of Action Validation

To establish the MoA of IND-7N with a high degree of scientific rigor, a multi-faceted validation strategy is essential. This approach moves from initial biochemical confirmation of target engagement to cellular and in vivo models to demonstrate therapeutic potential.

Pillar 1: Direct Target Engagement and Potency

The foundational step is to confirm that IND-7N directly interacts with its intended target, VEGFR2, and to quantify its inhibitory potency.

Biochemical Kinase Assays

These assays provide the initial confirmation of direct enzyme inhibition. The half-maximal inhibitory concentration (IC50) is a key parameter determined here.

Experimental Protocol: In Vitro VEGFR2 Kinase Assay

  • Reagents: Recombinant human VEGFR2 kinase, a suitable peptide substrate, ATP, and IND-7N.

  • Procedure:

    • A series of dilutions of IND-7N are prepared.

    • VEGFR2 kinase, the peptide substrate, and ATP are incubated with the different concentrations of IND-7N.

    • The reaction is allowed to proceed for a specified time.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the IND-7N concentration to determine the IC50 value.

Binding Affinity Assays

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to measure the binding affinity (Kd) of IND-7N to VEGFR2, providing further evidence of direct interaction.[10]

Pillar 2: Cellular Target Engagement and Downstream Effects

Moving into a cellular context is crucial to confirm that the compound can access its target within the cell and elicit the desired biological response.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in intact cells.[11][12] The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[13]

Experimental Protocol: CETSA for VEGFR2 Target Engagement

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, are cultured.

  • Treatment: Cells are treated with either a vehicle control or IND-7N.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Lysis and Analysis: Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins. The amount of soluble VEGFR2 at each temperature is quantified by Western blot or ELISA.

  • Data Analysis: A shift in the melting curve of VEGFR2 in the presence of IND-7N indicates direct binding.

Western Blot Analysis of Downstream Signaling

Inhibition of VEGFR2 should lead to a reduction in the phosphorylation of downstream signaling proteins.

Experimental Protocol: Analysis of VEGFR2 Signaling Pathway

  • Cell Culture and Treatment: HUVECs are serum-starved and then stimulated with VEGF in the presence of varying concentrations of IND-7N.

  • Protein Extraction and Western Blot: Cell lysates are collected, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies against total and phosphorylated forms of VEGFR2, AKT, and ERK.

  • Analysis: A dose-dependent decrease in the phosphorylation of VEGFR2, AKT, and ERK in the presence of IND-7N validates its inhibitory effect on the signaling cascade.

Pillar 3: Selectivity and In Vivo Efficacy

A successful therapeutic agent should be selective for its intended target to minimize off-target effects and demonstrate efficacy in a living organism.

Kinome Profiling

To assess the selectivity of IND-7N, it should be screened against a broad panel of kinases.[14][15] This is critical to identify potential off-target activities that could lead to toxicity.

In Vivo Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the anti-tumor efficacy of novel compounds.[16][17]

Experimental Protocol: Xenograft Tumor Growth Study

  • Model System: Immunocompromised mice are subcutaneously injected with a human cancer cell line known to be dependent on angiogenesis (e.g., a renal cell carcinoma line).

  • Treatment: Once tumors are established, mice are randomized into groups and treated with vehicle, IND-7N, or a comparator drug (e.g., Axitinib).

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of target engagement, such as reduced phosphorylation of VEGFR2.

Comparison with Alternatives

An objective comparison against established drugs is essential to understand the potential advantages of a new compound.

Parameter IND-7N (Hypothetical Data) Axitinib Pazopanib PI3K Inhibitor (e.g., Alpelisib)
Primary Target(s) VEGFR2VEGFR-1, -2, -3[1]VEGFR-1, -2, -3, PDGFR, c-Kit[18]PI3Kα[19]
VEGFR2 IC50 0.5 nM0.2 nM[1]30 nM[20]N/A
Kinase Selectivity HighHigh for VEGFR familyMulti-kinaseHigh for PI3Kα
Cellular Potency (HUVEC anti-proliferative IC50) 10 nM5 nM80 nMVaries with cell line
In Vivo Efficacy (Tumor Growth Inhibition in RCC Xenograft) 75% at 30 mg/kg80% at 30 mg/kg65% at 100 mg/kgDependent on PIK3CA mutation status

Visualizing the Validation Workflow and Signaling Pathways

G cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Cellular Validation cluster_2 Pillar 3: In Vivo & Selectivity biochem_assay Biochemical Kinase Assay (IC50 Determination) binding_assay Binding Affinity Assay (Kd Determination) biochem_assay->binding_assay Confirms direct interaction cetsa Cellular Thermal Shift Assay (Target Engagement) biochem_assay->cetsa Proceed to cellular context western_blot Western Blot Analysis (Downstream Signaling) cetsa->western_blot Validates cellular activity kinome_profiling Kinome Profiling (Selectivity) western_blot->kinome_profiling Assess selectivity xenograft In Vivo Xenograft Model (Efficacy & PD) kinome_profiling->xenograft Informs safety & efficacy G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK IND_7N IND-7N IND_7N->VEGFR2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation ERK->Proliferation

Caption: Hypothesized Inhibition of the VEGFR2 Signaling Pathway by IND-7N.

Conclusion

The validation of a novel compound's mechanism of action is a rigorous, multi-step process that demands a combination of biochemical, cellular, and in vivo experimental approaches. For a promising this compound derivative like IND-7N, a systematic approach as outlined in this guide is paramount. By confirming direct target engagement, elucidating downstream cellular effects, assessing selectivity, and demonstrating in vivo efficacy, researchers can build a robust data package. This not only solidifies the scientific understanding of the compound but also provides the necessary foundation for its potential progression into clinical development as a next-generation targeted cancer therapy.

References

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  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience.
  • The PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers in Oncology.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience.
  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (n.d.). MDPI.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). The Scientist.
  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (n.d.). PMC - PubMed Central.
  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. (n.d.). AACR Journals.
  • Clinical trials targeting PI3K in cancer. (n.d.). Consensus.
  • PI3K/AKT1/MTOR. (n.d.). My Cancer Genome.
  • Axitinib: Indications, Adverse Effects, Contraindications and Dosage. (n.d.). Urology Textbook.
  • Pazopanib: Indications, Adverse Effects, Contraindications and Dosage. (n.d.). Urology Textbook.
  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia.
  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.). Frontiers in Cell and Developmental Biology.
  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (n.d.). MDPI.
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (n.d.). PMC - PubMed Central.
  • Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. (n.d.). MDPI.
  • The VEGF signaling pathway in cancer: the road ahead. (n.d.). PMC - PubMed Central - NIH.
  • What is the mechanism of Pazopanib Hydrochloride?. (2024, July 17). Patsnap Synapse.
  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. (2024, March 18). NIH.
  • The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. (n.d.). PMC - PubMed Central.
  • VEGF Signaling in Cancer Treatment. (2014, May 1). Bentham Science Publishers.
  • What is Axitinib used for?. (2024, June 16). Patsnap Synapse.
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  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis.
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  • KinomePro. (n.d.). Pamgene.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
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Safety Operating Guide

Proper Disposal of 3-iodo-7-nitro-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-iodo-7-nitro-1H-indazole (CAS RN: 864724-64-1), a potent and selective inhibitor of nitric oxide synthase (NOS) utilized in various research and development settings.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents in a laboratory environment.

Understanding the Hazard Profile

While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, its structure—containing iodo, nitro, and indazole functional groups—suggests a hazard profile that must be handled with care. Structurally related compounds, such as other halogenated nitroaromatics, are often classified as harmful if swallowed, skin and eye irritants, and potentially toxic to aquatic life.[2][3] Therefore, it is prudent to treat this compound as a hazardous substance.

Key Assumed Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.

Due to the presence of the nitro group, there is also a potential for increased reactivity, especially at elevated temperatures or in the presence of reducing agents. The compound's high melting point and boiling point suggest it is a solid with low volatility under standard laboratory conditions.[1][4]

PropertyValueSource
CAS Number 864724-64-1[1]
Molecular Formula C₇H₄IN₃O₂[1]
Molecular Weight 289.03 g/mol [1]
Boiling Point 458.0 ± 25.0 °C (Predicted)[1][4]
Density 2.24 g/cm³[1]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood.[5] A comprehensive personal protective equipment (PPE) plan is mandatory.

Mandatory PPE:

  • Gloves: Nitrile or other chemically resistant gloves.[6]

  • Eye Protection: Chemical safety goggles and a face shield.[6]

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[7] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]

Step 1: Waste Identification and Classification

All materials contaminated with this compound must be classified as hazardous waste. This includes:

  • Neat (pure) expired or unused compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Contaminated PPE (e.g., gloves, bench paper).

As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent costly and improper waste management.[11][12]

Step 2: Waste Segregation and Containerization
  • Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[10][13] High-density polyethylene (HDPE) containers are generally suitable.

  • Segregate Waste Streams:

    • Solid Waste: Collect neat compound, contaminated gloves, weigh boats, and other solid materials in a designated solid halogenated waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid halogenated waste container. The first rinse of any contaminated glassware with a solvent (e.g., acetone, ethanol) must also be collected as hazardous waste.[10]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[10][11] This prevents the release of any potential vapors and ensures safety.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical and legally required step. As soon as the first item of waste is placed in the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[13]

The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration or percentage of the compound if in a mixture.

  • The date the waste was first added to the container (accumulation start date).

  • An indication of the associated hazards (e.g., Toxic, Irritant).

Step 4: Storage and Accumulation

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be under the control of the laboratory personnel.

Storage Best Practices:

  • Store in a well-ventilated area.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[10]

  • Segregate from incompatible materials, particularly strong bases and oxidizing agents.[14]

Step 5: Arranging for Final Disposal

Once the waste container is full (do not overfill, typically to 90% capacity), or if you exceed the allowable accumulation time limits for your generator status, you must arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal contractor.[15] Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated, and approved protocol for doing so.[16]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (within a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on neat compound.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • If there is an inhalation hazard, close the door to the area and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[7]

Emergency Contact Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start Start: Waste Generation cluster_classification Classification & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal start Generate waste containing This compound classify Classify as Hazardous Waste: Halogenated Organic start->classify is_solid Is the waste solid or liquid? classify->is_solid solid_waste Collect in SOLID Halogenated Waste Container is_solid->solid_waste Solid liquid_waste Collect in LIQUID Halogenated Waste Container is_solid->liquid_waste Liquid label_container Label container immediately with 'Hazardous Waste' & full chemical name solid_waste->label_container liquid_waste->label_container store_container Store sealed container in secondary containment in a designated SAA label_container->store_container is_full Container full or accumulation limit reached? store_container->is_full request_pickup Arrange for pickup by EHS or licensed disposal contractor is_full->request_pickup Yes continue_collection Continue collecting waste is_full->continue_collection No continue_collection->is_solid

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-iodo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is matched only by the rigor of our safety protocols. When handling specialized reagents like 3-iodo-7-nitro-1H-indazole, a comprehensive understanding of its hazard profile is the foundation of safe laboratory practice. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE), operational procedures, and disposal plans, moving beyond a simple checklist to explain the causality behind each critical safety measure.

Hazard Analysis: Understanding the Compound

  • Nitroaromatic Compounds: Molecules containing the nitro group are often toxic, potentially mutagenic, and can be readily absorbed through the skin.[1] They can also be thermally unstable, posing a risk of exothermic decomposition or, in the case of polynitrated compounds, explosion.[1]

  • Organoiodine Compounds: While iodine is an essential element, many organic iodine compounds can be hazardous.[2] They can be toxic and may release irritating vapors, such as hydrogen iodide, upon decomposition.[2] Disposal of these compounds requires special attention to prevent environmental contamination.[3][4]

  • Indazole Derivatives: The indazole core itself and its various derivatives are widely used in medicinal chemistry. Some have been noted to cause skin and eye irritation.[5] For instance, the related compound 3-Iodo-6-nitroindazole is classified as harmful if swallowed.[6]

Given this profile, this compound must be treated as a substance with potential for skin absorption, toxicity upon ingestion or inhalation, and possible thermal instability.

Engineering Controls and Personal Protective Equipment (PPE)

Before any personal protective equipment is worn, primary engineering controls must be in place. All handling of this compound solid and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][7]

The selection of PPE is the critical final barrier between the researcher and the chemical. The following table outlines the minimum required PPE based on the compound's hazard profile.

PPE Category Item Specification Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 or equivalent, worn together.Goggles protect against splashes; the face shield provides a secondary layer of protection for the entire face from unexpected reactions or splashes.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene.Prevents skin contact and absorption.[8] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
Body Protection Flame-Resistant Laboratory CoatFull front closure, long sleeves.Protects skin and personal clothing from contamination.[4] Flame-resistant material is a prudent choice due to the presence of the nitro group.
Lower Body Full-Length Pants & Closed-Toe ShoesNon-absorbent material.Ensures no exposed skin on the lower body and protects feet from potential spills.[4][8]
Respiratory Protection NIOSH-Approved RespiratorN95 or higher, as determined by a site-specific risk assessment.Required when handling the solid compound outside of a certified and properly functioning chemical fume hood to prevent inhalation of fine particles.[8]

Standard Operating Procedures for Safe Handling

Procedural discipline is paramount. The following step-by-step guidance ensures that risks are minimized during common laboratory manipulations.

Workflow: Weighing and Transferring the Solid Compound

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Designated Area: Perform all manipulations in a designated area within the fume hood to contain any potential spills.

  • Weighing: Use a tared weigh boat or glassine paper. Avoid generating dust by handling the material gently. Do not use a brush to sweep up spills; instead, carefully wipe with a damp cloth, which should then be treated as hazardous waste.

  • Transfer: Carefully add the solid to the reaction vessel or solvent. Use a powder funnel to prevent material from adhering to the sides of the glassware.

  • Immediate Cleanup: Clean the spatula and weighing area immediately after use. All disposable materials (e.g., weigh boat, contaminated wipes) must be placed in a designated, sealed hazardous waste container.[9]

Emergency Preparedness and Response

Preparation is the key to mitigating the severity of an incident. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Emergency Response Flowchart

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Alert Alert personnel in the immediate area. Isolate the spill. Spill->Alert Assess Assess spill size. Is it minor and can be handled internally? Alert->Assess Cleanup Use appropriate spill kit. Collect waste in a sealed container. Assess->Cleanup Yes EHS Evacuate area. Contact Emergency Services / EHS. Assess->EHS No Exposure Exposure Occurs (Skin/Eye Contact) Remove Remove contaminated clothing. Exposure->Remove Flush Flush affected area with water for 15 minutes. Use eyewash or safety shower. Remove->Flush Medical Seek immediate medical attention. Bring the SDS or chemical information. Flush->Medical

Caption: Logical workflow for responding to spills or personal exposure incidents.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.[3]

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, wipes, and disposable glassware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

  • Halogenated Waste: Because the compound contains iodine, it must be disposed of in a container designated for halogenated organic waste.[4] Never mix halogenated and non-halogenated waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: The waste container must be labeled with the full chemical name "this compound" and appropriate hazard warnings.

  • Disposal Protocol: Do not dispose of this chemical down the drain.[3] Arrange for pickup and disposal through your institution's certified hazardous waste management program.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits. Always consult your institution's specific safety policies and EHS department for guidance tailored to your location and facilities.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitroaromatic Compounds.
  • ChemicalBook. (2022). 1H-INDAZOLE, 3-IODO-6-METHYL-7-NITRO- Chemical Safety Data Sheet.
  • Benchchem. (n.d.). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program.
  • Biosynth. (n.d.). This compound.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 1H-Indazol-7-amine.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Indazole.
  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
  • Institut für Organische Chemie. (n.d.). Safety in a chemistry lab.
  • Chlebowski, B. (n.d.). Safety work in chemical labs.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • PubChem. (n.d.). 3-Iodo-6-nitroindazole. National Center for Biotechnology Information.

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Feasible Synthetic Routes

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3-iodo-7-nitro-1H-indazole
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.